Product packaging for Biotin-PEG4-MeTz(Cat. No.:)

Biotin-PEG4-MeTz

Cat. No.: B6286360
M. Wt: 674.8 g/mol
InChI Key: FVPKDWZJCYTWCS-ZEZDXWPOSA-N
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Description

Biotin-PEG4-MeTz is a useful research compound. Its molecular formula is C31H46N8O7S and its molecular weight is 674.8 g/mol. The purity is usually 95%.
The exact mass of the compound Biotin-PEG(4)-MeTz is 674.32101701 g/mol and the complexity rating of the compound is 924. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H46N8O7S B6286360 Biotin-PEG4-MeTz

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H46N8O7S/c1-22-36-38-30(39-37-22)24-8-6-23(7-9-24)20-33-28(41)10-12-43-14-16-45-18-19-46-17-15-44-13-11-32-27(40)5-3-2-4-26-29-25(21-47-26)34-31(42)35-29/h6-9,25-26,29H,2-5,10-21H2,1H3,(H,32,40)(H,33,41)(H2,34,35,42)/t25-,26-,29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPKDWZJCYTWCS-ZEZDXWPOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H46N8O7S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

674.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-MeTz: A Bioorthogonal Labeling Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-MeTz (Biotin-PEG4-Methyltetrazine) is a versatile bioorthogonal labeling reagent that plays a crucial role in modern chemical biology, drug development, and life sciences research. This molecule uniquely combines three key functional components: a biotin moiety for high-affinity purification and detection, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and minimize steric hindrance, and a highly reactive methyltetrazine group for bioorthogonal ligation.[1][2][3] This guide provides a comprehensive overview of this compound, including its chemical properties, core applications, detailed experimental protocols, and key technical data to empower researchers in their experimental design and execution.

Core Concepts: Bioorthogonal Chemistry and the iEDDA Reaction

The primary utility of this compound lies in its participation in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[3][4][5] This reaction occurs between the electron-deficient methyltetrazine ring of this compound and a strained alkene, most commonly a trans-cyclooctene (TCO) derivative.[1][6] The iEDDA reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed under mild, physiological conditions without the need for a copper catalyst.[1][4][7] These features make it an ideal tool for labeling and studying biomolecules in complex biological systems, including living cells and organisms.[1]

Physicochemical and Technical Data

A clear understanding of the physicochemical properties of this compound is essential for its effective use. The following tables summarize key quantitative data for this reagent.

PropertyValueSource(s)
Molecular Formula C₃₁H₄₆N₈O₇S[1]
Molecular Weight 674.81 g/mol [1]
Appearance Red solid[1]
Purity >95%[1]
Solubility Soluble in MeOH, DMF, and DMSO[1]
Storage Conditions Store at -20°C, desiccated and protected from light. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5][6][5][6]
Reaction Kinetics (k) > 800 M⁻¹s⁻¹ (with TCO)[4]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound. It is important to note that these are general protocols and may require optimization for specific experimental contexts.

Preparation of a this compound Stock Solution

A concentrated stock solution is typically prepared in an anhydrous organic solvent and stored for later use.

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution by dissolving the this compound in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared.

  • Vortex briefly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.[6]

General Protocol for Biotinylation of TCO-Modified Proteins

This protocol describes the labeling of a protein that has been previously modified to contain a TCO group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Reaction Setup:

    • To the TCO-modified protein solution, add the this compound stock solution to achieve the desired final concentration. A 2 to 10-fold molar excess of this compound over the TCO-modified protein is a common starting point. The final concentration of the organic solvent (e.g., DMSO) should be kept low (typically <5%) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically rapid, but longer incubation times can ensure complete labeling.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer (e.g., PBS). This step is crucial to prevent interference from free biotin in downstream applications.

  • Quantification of Biotinylation (Optional):

    • The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for quantifying biotin.

Protocol for Cell Surface Labeling

This protocol outlines the labeling of cell surface proteins that have been metabolically engineered to display TCO groups.

Materials:

  • Cells with TCO-modified surface proteins

  • This compound

  • Cell culture medium or a suitable buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Preparation:

    • Wash the cells twice with a cold, amine-free buffer (e.g., PBS) to remove any interfering substances from the culture medium.

  • Labeling Reaction:

    • Resuspend the cells in the labeling buffer containing this compound at a final concentration typically ranging from 10 to 100 µM. The optimal concentration should be determined empirically.

    • Incubate the cells for 30-60 minutes at room temperature or on ice. Incubation on ice can help to minimize internalization of the labeled proteins.

  • Washing:

    • Wash the cells three times with cold labeling buffer to remove any unreacted this compound.

  • Downstream Analysis:

    • The biotinylated cells can now be used for various downstream applications, such as flow cytometry analysis (after staining with a fluorescently labeled streptavidin), affinity purification of the labeled proteins, or imaging.

Visualizing Workflows and Pathways

To better illustrate the experimental logic and underlying biochemical processes, the following diagrams are provided in the DOT language for use with Graphviz.

Signaling Pathway of the iEDDA Reaction

iEDDA_Reaction Biotin_PEG4_MeTz This compound Intermediate Diels-Alder Cycloadduct Biotin_PEG4_MeTz->Intermediate [4+2] Cycloaddition TCO_Molecule TCO-Modified Biomolecule TCO_Molecule->Intermediate Product Stable Biotinylated Conjugate Intermediate->Product Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2 Protein_Biotinylation_Workflow Start Start: TCO-Modified Protein Add_Reagent Add this compound (2-10x molar excess) Start->Add_Reagent Incubate Incubate (1-2h at RT or O/N at 4°C) Add_Reagent->Incubate Purify Purification (Desalting column or Dialysis) Incubate->Purify Quantify Quantify Biotinylation (HABA Assay) Purify->Quantify End End: Purified Biotinylated Protein Purify->End Cell_Labeling_Logic Metabolic_Labeling Metabolic Incorporation of TCO-Analog Cell_Surface_Display Display of TCO on Cell Surface Glycans Metabolic_Labeling->Cell_Surface_Display Bioorthogonal_Reaction iEDDA Reaction Cell_Surface_Display->Bioorthogonal_Reaction Addition_of_Reagent Addition of This compound Addition_of_Reagent->Bioorthogonal_Reaction Biotinylated_Cells Biotinylated Cell Surface Bioorthogonal_Reaction->Biotinylated_Cells Downstream_Applications Downstream Applications (FACS, Proteomics, Imaging) Biotinylated_Cells->Downstream_Applications

References

An In-depth Technical Guide to Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz), a key reagent in modern bioconjugation and chemical biology. It is intended for researchers, scientists, and drug development professionals who utilize bioorthogonal chemistry for labeling, detection, and purification of biomolecules.

Core Properties and Chemical Structure

This compound is a versatile chemical tool that combines the high-affinity binding of biotin to streptavidin/avidin with the highly efficient and specific reactivity of a methyltetrazine moiety. The polyethylene glycol (PEG) spacer enhances solubility in aqueous solutions, a critical feature for biological applications.

Chemical Structure

The structure consists of three key components:

  • Biotin: A vitamin that forms a highly stable, non-covalent interaction with avidin and streptavidin proteins.

  • PEG4 Linker: A hydrophilic four-unit polyethylene glycol spacer that increases water solubility and reduces steric hindrance between the biotin and the conjugated molecule.

  • Methyltetrazine (MeTz): A highly reactive dienophile that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions.

G cluster_biotin Biotin Moiety cluster_peg PEG4 Spacer cluster_metz Methyltetrazine Moiety Biotin PEG4 Biotin->PEG4 -Amide Bond- MeTz PEG4->MeTz -Amide Bond-

Caption: Molecular components of this compound.

Physicochemical Data

The quantitative properties of this compound are summarized below. Note that slight variations in molecular weight and formula may exist between different suppliers due to salt forms or minor structural differences.

PropertyValueReference(s)
Molecular Formula C₃₁H₄₆N₈O₇S[1][2][3]
Molecular Weight ~674.82 g/mol [1][2][3][4]
Purity >95% (typically determined by HPLC)[2][5]
Appearance Red to purple solid/powder[2][3]
Solubility Soluble in DMSO, DMF, and Methanol. Good solubility in water.[2][3][5]
Storage Conditions Store at -20°C, desiccated and protected from light. Stock solutions are stable for up to 6 months at -80°C.[1][2][4][5]

Mechanism of Action: Inverse-Electron-Demand Diels-Alder Reaction

This compound functions as a bioorthogonal labeling reagent through a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5][6] This "click chemistry" reaction is exceptionally fast and selective.

The core of this reaction is the specific ligation between the electron-poor tetrazine ring of this compound and an electron-rich dienophile, most commonly a strained trans-cyclooctene (TCO).[2][5] This reaction proceeds rapidly under mild, physiological conditions (aqueous buffer, room temperature) without the need for a copper catalyst, making it ideal for use in complex biological systems, including live cells.[2][7] The reaction forms a stable dihydropyridazine linkage.[2] The kinetics of the tetrazine-TCO ligation are unparalleled by most other bioorthogonal reaction pairs, with rate constants reported to be greater than 800 M⁻¹s⁻¹.[5]

iEDDA_Reaction Reactants This compound + TCO-modified Molecule Transition iEDDA Reactants->Transition [Click Chemistry] Product Stable Biotinylated Conjugate Transition->Product Covalent Bond Formation

Caption: The iEDDA reaction between this compound and a TCO-derivative.

Applications in Research and Development

The unique properties of this compound make it suitable for a wide range of applications:

  • Bioconjugation: For the preparation of biotinylated conjugates from TCO-modified proteins, antibodies, nucleic acids, or small molecules.[4]

  • PROTACs: The molecule can be used as a PEG-based PROTAC linker in the synthesis of Proteolysis-Targeting Chimeras.[6]

  • Cellular Imaging: Used in pre-targeted live-cell imaging strategies where a TCO-modified antibody or ligand first binds to its cellular target, followed by administration of the tetrazine-biotin probe for detection.

  • Immunoassays: Enables the development of sensitive detection methods like IHC and immunofluorescence by tagging TCO-modified primary or secondary antibodies.[5]

  • Glycobiology: Facilitates the study of glycans by labeling metabolically incorporated TCO-sugars.[1]

  • Drug Delivery: Can be used to attach biotin to drug delivery systems for targeted delivery or purification purposes.[2]

  • Affinity Purification: Biotinylated molecules can be readily isolated from complex mixtures using streptavidin-coated beads or surfaces.

Experimental Protocols

Below is a generalized protocol for the biotinylation of a TCO-modified protein. Researchers must optimize parameters such as molar ratios and incubation times for their specific application.

A. Materials and Reagents
  • TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4). Buffer should be free of primary amines if a different biotinylation chemistry were to be used in parallel.

  • This compound.

  • Anhydrous DMSO or DMF for preparing stock solutions.

  • Purification column (e.g., size-exclusion chromatography, dialysis cassette) for removing excess reagent.

B. Preparation of Reagent Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a concentrated stock solution (e.g., 10-20 mM) by dissolving the reagent in anhydrous DMSO or DMF.

  • If stored properly (desiccated, -20°C), this stock solution can be stable for several months.

C. Biotinylation Protocol
  • Prepare the TCO-modified protein at a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 5- to 20-fold molar excess of the biotin reagent over the protein is a common starting point.

  • Add the calculated volume of the this compound stock solution to the protein solution.

  • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours. The reaction is often complete within 30 minutes due to the fast kinetics.[5]

  • After incubation, remove the non-reacted this compound using dialysis or a desalting column appropriate for the size of the protein conjugate.

D. General Workflow Diagram

workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Detection A Prepare 10 mM this compound in anhydrous DMSO C Add 10-fold molar excess of this compound to Protein A->C B Prepare TCO-modified Protein in PBS (pH 7.4) B->C D Incubate at Room Temperature for 30-60 minutes C->D E Remove excess reagent via Size-Exclusion Chromatography D->E F Characterize conjugate (e.g., SDS-PAGE, Mass Spec) E->F G Detect with Streptavidin-conjugate (e.g., HRP, Fluorophore) F->G

Caption: General workflow for protein biotinylation and subsequent detection.

References

An In-Depth Technical Guide to the Mechanism and Application of Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz), a trifunctional reagent integral to advanced bioconjugation strategies. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize its operational workflows.

Core Concepts: Deconstructing this compound

This compound is a specialized chemical tool designed for bioorthogonal "click" chemistry applications. Its structure is comprised of three key functional moieties, each contributing a specific function to its overall utility.

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins.[1] This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for detection, purification, and immobilization of biomolecules.[1]

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer. The PEG4 linker increases the water solubility of the entire molecule, facilitating its use in aqueous biological buffers.[1][2] It also provides a flexible arm that minimizes steric hindrance, ensuring that both the biotin and the methyltetrazine groups are accessible for their respective binding and reaction partners.[1][3]

  • Methyltetrazine (MeTz): A highly reactive and bioorthogonal functional group. The methyltetrazine moiety is the "clickable" component of the molecule, enabling it to participate in a specific and rapid chemical ligation.

The fundamental mechanism of action of this compound revolves around the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction . This is a bioorthogonal reaction, meaning it can occur within a complex biological system without interfering with native biochemical processes.[4] Specifically, the methyltetrazine group of this compound reacts with a strained alkene, most commonly a trans-cyclooctene (TCO) group.[2] This reaction is exceptionally fast and proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo.[5]

Figure 1: Functional components of the this compound molecule.

Quantitative Data

The defining characteristic of the tetrazine-TCO ligation is its rapid reaction kinetics. This is a critical parameter for its utility, especially in dynamic biological systems where low concentrations of reactants are common.

ReactantsSecond-Order Rate Constant (k) (M⁻¹s⁻¹)Reference(s)
Methyltetrazine and trans-cyclooctene (TCO)> 800[6][7]
Hydrogen-substituted tetrazine and TCOup to 30,000[6][8]
3,6-diaryl-tetrazine and TCOSlower than mono-substituted tetrazines[6]
Tetrazine and norborneneSlower than TCO[6]

Note: The reaction rate can be tuned by modifying the substituents on the tetrazine ring. Electron-donating groups generally decrease the reaction rate, while electron-withdrawing groups can increase it. The choice of tetrazine derivative allows for a balance between reaction speed and stability.[9]

Experimental Protocols

The use of this compound typically follows a two-step process: first, the introduction of a TCO group onto a molecule of interest (e.g., an antibody), and second, the "click" reaction with this compound.

Protocol for TCO-Modification of an Antibody using TCO-PEG4-NHS Ester

This protocol describes the conjugation of a TCO group to primary amines (e.g., lysine residues) on an antibody using a TCO-PEG4-NHS ester.

Materials:

  • Antibody of interest (in an amine-free buffer, e.g., PBS)

  • TCO-PEG4-NHS Ester (dissolved in anhydrous DMSO to 10 mM)

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be buffer exchanged into the Reaction Buffer.

    • Adjust the antibody concentration to 1-5 mg/mL in Reaction Buffer.

  • TCO-PEG4-NHS Ester Solution Preparation:

    • Allow the vial of TCO-PEG4-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Immediately before use, dissolve the TCO-PEG4-NHS ester in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • For antibody concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the TCO-PEG4-NHS ester. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.

    • Add the calculated volume of the 10 mM TCO-PEG4-NHS ester stock solution to the antibody solution.

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM Tris to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, non-reacted TCO-PEG4-NHS ester using a desalting column according to the manufacturer's instructions.

    • The purified TCO-modified antibody is now ready for reaction with this compound. The degree of labeling can be quantified using MALDI-TOF mass spectrometry.[3]

Protocol for Biotinylation of a TCO-Modified Antibody with this compound

Materials:

  • TCO-modified antibody (from Protocol 3.1)

  • This compound (dissolved in DMSO or DMF)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Prepare this compound Solution:

    • Dissolve this compound in DMSO or DMF to a suitable stock concentration (e.g., 1-10 mM).

  • Click Reaction:

    • Add a 1.1 to 2.0 molar excess of the this compound solution to the TCO-modified antibody in Reaction Buffer.

    • Incubate the reaction for 30-60 minutes at room temperature or 1-2 hours at 4°C.

  • Purification (Optional):

    • If necessary, remove any unreacted this compound using a desalting column or dialysis. For most applications where a slight excess of the biotinylating reagent is used, purification may not be required.

  • Characterization and Use:

    • The resulting biotinylated antibody can be characterized by various methods, including gel electrophoresis (SDS-PAGE) to confirm conjugation and immunoassays (e.g., ELISA) to verify retained antigen-binding activity. The biotinylated antibody is now ready for use in downstream applications such as immunoassays, affinity purification, or pre-targeted imaging.

Visualizing the Mechanism and Workflow

The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The core of this compound's functionality is the IEDDA reaction. This cycloaddition proceeds through a concerted mechanism, forming a stable dihydropyridazine linkage and releasing nitrogen gas.

IEDDA_Reaction Biotin_PEG4_MeTz Biotin-PEG4-Methyltetrazine Intermediate Cycloaddition Intermediate Biotin_PEG4_MeTz->Intermediate [4+2] Cycloaddition TCO_Molecule TCO-Modified Molecule TCO_Molecule->Intermediate Conjugate Stable Biotinylated Conjugate Intermediate->Conjugate Retro-Diels-Alder N2 N₂ (gas) Intermediate->N2

Figure 2: Mechanism of the IEDDA reaction between MeTz and TCO.

Pre-targeted Imaging and Therapy Workflow

A primary application of the tetrazine-TCO ligation is in pre-targeted imaging and therapy. This multi-step approach separates the delivery of a targeting agent (e.g., a TCO-modified antibody) from the delivery of a payload (e.g., a radiolabeled tetrazine), thereby improving the target-to-background signal ratio and reducing off-target toxicity.[10][4]

Pre-targeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Payload Delivery cluster_step3 Step 3: Imaging/Therapy Inject_Ab Inject TCO-Modified Antibody Accumulation Antibody Accumulates at Target Site (e.g., Tumor) Inject_Ab->Accumulation Clearance_Ab Unbound Antibody Clears from Circulation Accumulation->Clearance_Ab Inject_Tz Inject Radiolabeled This compound Clearance_Ab->Inject_Tz Time Delay (24-72h) Click_Reaction In Vivo 'Click' Reaction at Target Site Inject_Tz->Click_Reaction Clearance_Tz Unbound Tetrazine Rapidly Clears Click_Reaction->Clearance_Tz Detection High Contrast Imaging or Targeted Radiotherapy Clearance_Tz->Detection

Figure 3: Workflow for pre-targeted imaging or therapy.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences and drug development. Its trifunctional nature, combining the high-affinity biotin-streptavidin interaction with the rapid and bioorthogonal tetrazine-TCO click chemistry, enables a wide range of applications from sophisticated immunoassays to advanced in vivo pre-targeting strategies. The inclusion of a hydrophilic PEG spacer further enhances its utility in biological systems. Understanding the core principles of its mechanism of action and having access to robust experimental protocols are key to successfully implementing this technology in research and development.

References

An In-depth Technical Guide to Biotin-PEG4-MeTz Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (MeTz) click chemistry, a powerful bioorthogonal ligation tool. It covers the core principles, experimental protocols, and key applications, with a focus on quantitative data and practical implementation.

Core Principles of Biotin-PEG4-MeTz Click Chemistry

This compound is a biotinylation reagent that utilizes the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction. This "click chemistry" reaction occurs between an electron-deficient tetrazine (in this case, methyltetrazine) and a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2][3]

The key features of this bioorthogonal reaction are:

  • Exceptional Kinetics: The reaction between methyltetrazine and TCO is extremely fast, with second-order rate constants reportedly ranging from 800 to over 10^6 M⁻¹s⁻¹.[2][4][5] This allows for efficient labeling at very low concentrations of reactants.

  • High Specificity and Bioorthogonality: The tetrazine and TCO moieties are highly selective for each other and do not react with other functional groups present in complex biological systems.[3][5]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[3][5]

  • Stability: The resulting dihydropyridazine linkage is stable under physiological conditions.[3][6] The PEG4 (polyethylene glycol) linker enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation of labeled proteins.[3][7]

The reaction mechanism involves the [4+2] cycloaddition of the tetrazine and TCO, followed by the irreversible loss of dinitrogen gas (N₂) to form a stable dihydropyridazine product.[5]

Quantitative Data

The following tables summarize key quantitative data related to this compound click chemistry.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)ConditionsReference
3,6-di-(2-pyridyl)-s-tetrazineTCO20009:1 MeOH/water[8]
Methyl-substituted tetrazineTCO~1000Aqueous media[6]
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous media[6]
General Tetrazine-TCOTCO1 x 10³ - 1 x 10⁶Aqueous buffer, pH 6-9, room temperature[5]
3,6-diphenyl-s-tetrazines-TCO3100MeOH, 25°C[9]
3,6-dipyridyl-s-tetrazined-TCO366,000Water, 25°C[9]

Table 2: Stability of Tetrazine Derivatives

Tetrazine DerivativeConditionStabilityReference
Electron-donating group substitutedSerumMore stable[6]
Electron-withdrawing group substitutedSerumLess stable[6]
Alkyl substituted (e.g., 6)Serum>96% remaining after 10 hours[6]
Dipyridyl-s-tetrazines1:9 DMSO/PBS, pH 7.4, 37°C60-85% degraded after 12 hours[10]
Phenyl tetrazines1:9 DMSO/PBS, pH 7.4, 37°C>75% remaining after 12 hours[10]

Experimental Protocols

General Considerations
  • Reagent Handling: this compound and TCO derivatives should be stored at -20°C, protected from light and moisture.[1] Allow reagents to warm to room temperature before opening to prevent condensation.

  • Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS) for reactions involving NHS esters to avoid quenching the reaction.

  • Reaction Monitoring: The progress of the tetrazine-TCO ligation can be monitored by the disappearance of the tetrazine's characteristic pink/red color and its absorbance peak between 510 and 550 nm.[5]

Protocol for Cell Surface Labeling

This protocol describes a two-step labeling approach: first, metabolic incorporation of a TCO-modified sugar into cell surface glycans, followed by reaction with this compound.

Materials:

  • Cells of interest

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • This compound

  • Cell culture medium

  • PBS (phosphate-buffered saline)

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.

  • Biotinylation:

    • Wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar.

    • Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

    • Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C to label the TCO-modified glycans. Performing this step at 4°C can reduce internalization of the label.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Detection:

    • Incubate the cells with a fluorescently labeled streptavidin conjugate in PBS for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

    • The cells are now ready for analysis by flow cytometry or fluorescence microscopy.

Protocol for Protein Biotinylation

This protocol describes the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-functionalized protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation:

    • Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

  • Biotinylation Reaction:

    • Prepare a stock solution of this compound in an organic solvent like DMSO.

    • Add a 1.5 to 5-fold molar excess of this compound to the protein solution. The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

  • Storage:

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations of Workflows and Pathways

General this compound Click Chemistry Workflow

G cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products Biotin_PEG4_MeTz This compound Click_Chemistry iEDDA Cycloaddition (Click Chemistry) Biotin_PEG4_MeTz->Click_Chemistry TCO_Molecule TCO-modified Biomolecule TCO_Molecule->Click_Chemistry Conjugate Biotinylated Biomolecule Click_Chemistry->Conjugate N2 N₂ Gas Click_Chemistry->N2 byproduct

Caption: General workflow of this compound click chemistry.

Experimental Workflow for Cell Surface Glycan Labeling

G Start Start: Live Cells Metabolic_Labeling Metabolic Labeling: Incubate with TCO-modified sugar Start->Metabolic_Labeling Wash1 Wash cells Metabolic_Labeling->Wash1 Click_Reaction Click Reaction: Incubate with This compound Wash1->Click_Reaction Wash2 Wash cells Click_Reaction->Wash2 Detection Detection: Incubate with Streptavidin-Fluorophore Wash2->Detection Wash3 Wash cells Detection->Wash3 Analysis Analysis: Flow Cytometry or Fluorescence Microscopy Wash3->Analysis

Caption: Workflow for labeling cell surface glycans.

Pre-targeted Imaging Logical Relationship

G cluster_step1 Step 1: Targeting cluster_step2 Step 2: Imaging cluster_step3 Step 3: Detection Inject_Antibody Inject TCO-modified Antibody Antibody_Accumulation Antibody accumulates at tumor site and clears from circulation Inject_Antibody->Antibody_Accumulation Inject_Biotin Inject this compound Antibody_Accumulation->Inject_Biotin Time Delay Click_Reaction In vivo Click Reaction: TCO-Antibody reacts with This compound Inject_Biotin->Click_Reaction Inject_Streptavidin Inject Radiolabeled Streptavidin Click_Reaction->Inject_Streptavidin Time Delay Signal_Generation Streptavidin binds to Biotin, generating a detectable signal (e.g., PET signal) Inject_Streptavidin->Signal_Generation Imaging PET/SPECT Imaging Signal_Generation->Imaging

Caption: Logical flow of a pre-targeted imaging strategy.

Simplified Glycan Biosynthesis Visualization Pathway

G TCO_Sugar TCO-modified Monosaccharide (e.g., Ac₄ManN-TCO) Cell_Uptake Cellular Uptake & Deacetylation TCO_Sugar->Cell_Uptake Salvage_Pathway Nucleotide Sugar Salvage Pathway Cell_Uptake->Salvage_Pathway Glycosyltransferases Glycosyltransferases Salvage_Pathway->Glycosyltransferases Glycoconjugate TCO-labeled Glycoconjugate (on cell surface) Glycosyltransferases->Glycoconjugate Click_Labeling Click Labeling with This compound Glycoconjugate->Click_Labeling Visualization Visualization with Streptavidin-Fluorophore Click_Labeling->Visualization

Caption: Pathway for visualizing glycans via metabolic labeling.

References

An In-depth Technical Guide to Biotin-PEG4-MeTz: Properties and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz), a key reagent in modern bioconjugation and chemical biology. This document details its physicochemical characteristics, reaction kinetics, and stability, alongside detailed protocols for its use in labeling and pull-down assays.

Core Properties of this compound

This compound is a versatile molecule that combines the high-affinity binding of biotin to streptavidin with the highly efficient and bioorthogonal reactivity of methyltetrazine. The polyethylene glycol (PEG) linker enhances its solubility in aqueous solutions and provides spatial separation between the biotin and the reactive moiety, minimizing steric hindrance.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are compiled from various commercial suppliers and may vary slightly between batches.

PropertyValueSource(s)
Molecular Formula C₃₁H₄₆N₈O₇S[3]
Molecular Weight 674.82 g/mol [3]
Appearance Purple to red solid[2]
Purity >95% (typically determined by HPLC)[2]
Solubility Good solubility in DMSO and DMF. The PEG linker improves overall solubility.[1][2]
Storage Store at -20°C, desiccated and protected from light. Stock solutions in anhydrous DMSO may be stable for several months at -20°C. In aqueous solutions, stability is pH-dependent.[4]
Chemical Structure

The chemical structure of this compound consists of a biotin molecule linked via a 4-unit polyethylene glycol (PEG4) spacer to a methyltetrazine group.

G cluster_biotin Biotin cluster_peg PEG4 Linker cluster_metz Methyltetrazine Biotin Biotin PEG4 -(CH₂CH₂O)₄- Biotin->PEG4 -Linker- MeTz Methyltetrazine PEG4->MeTz -Linker-

Caption: Chemical structure of this compound.

The Bioorthogonal Reaction: Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA)

This compound participates in a highly efficient and selective bioorthogonal reaction with trans-cyclooctene (TCO) and its derivatives. This reaction, known as the inverse electron demand Diels-Alder (iEDDA) cycloaddition, is characterized by exceptionally fast kinetics and the ability to proceed in complex biological media without interfering with native cellular processes.[3]

The reaction is catalyst-free and proceeds rapidly at physiological temperature and pH, forming a stable covalent bond.[3] The second-order rate constants for the reaction between tetrazines and TCO are among the highest of all bioorthogonal reactions, often exceeding 800 M⁻¹s⁻¹.[3]

G Biotin_PEG4_MeTz This compound Conjugate Biotinylated Conjugate Biotin_PEG4_MeTz->Conjugate + TCO_Molecule TCO-modified Molecule TCO_Molecule->Conjugate iEDDA Reaction (fast, selective)

Caption: Reaction of this compound with a TCO-modified molecule.

Experimental Protocols

General Considerations for Bioconjugation
  • Solvent: this compound is sparingly soluble in aqueous buffers. It is recommended to first dissolve it in an organic solvent such as DMSO or DMF to prepare a concentrated stock solution. The final concentration of the organic solvent in the reaction mixture should be minimized (typically <10%) to avoid denaturation of proteins.

  • pH: While the iEDDA reaction can proceed over a range of pH values, the stability of the tetrazine ring can be pH-dependent. Some tetrazines show increased degradation at basic pH.[5] For most applications with proteins, a pH between 7.0 and 8.5 is recommended.

  • Temperature: The reaction is typically performed at room temperature or 37°C. Lower temperatures (4°C) can also be used, but may require longer reaction times.

  • Molar Ratio: The optimal molar ratio of this compound to the TCO-modified molecule will depend on the specific application and the concentration of the reactants. A molar excess of this compound (e.g., 5-20 fold) is often used to ensure complete labeling of the TCO-modified molecule.

Protocol for Labeling a TCO-Modified Antibody

This protocol provides a general guideline for labeling an antibody that has been previously modified to contain a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Purification system (e.g., size exclusion chromatography, dialysis, or spin filtration columns)[6]

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.

  • Reaction Setup:

    • In a microcentrifuge tube, add the TCO-modified antibody to the desired final concentration in the reaction buffer.

    • Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess. Gently mix by pipetting.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 30-60 minutes at 37°C.

  • Purification: Remove the excess, unreacted this compound from the labeled antibody using a suitable purification method.[6] Common methods include:

    • Size Exclusion Chromatography (SEC): Use a desalting column appropriate for the volume of the reaction.

    • Dialysis: Dialyze the reaction mixture against a large volume of PBS overnight at 4°C.

    • Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) appropriate for the antibody.[7]

  • Quantification: Determine the degree of labeling (DOL), which is the average number of biotin molecules per antibody, using methods such as the HABA assay or mass spectrometry.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare 10 mM This compound stock in DMSO C Mix antibody and This compound (5-20x molar excess) A->C B Prepare TCO-modified antibody in PBS B->C D Incubate at RT (1-2h) or 37°C (30-60 min) C->D E Remove excess reagent (SEC, Dialysis, or Spin Filtration) D->E F Determine Degree of Labeling (DOL) E->F

Caption: Workflow for labeling a TCO-modified antibody.

Protocol for a Streptavidin Pull-Down Assay

This protocol describes the use of the biotinylated antibody for capturing its target antigen from a complex mixture.

Materials:

  • Biotinylated antibody

  • Cell lysate or other sample containing the target antigen

  • Streptavidin-coated magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Incubation of Bait and Prey:

    • Incubate the biotinylated antibody (bait) with the cell lysate (prey) for 1-4 hours at 4°C with gentle rotation to allow for the formation of the antibody-antigen complex.

  • Capture of the Complex:

    • Add streptavidin-coated beads to the mixture and incubate for an additional 1 hour at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand or centrifugation.

    • Remove the supernatant and wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the captured proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting with an antibody against the target antigen.

G cluster_binding Binding cluster_capture Capture cluster_wash Wash & Elute cluster_analysis Analysis A Incubate biotinylated antibody with cell lysate B Add streptavidin beads to capture complex A->B C Wash beads to remove non-specific binders B->C D Elute captured proteins C->D E Analyze by SDS-PAGE and Western Blot D->E

Caption: Workflow for a streptavidin pull-down assay.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications:

  • PROTACs (Proteolysis Targeting Chimeras): this compound can be used as a linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[4]

  • Antibody-Drug Conjugates (ADCs): The efficient and site-specific conjugation capabilities of the iEDDA reaction are advantageous in the development of ADCs, where a cytotoxic drug is attached to an antibody for targeted delivery to cancer cells.

  • Protein-Protein Interaction Studies: this compound is used to biotinylate proteins of interest for use in pull-down assays, co-immunoprecipitation, and other techniques to study protein interactions.

  • Cell Surface Labeling: The hydrophilic nature of the PEG linker helps to ensure that the reagent remains in the extracellular space, allowing for the specific labeling of cell surface proteins.

  • Immunoassays: Biotinylated detection reagents are widely used in various immunoassay formats, such as ELISA, to enhance signal amplification.

  • Fluorescence Imaging: By using a fluorescently labeled streptavidin in conjunction with a biotinylated probe, researchers can visualize the localization of target molecules within cells or tissues.

Stability and Storage

Proper handling and storage of this compound are crucial for maintaining its reactivity.

  • Solid Form: When stored as a solid at -20°C, protected from light and moisture, the compound is stable for at least 6-12 months.[4]

  • Stock Solutions: Concentrated stock solutions in anhydrous DMSO can be stored at -20°C for several months.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: The stability of the tetrazine moiety in aqueous solutions can be influenced by pH and the presence of nucleophiles.[5] While generally stable at neutral pH, prolonged incubation in basic conditions may lead to degradation.[5] For applications requiring long incubation times in aqueous buffers, it is advisable to use freshly prepared solutions.

Conclusion

This compound is a powerful and versatile reagent that has become indispensable in the fields of chemical biology, drug discovery, and diagnostics. Its combination of a high-affinity biotin tag, a biocompatible PEG linker, and a highly reactive methyltetrazine group enables efficient and specific labeling of a wide range of molecules. The detailed information and protocols provided in this guide are intended to assist researchers in effectively utilizing this valuable tool in their scientific endeavors.

References

An In-depth Technical Guide to Bioorthogonal Labeling with Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal labeling using Biotin-PEG4-MeTz, a powerful tool in chemical biology and drug development. It details the underlying chemistry, experimental protocols, and applications of this technique, with a focus on providing practical information for researchers in the field.

Introduction to Bioorthogonal Chemistry and Tetrazine Ligation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. This powerful concept, pioneered by Carolyn R. Bertozzi, has revolutionized our ability to study biomolecules in their natural environment. At the heart of many bioorthogonal labeling strategies is the "click chemistry" concept, which describes reactions that are rapid, selective, and high-yielding.

One of the most prominent examples of a bioorthogonal reaction is the tetrazine ligation , an inverse-electron-demand Diels-Alder cycloaddition between a tetrazine (Tz) and a strained alkene, most commonly a trans-cyclooctene (TCO). This reaction is exceptionally fast and proceeds without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.

This compound is a key reagent in this field. It comprises three main components:

  • Biotin: A small vitamin with an extraordinarily high affinity for streptavidin, enabling robust detection and purification of labeled molecules.

  • PEG4: A short, hydrophilic polyethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.

  • Methyltetrazine (MeTz): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.

The Chemistry of this compound Labeling

The labeling of a target molecule with this compound is a two-step process. First, the biomolecule of interest is functionalized with a TCO group. This can be achieved through various methods, including genetic encoding of unnatural amino acids containing a TCO moiety or chemical modification of the biomolecule.

Once the biomolecule is "clicked" with TCO, this compound is introduced. The methyltetrazine group of this compound reacts with the TCO group on the target biomolecule via an inverse-electron-demand Diels-Alder reaction. This [4+2] cycloaddition is highly specific and proceeds rapidly under physiological conditions (aqueous environment, neutral pH, and room temperature), resulting in a stable covalent bond.

cluster_reactants Reactants cluster_product Product Biotin_PEG4_MeTz This compound Labeled_Biomolecule Biotinylated Biomolecule Biotin_PEG4_MeTz->Labeled_Biomolecule Inverse-electron-demand Diels-Alder Cycloaddition TCO_Biomolecule TCO-tagged Biomolecule TCO_Biomolecule->Labeled_Biomolecule

The reaction of this compound with a TCO-tagged biomolecule.

Quantitative Data

The hallmark of the tetrazine-TCO ligation is its exceptional speed. The table below summarizes key quantitative data related to this bioorthogonal reaction. The reaction rates can be influenced by the specific structures of the tetrazine and TCO derivatives.

ParameterValueReference
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹[1]
Second-Order Rate Constant (k) in E. coli 35,000 M⁻¹s⁻¹ (for a TCO-UAA tagged protein with TAMRA-Tz)[2]
Second-Order Rate Constant (k) with 3,6-diphenyl-1,2,4,5-tetrazine Varies with TCO derivative (e.g., (E)-Cyclooct-4-enol: 2.4 M⁻¹s⁻¹)[3]
Reaction Conditions Aqueous buffers (e.g., PBS), pH 7.0-8.5, room temperature[4]
Concentration of this compound Typically in the low micromolar range (e.g., 10-100 µM)[5]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Labeling of Cell Surface Proteins

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Quenching solution (e.g., TCO-amine or methyl-TCO)

  • Cell lysis buffer

  • Streptavidin-conjugated beads

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-tagged protein of interest to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.

  • Labeling Reaction: Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM). Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.

  • Quenching: (Optional but recommended) To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

  • Analysis: The biotinylated proteins can now be detected by western blot using streptavidin-HRP or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.

Pull-down of Biotinylated Proteins to Identify Interaction Partners

This protocol outlines the procedure for isolating a biotinylated protein of interest along with its binding partners.

Materials:

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-conjugated magnetic beads or agarose resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of free biotin)

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.

  • Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.

  • Washing: Pellet the beads (using a magnet for magnetic beads or centrifugation for agarose) and discard the supernatant. Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, a common method is to boil the beads in SDS-PAGE sample buffer. For functional assays where the protein needs to remain in its native state, elution can be performed by competing with a high concentration of free biotin.

  • Analysis: The eluted proteins can be separated by SDS-PAGE and visualized by silver staining or Coomassie blue, or they can be subjected to in-gel digestion and analysis by mass spectrometry to identify the protein of interest and its interaction partners.[6]

Visualizing Workflows and Pathways

Graphviz diagrams are used below to illustrate key experimental workflows and signaling pathways where this compound can be applied.

cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Labeling and Detection Antibody_TCO 1. Administer Antibody-TCO conjugate Tumor_Binding 2. Antibody binds to tumor antigen Antibody_TCO->Tumor_Binding Clearance 3. Unbound antibody clears from circulation Tumor_Binding->Clearance Biotin_MeTz 4. Administer this compound Clearance->Biotin_MeTz Tetrazine_Ligation 5. Tetrazine ligation occurs at the tumor site Biotin_MeTz->Tetrazine_Ligation Streptavidin_Probe 6. Administer Streptavidin- conjugated probe (e.g., for imaging) Tetrazine_Ligation->Streptavidin_Probe Detection 7. Detection of the probe at the tumor site Streptavidin_Probe->Detection

Workflow for a pre-targeting strategy using this compound.

cluster_interaction Protein-Protein Interaction Study EGF EGF EGFR EGFR (TCO-tagged) EGF->EGFR Grb2 Grb2 EGFR->Grb2 Shc Shc EGFR->Shc step1 1. Label EGFR with this compound EGFR->step1 SOS SOS Grb2->SOS step3 3. Identify co-precipitated proteins (e.g., Grb2, Shc) by mass spectrometry Grb2->step3 Shc->Grb2 Shc->step3 Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation step2 2. Lyse cells and perform pull-down with streptavidin beads

Studying EGFR signaling protein interactions with this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool for a wide range of applications:

  • Proteomics: Identification of protein-protein interactions, as detailed in the protocol above.

  • Cell Surface Labeling: Studying the dynamics of cell surface receptors and other membrane proteins.[4]

  • Pre-targeting for Imaging and Therapy: This two-step approach involves first administering a TCO-modified antibody that targets a specific cell type (e.g., a tumor cell).[7][8] After the unbound antibody has cleared from circulation, a second molecule, such as a this compound conjugated to a therapeutic agent or an imaging probe, is administered.[7][8] This strategy significantly improves the target-to-background ratio.[7][8]

  • Drug Discovery: this compound can be used in pull-down assays to identify the cellular targets of a drug candidate that has been modified with a TCO group.

Conclusion

This compound, in conjunction with TCO-based metabolic or chemical labeling, offers a powerful and versatile platform for bioorthogonal labeling. Its rapid, specific, and biocompatible nature has made it an indispensable tool for researchers seeking to study and manipulate biomolecules in complex biological systems. The applications of this technology continue to expand, promising further breakthroughs in our understanding of biology and the development of new therapeutic and diagnostic strategies.

References

An In-Depth Technical Guide to In Situ Labeling with Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz) for the in situ labeling of biomolecules. It covers the core principles of the underlying bioorthogonal chemistry, detailed experimental protocols, and quantitative data to facilitate the successful application of this powerful research tool.

Introduction to this compound and Bioorthogonal Labeling

This compound is a chemoselective biotinylation reagent designed for highly efficient and specific labeling of biomolecules in complex biological environments, including living cells.[1] It is a key component of the bioorthogonal chemistry toolkit, a class of reactions that can occur within living systems without interfering with native biochemical processes.[2]

At the heart of this compound's functionality is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction.[3][4] This "click chemistry" reaction occurs between the methyltetrazine (MeTz) moiety of the reagent and a trans-cyclooctene (TCO) group, which can be metabolically or genetically incorporated into a target biomolecule.[4][5] This reaction is characterized by its exceptionally fast kinetics and high specificity, proceeding rapidly at low concentrations without the need for cytotoxic copper catalysts.[3][4]

The this compound molecule also incorporates a hydrophilic polyethylene glycol (PEG4) spacer. This spacer enhances the reagent's water solubility, reduces aggregation of labeled proteins, and minimizes steric hindrance, ensuring efficient binding of the biotin tag to avidin or streptavidin for subsequent detection or purification.[6]

Mechanism of Action: The Inverse-Electron-Demand Diels-Alder Reaction

The labeling of a TCO-modified protein with this compound proceeds via a rapid and irreversible iEDDA reaction. The key steps are:

  • Metabolic or Genetic Incorporation of TCO : A TCO-containing unnatural amino acid or sugar is introduced into cells and incorporated into the target protein or glycan through the cell's natural metabolic pathways.

  • Introduction of this compound : The this compound reagent is added to the biological system.

  • Cycloaddition and Nitrogen Extrusion : The electron-poor tetrazine ring of this compound rapidly reacts with the strained electron-rich trans-cyclooctene. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine covalent bond.[4]

The high rate constant of this reaction makes it ideal for labeling low-abundance biomolecules in situ.

Caption: Chemical reaction of this compound with a TCO-modified protein.

Quantitative Data

The choice of a bioorthogonal reaction is often dictated by its kinetics. The iEDDA reaction between tetrazine and TCO is among the fastest bioorthogonal reactions currently available.

Bioorthogonal ReactionSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
Tetrazine-TCO (iEDDA) ~800 - 30,000 Exceptionally fast, no catalyst required. [4]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)~0.1 - 1.0Copper-free but slower than iEDDA.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)~100 - 1,000Fast, but requires a cytotoxic copper catalyst.
Staudinger Ligation~0.002 - 0.01Slower kinetics, phosphine reagents can be air-sensitive.[7]

This table presents approximate rate constants, which can vary depending on the specific derivatives and reaction conditions.

Quantifying Biotinylation Efficiency

The degree of labeling (DOL), or the number of biotin molecules per protein molecule, can be determined using several methods:

  • Mass Spectrometry : Intact protein mass spectrometry can be used to determine the mass shift upon biotinylation, allowing for the calculation of the average number of biotin molecules per protein.[8]

  • HABA Assay : The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method for quantifying biotin.[9][10] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.[9][10]

  • Western Blot : The efficiency of biotinylation can be qualitatively and semi-quantitatively assessed by running cell lysates on an SDS-PAGE gel, transferring to a membrane, and probing with streptavidin conjugated to an enzyme (e.g., HRP) or a fluorophore.[11]

Experimental Protocols

The following are example protocols for the in situ labeling of TCO-modified biomolecules with this compound. These should be optimized for your specific cell type and target protein.

Metabolic Labeling of Cell Surface Glycans with a TCO-Modified Sugar

This protocol is adapted from a method for labeling metabolically engineered cell-surface glycoconjugates.[12]

Materials:

  • Cells of interest (e.g., MDA-MB-231)

  • Complete cell culture medium

  • TCO-modified unnatural sugar (e.g., a TCO-modified N-acetylmannosamine (ManNAc) analog)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Streptavidin-fluorophore conjugate (for imaging) or streptavidin-agarose beads (for pulldown)

Procedure:

  • Metabolic Incorporation of TCO:

    • Culture cells in complete medium.

    • Add the TCO-modified unnatural sugar to the culture medium at a final concentration of 25-50 µM.

    • Incubate the cells for 2-3 days to allow for metabolic incorporation of the TCO-sugar into cell surface glycans.

  • In Situ Labeling with this compound:

    • Wash the cells twice with PBS to remove unincorporated sugar.

    • Prepare a fresh solution of this compound in cell culture medium or PBS at a concentration of 10-100 µM.

    • Incubate the cells with the this compound solution for 30-60 minutes at 37°C.

    • Wash the cells three times with PBS to remove unreacted this compound.

  • Detection/Analysis:

    • For Fluorescence Imaging: Incubate the labeled cells with a fluorescently labeled streptavidin conjugate (e.g., 20 µg/mL in medium) for 20-30 minutes at room temperature. Wash with PBS and image using a fluorescence microscope.[12]

    • For Pulldown and Mass Spectrometry: Lyse the cells, and incubate the lysate with streptavidin-agarose beads to enrich for biotinylated proteins. The captured proteins can then be eluted and identified by mass spectrometry.

General Protocol for Labeling TCO-Modified Proteins

This protocol provides a general framework for labeling a protein that has been modified to contain a TCO group, for example, through the genetic incorporation of a TCO-containing unnatural amino acid.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare Reagents:

    • Dissolve the TCO-modified protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction:

    • Add 1.5 to 5 molar equivalents of the this compound stock solution to the TCO-modified protein solution.

    • Incubate the reaction for 30-120 minutes at room temperature or 4°C. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.[13]

  • Purification:

    • Remove excess, unreacted this compound using a desalting column or dialysis.

  • Confirmation of Labeling:

    • Confirm successful biotinylation using one of the quantification methods described in Section 3.

Applications and Visualized Workflows

This compound is a versatile tool with numerous applications in chemical biology and drug development.

In Situ Labeling and Imaging

The most direct application is the visualization of target biomolecules in their native cellular environment.

cluster_workflow In Situ Labeling and Imaging Workflow A 1. Introduce TCO-modified precursor (e.g., unnatural amino acid or sugar) to live cells B 2. Metabolic incorporation of TCO into target biomolecule A->B Cellular uptake and protein/glycan synthesis C 3. Add this compound to cells B->C D 4. Bioorthogonal iEDDA reaction occurs, attaching biotin to the target C->D Rapid and specific 'click' reaction E 5. Wash to remove excess reagent D->E F 6. Add fluorescently-labeled streptavidin E->F G 7. Visualize biotinylated target via fluorescence microscopy F->G High-affinity biotin-streptavidin binding

Caption: Workflow for in situ labeling and imaging of biomolecules.

Proximity Labeling for Interaction Proteomics

This compound can be used in proximity labeling experiments to identify protein-protein interactions. For example, a TCO-modified protein of interest can be expressed in cells. Upon addition of this compound, nearby proteins can be non-specifically biotinylated by a peroxidase conjugated to the TCO-modified protein. These biotinylated neighbors can then be identified by mass spectrometry.

cluster_pathway Proximity Labeling Signaling Pathway Receptor Membrane Receptor (TCO-modified) Effector1 Effector Protein 1 Receptor->Effector1 2. Recruitment of interacting proteins Effector2 Effector Protein 2 Receptor->Effector2 StreptavidinHRP Streptavidin-HRP Receptor->StreptavidinHRP 4. Binding Ligand Extracellular Ligand Ligand->Receptor 1. Ligand Binding and Receptor Activation BiotinMeTz This compound BiotinMeTz->Receptor 3. Click Reaction BiotinylatedEffector1 Biotinylated Effector Protein 1 StreptavidinHRP->BiotinylatedEffector1 5. Proximity Labeling with H₂O₂ BiotinylatedEffector2 Biotinylated Effector Protein 2 StreptavidinHRP->BiotinylatedEffector2 5. Proximity Labeling with H₂O₂

Caption: Proximity labeling to identify receptor-interacting proteins.

Conclusion

This compound is a powerful and versatile tool for the in situ labeling of biomolecules. Its utility is derived from the exceptionally fast, specific, and biocompatible nature of the inverse-electron-demand Diels-Alder reaction. By following the protocols and understanding the principles outlined in this guide, researchers can effectively employ this reagent for a wide range of applications, from high-resolution imaging of cellular components to the discovery of novel protein-protein interactions, thereby advancing our understanding of complex biological systems.

References

Methodological & Application

Revolutionizing Live Cell Imaging: Application Notes for Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-MeTz for advanced live cell imaging. This innovative tool leverages the power of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition between methyltetrazine (MeTz) and trans-cyclooctene (TCO), to achieve highly specific and efficient labeling of biomolecules in their native cellular environment. The inclusion of a polyethylene glycol (PEG4) linker enhances solubility and bioavailability, while the biotin moiety enables versatile downstream detection and purification strategies.

Principle of the Technology

The core of this technology lies in a two-step "pre-targeting" approach. First, a biomolecule of interest within a live cell is tagged with a TCO group. This can be achieved through various methods, including metabolic labeling, genetic encoding of unnatural amino acids, or conjugation to antibodies or small molecule ligands. Subsequently, the cells are treated with this compound. The highly reactive MeTz group rapidly and specifically "clicks" with the TCO-tagged biomolecule, forming a stable covalent bond. This bioorthogonal reaction proceeds efficiently under physiological conditions without the need for toxic catalysts, making it ideal for live-cell applications.[1][2] The biotin tag then serves as a universal handle for detection with fluorescently-labeled streptavidin or avidin, enabling visualization by fluorescence microscopy.

Key Features and Applications

Features:

  • High Specificity and Bioorthogonality: The MeTz-TCO reaction is highly selective and does not interfere with native cellular processes.[1][2]

  • Rapid Kinetics: The reaction is exceptionally fast, allowing for efficient labeling even at low concentrations of reactants.[3]

  • Biocompatibility: The reaction occurs at physiological temperature and pH without the need for cytotoxic catalysts.

  • Versatility: The biotin handle allows for a wide range of detection methods using streptavidin/avidin conjugates (e.g., fluorophores, enzymes, gold nanoparticles).

  • Enhanced Solubility: The PEG4 linker improves the aqueous solubility of the reagent.

Applications:

  • Live Cell Imaging: Visualize the localization, trafficking, and dynamics of specific proteins, glycans, lipids, and other biomolecules.[4][5]

  • Pulse-Chase Experiments: Track the fate of newly synthesized biomolecules over time.

  • Drug Target Engagement Studies: Monitor the interaction of a drug candidate with its cellular target.

  • Glycoprotein Labeling: Investigate the role of glycosylation in health and disease through metabolic labeling with TCO-modified sugars.[4][6]

  • Pre-targeted Therapy: In this emerging application, an antibody-TCO conjugate is first administered to target a specific cell type, followed by a drug-loaded MeTz derivative for targeted drug delivery.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the MeTz-TCO bioorthogonal reaction, providing a basis for experimental design.

ParameterValueReference
Reaction Type Inverse-electron-demand Diels-Alder Cycloaddition[7]
Reactants Methyltetrazine (MeTz) and trans-cyclooctene (TCO)[7]
Second-Order Rate Constant (k₂) 800 - 30,000 M⁻¹s⁻¹[3]
Reaction Conditions Physiological (aqueous buffer, neutral pH, 37°C)[1]
Catalyst Requirement None (Copper-free)[7]
ParameterTypical RangeConsiderations
TCO-functionalized probe concentration 10 - 100 µMDependent on the specific probe and labeling efficiency.
This compound concentration 1 - 50 µMLower concentrations are often sufficient due to fast kinetics.
Incubation Time (MeTz reaction) 5 - 60 minutesShorter times are often possible due to the rapid reaction rate.
Signal-to-Noise Ratio (SNR) HighCan be further optimized through careful washing steps and microscopy settings.[8][9][10][11][12]
Cell Viability HighThe bioorthogonal nature of the reaction minimizes cytotoxicity.

Experimental Protocols

Protocol 1: General Live Cell Labeling and Imaging

This protocol provides a general workflow for labeling TCO-modified biomolecules in live cells with this compound followed by fluorescent detection.

Materials:

  • Live cells expressing or labeled with a TCO-containing molecule.

  • This compound (stock solution in DMSO).

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

  • Fluorescently-labeled streptavidin (e.g., Streptavidin-Alexa Fluor 488).

  • Hoechst 33342 or other nuclear stain (optional).

  • Imaging plates or coverslips.

Procedure:

  • Cell Preparation: Culture cells on imaging plates or coverslips until they reach the desired confluency.

  • Introduction of TCO: Introduce the TCO group to the biomolecule of interest using an appropriate method (e.g., incubate with a TCO-labeled antibody or metabolically label with a TCO-modified precursor).

  • Washing: Gently wash the cells two to three times with pre-warmed PBS or serum-free medium to remove any unreacted TCO-containing probe.

  • This compound Incubation: Dilute the this compound stock solution to the desired final concentration (e.g., 10 µM) in pre-warmed cell culture medium. Incubate the cells with this solution for 15-30 minutes at 37°C.

  • Washing: Wash the cells two to three times with pre-warmed PBS to remove excess this compound.

  • Streptavidin Incubation: Dilute the fluorescently-labeled streptavidin to the recommended concentration in a suitable buffer (e.g., PBS with 1% BSA). Incubate the cells with this solution for 10-20 minutes at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS to remove unbound streptavidin.

  • Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like Hoechst 33342 according to the manufacturer's instructions.

  • Imaging: Replace the final wash buffer with fresh, pre-warmed imaging medium. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore.

Protocol 2: Metabolic Labeling of Cell Surface Glycoproteins

This protocol details the metabolic incorporation of a TCO-modified sugar analog for subsequent labeling with this compound.

Materials:

  • Live cells of interest.

  • TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO).

  • This compound.

  • Fluorescently-labeled streptavidin.

  • Complete cell culture medium.

  • PBS.

Procedure:

  • Metabolic Labeling: Add the TCO-modified sugar analog to the complete cell culture medium at a final concentration of 25-50 µM. Culture the cells in this medium for 24-72 hours to allow for metabolic incorporation into cell surface glycans.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • This compound Labeling: Follow steps 4-9 from Protocol 1 to label the TCO-modified glycoproteins and prepare the cells for imaging.

Control Experiments

To ensure the specificity of the labeling, the following control experiments are recommended:

  • No TCO Control: Omit the addition of the TCO-containing probe but perform all other steps. This control should result in no fluorescence signal, demonstrating that this compound and the streptavidin conjugate do not non-specifically bind to the cells.

  • No MeTz Control: Treat the cells with the TCO-containing probe but omit the incubation with this compound. This control should also show no signal, confirming that the fluorescence is dependent on the MeTz-TCO reaction.

  • Competition Control: Co-incubate the cells with an excess of free biotin during the fluorescent streptavidin incubation step. A significant reduction in the fluorescence signal will confirm that the binding is specific to the biotin tag.

Visualizations

experimental_workflow cluster_step1 Step 1: Introduction of TCO cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Detection cluster_step4 Step 4: Imaging a Metabolic Labeling (e.g., TCO-sugar) d Wash to remove unbound TCO probe a->d b Antibody Conjugation (e.g., Ab-TCO) b->d c Genetic Encoding (e.g., TCO-amino acid) c->d e Incubate with This compound d->e f Wash to remove unbound MeTz reagent e->f g Incubate with Fluorescent Streptavidin f->g h Wash to remove unbound Streptavidin g->h i Live Cell Fluorescence Microscopy h->i egfr_signaling_pathway cluster_cell_surface Cell Surface cluster_labeling Bioorthogonal Labeling cluster_detection Fluorescent Detection cluster_downstream Downstream Signaling EGF EGF EGFR_TCO EGFR-TCO EGF->EGFR_TCO Binding & Dimerization Biotin_MeTz This compound Labeled_EGFR Labeled EGFR Biotin_MeTz->Labeled_EGFR Click Reaction Strep_Fluor Streptavidin-Fluorophore Imaged_EGFR Imaged EGFR Strep_Fluor->Imaged_EGFR Binding Grb2 Grb2 Imaged_EGFR->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Biotin-PEG4-MeTz in Proteomics: A Detailed Guide to Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications and detailed experimental protocols for Biotin-PEG4-MeTz, a key reagent in modern proteomics research. This bioorthogonal labeling reagent offers high efficiency and specificity in capturing and identifying proteins, making it an invaluable tool for a wide range of applications, from mapping protein-protein interactions to identifying drug targets.

Introduction to this compound

This compound (Biotin-PEG4-Methyltetrazine) is a chemical probe that combines the high-affinity binding of biotin to streptavidin with the highly selective and rapid bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (TCO) group. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, proceeds efficiently in complex biological systems without interfering with native cellular processes.[1][2]

The structure of this compound consists of three key components:

  • Biotin: A vitamin that forms an exceptionally strong non-covalent bond with streptavidin, enabling highly efficient enrichment of labeled biomolecules.[3]

  • PEG4 (Polyethylene Glycol) Spacer: A hydrophilic four-unit polyethylene glycol linker that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating the interaction between biotin and streptavidin.[4]

  • Methyltetrazine (MeTz): A highly reactive moiety that specifically and rapidly ligates with TCO-tagged molecules. This reaction is characterized by its exceptional kinetics and selectivity.[2]

Key Applications in Proteomics

The unique properties of this compound make it suitable for a variety of proteomics applications:

  • Activity-Based Protein Profiling (ABPP): ABPP utilizes chemical probes to identify the active state of enzymes in complex proteomes. By incorporating a TCO group into an activity-based probe, researchers can specifically label active enzymes, which are then captured using this compound for subsequent identification by mass spectrometry.

  • Cell Surface Protein Labeling: The cell surface proteome is a critical target for drug development and biomarker discovery. A two-step labeling strategy can be employed where cell surface proteins are first metabolically or enzymatically tagged with a TCO-containing sugar or amino acid. Subsequently, the TCO-labeled proteins are reacted with this compound, allowing for their specific enrichment and identification.[5]

  • Protein-Protein Interaction Studies: this compound can be used in proximity-labeling experiments to map protein interaction networks. By fusing a TCO-generating enzyme to a protein of interest, nearby proteins can be "tagged" with TCO. These tagged proteins can then be captured with this compound and identified.

  • Target Identification for Drug Discovery: In chemical proteomics, a small molecule of interest can be functionalized with a TCO group. When this modified drug is introduced to a biological system, it binds to its protein targets. These drug-protein complexes can then be enriched using this compound and the protein targets identified by mass spectrometry, aiding in the elucidation of a drug's mechanism of action.[6]

  • Metabolic Labeling of Nascent Proteins: By introducing TCO-containing amino acids into cell culture media, newly synthesized proteins can be metabolically labeled. These TCO-labeled proteins can then be specifically tagged with this compound for enrichment and subsequent analysis of the newly synthesized proteome.

Experimental Protocols

The following sections provide detailed protocols for a typical proteomics workflow using this compound.

Metabolic Labeling of Cell Surface Glycoproteins with TCO-sugars

This protocol describes the metabolic incorporation of a TCO-modified sugar into cellular glycans, followed by labeling with this compound.

Materials:

  • Cells of interest (e.g., A549 cells)

  • Cell culture medium and supplements

  • Ac4ManNTz (a TCO-containing sugar precursor)

  • TCO-PEG3-Biotin (or this compound)

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Metabolic Labeling:

    • Seed cells in a 6-well plate at a density of approximately 10^6 cells per well and allow them to attach for 12 hours.[5]

    • Add Ac4ManNTz to the cell culture medium at a final concentration of 25-50 µmol/L.[5]

    • Incubate the cells for 3 days to allow for metabolic incorporation of the TCO-sugar into cell surface glycoproteins.[5]

  • Bioorthogonal Labeling:

    • Wash the cells twice with PBS to remove any unreacted Ac4ManNTz.[5]

    • Incubate the cells with TCO-PEG3-Biotin (or this compound) at a concentration of 0.25 mmol/L in fresh medium for 30 minutes at 37°C.[5]

  • Cell Lysis and Protein Extraction:

    • Wash the cells twice with PBS to remove excess biotinylation reagent.

    • Lyse the cells by adding lysis buffer and incubating on ice for 20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[5]

    • Collect the supernatant containing the protein extract.

Enrichment of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Protein lysate containing biotinylated proteins

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1 (e.g., 1% SDS, 1% Triton-X, 50 mM Ammonium Bicarbonate, 150 mM NaCl)

  • Elution Buffer (e.g., 1% SDS, 20 mM TCEP, 5 mM Ammonium Bicarbonate, 2 mM Biotin)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin magnetic beads in the vial.

    • Transfer an appropriate amount of bead slurry to a new tube.

    • Place the tube on a magnetic rack to capture the beads and discard the supernatant.

    • Wash the beads three times with Wash Buffer 1.

  • Protein Enrichment:

    • Add the protein lysate to the washed streptavidin beads.

    • Incubate at 4°C for 4 hours with gentle rotation to allow for binding of biotinylated proteins.[7]

  • Washing:

    • Place the tube on the magnetic rack and discard the supernatant.

    • Wash the beads five times with Wash Buffer 1 at 4°C to remove non-specifically bound proteins.[7]

  • Elution:

    • Add Elution Buffer to the beads.

    • Boil the sample at 100°C for 20 minutes to elute the captured proteins.[7]

    • Place the tube on the magnetic rack and carefully collect the supernatant containing the enriched biotinylated proteins.

Sample Preparation for Mass Spectrometry

Materials:

  • Enriched protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

  • Formic acid

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the enriched protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM and incubate in the dark at room temperature for 30 minutes.

  • In-solution Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the SDS concentration to below 0.1%.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.

    • Analyze the peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Data Presentation

The following table summarizes typical quantitative data that can be obtained from a proteomics experiment using a biotin-azide probe, which is analogous to the this compound workflow. This data demonstrates the efficiency of enrichment and the number of identified peptides.

Workflow StageReplicate 1Replicate 2Replicate 3
Total DDA Runs 222
Identified Peptides (with Biotin-PEG3-azide) 185192201
Identified Peptides (with Biotin-PEG4-azide) 210215223
Identified Peptides (with Biotin-PEG5-azide) 225231240
Table adapted from a study using homologous biotinyl azides, demonstrating the type of quantitative data obtainable.[1]

Visualizations

General Workflow for Proteomics using this compound

Proteomics_Workflow General Proteomics Workflow with this compound cluster_labeling 1. Labeling cluster_enrichment 2. Enrichment cluster_analysis 3. Analysis TCO_labeling Metabolic or Enzymatic Labeling with TCO Biotin_labeling Bioorthogonal Ligation with this compound TCO_labeling->Biotin_labeling Lysis Cell Lysis Biotin_labeling->Lysis Enrichment Streptavidin Affinity Purification Lysis->Enrichment Digestion On-bead or In-solution Trypsin Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching and Protein Identification LC_MS->Data_Analysis Signaling_Pathway Investigating a Signaling Pathway cluster_cell Cellular Context cluster_proteomics Proteomics Analysis Stimulus External Stimulus Receptor Receptor (TCO-labeled) Stimulus->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Biotin_MeTz This compound Receptor->Biotin_MeTz reacts with Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates Pulldown Streptavidin Pulldown Kinase1->Pulldown co-precipitates TF Transcription Factor Kinase2->TF activates Gene Gene Expression TF->Gene Biotin_MeTz->Pulldown MS Mass Spectrometry Pulldown->MS ID Identify Interacting Proteins MS->ID

References

Application Notes and Protocols for Developing PROTACs with Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing Proteolysis Targeting Chimeras (PROTACs) utilizing the Biotin-PEG4-MeTz linker. This bifunctional linker allows for the synthesis of PROTACs through a highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) click reaction and incorporates a biotin moiety for downstream applications such as affinity purification and target engagement studies.

Introduction to PROTAC Technology and the Role of this compound

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to selectively eliminate target proteins of interest (POIs). A PROTAC consists of two ligands connected by a linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2][3][4]

The this compound linker is a versatile tool in PROTAC development. Its key features include:

  • Methyltetrazine (MeTz) Group: This moiety reacts specifically and rapidly with trans-cyclooctene (TCO)-modified molecules via the iEDDA click chemistry reaction. This reaction is bioorthogonal, meaning it can proceed efficiently in complex biological environments without interfering with native biochemical processes.[1][5][6][7][8][9]

  • PEG4 Spacer: The polyethylene glycol spacer enhances the solubility and cell permeability of the resulting PROTAC molecule.[10] The length of the linker is a critical parameter in optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase).[5]

  • Biotin Handle: The biotin group serves as a valuable affinity tag for a variety of biochemical and analytical applications, including the purification of the PROTAC, assessment of target engagement, and pull-down assays to study protein-protein interactions.[11][12]

Experimental Workflow for PROTAC Development

The development of a novel PROTAC using this compound typically follows a multi-step process, from synthesis to comprehensive biological evaluation.

G cluster_synthesis PROTAC Synthesis & Purification cluster_evaluation Biological Evaluation cluster_downstream Downstream Applications s1 Synthesis of TCO-modified Target Ligand & E3 Ligase Ligand s2 Click Chemistry Reaction: This compound + TCO-Ligand s1->s2 s3 Purification of PROTAC (e.g., HPLC) s2->s3 s4 Characterization (e.g., MS, NMR) s3->s4 e1 Ternary Complex Formation Assay s4->e1 e2 In Vitro Ubiquitination Assay e1->e2 e3 Protein Degradation Assay (Western Blot, NanoBRET) e2->e3 e4 Cell Viability Assay (MTT, XTT) e3->e4 d1 Affinity Pull-down Assays e4->d1 d2 Target Engagement Studies d1->d2

Fig. 1: PROTAC Development Workflow.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound and a TCO-modified Ligand

This protocol describes the general procedure for the iEDDA reaction between this compound and a trans-cyclooctene (TCO)-modified ligand for the protein of interest.

Materials:

  • This compound

  • TCO-modified ligand for the protein of interest

  • TCO-modified ligand for the E3 ubiquitin ligase

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Reaction vessel

  • Stirring apparatus

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer (MS) and Nuclear Magnetic Resonance (NMR) spectrometer for characterization

Procedure:

  • Preparation of Reactants:

    • Dissolve the TCO-modified ligand (either for the POI or the E3 ligase) in the chosen anhydrous solvent to a final concentration of 10 mM.

    • Dissolve this compound in the same solvent to a final concentration of 12 mM (a slight excess is recommended).

  • Click Chemistry Reaction:

    • In a clean, dry reaction vessel, add the solution of the TCO-modified ligand.

    • While stirring, add the this compound solution dropwise to the reaction vessel.

    • Allow the reaction to proceed at room temperature for 2-4 hours, or until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by reverse-phase HPLC to obtain the desired PROTAC.

  • Characterization:

    • Confirm the identity and purity of the synthesized PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot Assay for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of the target protein following treatment with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the synthesized PROTAC.

Materials:

  • Cultured cells

  • Synthesized PROTAC

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for the desired duration (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of PROTAC that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the experimental evaluation of the PROTAC should be summarized in clear and concise tables for easy comparison.

Table 1: Representative Degradation Data for a Hypothetical PROTAC-X

Concentration (nM)% Target Protein Remaining (vs. Vehicle)
195 ± 5
1070 ± 8
10025 ± 6
100010 ± 4
DC50 (nM) ~80

Table 2: Representative Cytotoxicity Data for PROTAC-X

Concentration (nM)% Cell Viability (vs. Vehicle)
1098 ± 4
10095 ± 6
100085 ± 7
1000055 ± 9
IC50 (µM) >10

Visualization of Key Processes

PROTAC Mechanism of Action

G cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E3 E3 Ligase PROTAC->E3 POI_Ub Ubiquitinated POI E3->POI_Ub Ub Transfer Ub Ubiquitin Ub->POI_Ub Proteasome Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI_Ub->Proteasome POI_Ub->Proteasome

Fig. 2: PROTAC-mediated Protein Degradation.
Example Signaling Pathway: PI3K/AKT/mTOR

This diagram illustrates a simplified PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer and a common target for PROTAC development.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation

Fig. 3: Simplified PI3K/AKT/mTOR Pathway.

By following these detailed protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively develop and characterize novel PROTACs using the this compound linker for targeted protein degradation.

References

Application Notes: Biotin-PEG4-MeTz for Pre-targeted Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotin-PEG4-MeTz (Biotin-PEG4-methyltetrazine) is a specialized chemical tool used in the advanced development of antibody-drug conjugates (ADCs). It is a bifunctional linker composed of a biotin moiety, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a methyltetrazine (MeTz) reactive group.[1][2][3][4] This molecule is a key component in pre-targeted ADC strategies, which leverage the principles of bioorthogonal "click chemistry".[1][2][5]

The primary mechanism involves the inverse-electron demand Diels-Alder (IEDDA) reaction, an exceptionally fast and specific reaction between the methyltetrazine group of the linker and a strained alkene, typically a trans-cyclooctene (TCO) group.[6][7] In a pre-targeting workflow, an antibody is first functionalized with TCO and administered. After the TCO-modified antibody localizes to the target tumor cells and unbound antibody clears from circulation, the MeTz-linked cytotoxic drug is administered.[8] The subsequent rapid and highly selective in vivo "click" reaction at the tumor site ensures that the cytotoxic payload is delivered with high precision, minimizing systemic toxicity.[8]

Key Advantages:

  • Unprecedented Kinetics: The IEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal ligations available, with second-order rate constants reported to be greater than 800 M⁻¹s⁻¹, making it ideal for in vivo applications.[6][9][10]

  • Enhanced Specificity and Reduced Toxicity: By separating the antibody targeting step from the cytotoxic drug delivery step, off-target toxicity is significantly reduced. The payload is concentrated only where the antibody has bound.[8]

  • Chemoselective Reaction: Tetrazines and TCO groups are highly selective for each other and do not react with other functional groups found in biological systems, ensuring a clean and specific conjugation.[2][7]

  • Improved Solubility: The hydrophilic PEG4 spacer enhances the aqueous solubility of the linker and its conjugates, which is beneficial for formulation and in vivo administration.[1][2][11]

Data & Properties

The following tables summarize key quantitative and qualitative data for this compound and the associated bioorthogonal reaction.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₃₀H₄₄N₈O₇S [7]
Molecular Weight ~660.78 g/mol [7]
Purity >95% (typical) [4][7]
Reactive Group Methyltetrazine (MeTz) [3][4]
Reactive Partner Trans-cyclooctene (TCO) [3][4]
Spacer Arm PEG4 (Polyethylene glycol, 4 units) [2][11]

| Solubility | Soluble in DMSO, DMF, Methanol |[7] |

Table 2: Representative Reaction Kinetics

Reaction Pair Second-Order Rate Constant (k₂) Conditions
Methyltetrazine - TCO > 800 M⁻¹s⁻¹ Physiological Conditions
Dipyridyl Tetrazine - Axial TCO ~57.7 M⁻¹s⁻¹ Varies by isomer
Dimethyl Tetrazine - Axial TCO ~0.54 M⁻¹s⁻¹ Varies by isomer

| General Tetrazine - TCO Ligation | Up to 10³ - 10⁷ M⁻¹s⁻¹ | Dependent on specific TCO/Tz variants |

Note: Kinetic rates are highly dependent on the specific isomers and substituents of both the tetrazine and TCO molecules. The values presented are for general reference.[9][12]

Visualized Workflows and Reactions

Pretargeting_Workflow Pre-targeting ADC Experimental Workflow cluster_step2 A 1. Administer TCO-Modified Antibody (IV) B 2. Localization & Clearance (24-72 hours) A->B C TCO-Ab bound to Tumor Cell Antigen B->C D Unbound TCO-Ab cleared from circulation B->D E 3. Administer MeTz-Drug (e.g., this compound-Payload) F 4. In Vivo Bioorthogonal Ligation (IEDDA Reaction) E->F G 5. Drug Delivery & Cytotoxicity at Tumor Site F->G cluster_step2 cluster_step2

Caption: A diagram illustrating the sequential steps of a pre-targeting ADC strategy.

Logical_Relationship Component Relationships in Pre-targeted System Antibody Antibody TCO TCO Linker Antibody->TCO conjugated to TargetCell Target Cell (Tumor) Antibody->TargetCell binds to MeTz This compound TCO->MeTz reacts with (IEDDA) Payload Cytotoxic Payload MeTz->Payload carries

Caption: Logical relationships between the key components of the pre-targeting system.

Experimental Protocols

The following are generalized protocols and should be optimized for specific antibodies, cell lines, and drug payloads.

Protocol 1: Conjugation of trans-cyclooctene (TCO) to an Antibody

This protocol describes the modification of antibody lysine residues with a TCO group using an NHS-ester functionalized TCO linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4-8.0), free of primary amines.

  • TCO-PEGx-NHS Ester (e.g., TCO-PEG4-NHS).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Methodology:

  • Antibody Preparation:

    • Buffer exchange the antibody into a primary amine-free buffer like PBS at a concentration of 2-10 mg/mL.

    • Ensure the pH is between 7.2 and 8.5 for optimal NHS ester reaction.

  • TCO-NHS Stock Solution:

    • Immediately before use, dissolve the TCO-PEGx-NHS ester in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 molar excess of the TCO-NHS solution to the antibody solution. The optimal ratio must be determined empirically.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.

  • Purification:

    • Remove unreacted TCO linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Pool the protein-containing fractions.

  • Characterization:

    • Determine the final concentration of the TCO-modified antibody using a BCA or Nanodrop assay.

    • Calculate the Drug-to-Antibody Ratio (DAR), in this case, the TCO-to-Antibody ratio, using MALDI-TOF mass spectrometry or hydrophobic interaction chromatography (HIC). A typical ratio is 2-4 TCO molecules per antibody.

Protocol 2: In Vitro Pre-targeted Cytotoxicity Assay

This protocol evaluates the efficacy of the pre-targeted system on a target cell line.

Materials:

  • Target cancer cells (expressing the antigen of interest).

  • Control cells (antigen-negative).

  • TCO-modified antibody (from Protocol 1).

  • This compound conjugated to a cytotoxic payload (MeTz-Drug).

  • Cell culture medium and supplements.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT).

Methodology:

  • Cell Plating:

    • Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Pre-targeting Step (Antibody Incubation):

    • Treat the cells with varying concentrations of the TCO-modified antibody (e.g., 0.1 - 10 µg/mL) in fresh culture medium. Include an untreated control.

    • Incubate for 1-2 hours at 37°C.

    • Gently wash the cells twice with fresh, warm medium to remove unbound antibody.

  • Drug Delivery Step (MeTz-Drug Incubation):

    • Add varying concentrations of the MeTz-Drug to the wells in fresh medium.

    • Incubate for 72-96 hours at 37°C.

  • Controls:

    • Cells + TCO-Ab only.

    • Cells + MeTz-Drug only (to assess non-targeted toxicity).

    • Cells + TCO-Ab + non-reactive linker-drug.

    • Untreated cells.

  • Viability Assessment:

    • After the incubation period, measure cell viability according to the manufacturer's instructions for the chosen reagent.

    • Calculate the IC50 value (the concentration of MeTz-Drug required to inhibit cell growth by 50%) from the dose-response curve.

Protocol 3: General Workflow for In Vivo Pre-targeted Efficacy Study

This protocol outlines the key steps for a xenograft mouse model study.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude).

  • Tumor cells for xenograft implantation.

  • TCO-modified antibody.

  • MeTz-Drug conjugate.

  • Sterile PBS for injections.

Methodology:

  • Tumor Implantation:

    • Subcutaneously implant tumor cells into the flank of the mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment and control groups.

  • Pre-targeting (Antibody Administration):

    • Administer a single intravenous (IV) injection of the TCO-modified antibody at an optimized dose (e.g., 5-10 mg/kg).

  • Pre-targeting Interval:

    • Wait for a predetermined period (the "pre-targeting interval"), typically 24 to 72 hours.[8] This allows the TCO-antibody to accumulate at the tumor site and for unbound antibody to be cleared from the bloodstream.

  • Drug Administration:

    • After the interval, administer the MeTz-Drug via IV injection at its optimized dose.

  • Monitoring and Endpoint:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • The study is complete when tumors in the control group reach a predetermined maximum size.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage to determine the efficacy of the treatment.

References

Application Notes and Protocols for Biotin-PEG4-MeTz TCO Ligation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Date: October 31, 2025

Subject: A Step-by-Step Guide to Efficient Bioconjugation using Biotin-PEG4-Methyltetrazine and TCO Ligation

Introduction

The inverse-electron demand Diels-Alder (iEDDA) cycloaddition between methyltetrazine (MeTz) and trans-cyclooctene (TCO) is a cornerstone of bioorthogonal chemistry, offering exceptionally fast reaction kinetics and high specificity in complex biological environments. This reaction proceeds efficiently under mild, physiological conditions without the need for cytotoxic catalysts, making it an ideal tool for bioconjugation.[1][2]

This document provides a detailed protocol for the ligation of Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz) to a TCO-modified biomolecule. The inclusion of a hydrophilic PEG4 spacer enhances the solubility of the biotinylation reagent in aqueous buffers and minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin for subsequent detection or purification.[1][3] This protocol is designed for researchers in drug development, molecular biology, and diagnostics who require a reliable method for biotinylating proteins, antibodies, or other biomolecules.

Reaction Principle

The core of this protocol is the iEDDA reaction, a rapid and irreversible [4+2] cycloaddition between the electron-poor methyltetrazine and the strained electron-rich trans-cyclooctene. This "click chemistry" reaction is highly selective and does not interfere with other functional groups typically found in biological systems.[1] The ligation results in a stable dihydropyridazine linkage.

Materials and Reagents

  • Biotin-PEG4-Methyltetrazine: (e.g., from Vector Labs, MedchemExpress)

  • TCO-modified biomolecule: (e.g., protein, antibody, or peptide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other suitable non-amine-containing buffer.

  • Solvent for this compound: Anhydrous DMSO or DMF.

  • Quenching Reagent (Optional): L-Arginine or Tris buffer.

  • Purification System: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or HPLC system.

  • Storage Buffer: Buffer suitable for the long-term stability of the conjugated biomolecule.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the this compound TCO ligation reaction.

ParameterValue/RangeNotes
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Unparalleled by most other bioorthogonal reactions.[4]
Molar Ratio of Reactants 1.5 - 5 equivalents of this compound to 1 equivalent of TCO-modified biomoleculeAn excess of the biotinylation reagent drives the reaction to completion.
Reaction Time 30 - 120 minutesThe reaction is often complete within 30 minutes at room temperature.[2]
Reaction Temperature 4°C - 37°CThe reaction proceeds efficiently at room temperature (20-25°C).
pH Range 6.5 - 8.5The reaction is tolerant of a range of pH values typical for biological samples.
Typical Conjugation Efficiency > 90%High efficiency is achievable under optimal conditions.

Experimental Workflow Diagram

Biotin_TCO_Ligation_Workflow cluster_prep Preparation cluster_reaction Ligation Reaction cluster_purification Purification and Analysis cluster_storage Final Product prep_biotin Prepare this compound Stock Solution mix Mix Reactants prep_biotin->mix prep_tco Prepare TCO-Modified Biomolecule in Reaction Buffer prep_tco->mix incubate Incubate at Room Temperature mix->incubate quench Optional: Quench Excess Reagent incubate->quench purify Purify Conjugate (e.g., SEC) quench->purify analyze Analyze Conjugate (e.g., SDS-PAGE, Mass Spec) purify->analyze store Store Biotinylated Biomolecule analyze->store

Caption: Experimental workflow for this compound TCO ligation.

Detailed Experimental Protocol

Preparation of Reagents
  • This compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the this compound in anhydrous DMSO or DMF. For example, dissolve 2 mg of the reagent in 200 µL of DMSO to create a 10 mg/mL stock solution.

    • Note: Tetrazine compounds are colored (typically pink or red), and the disappearance of this color can be used to visually monitor the progress of the reaction.

  • TCO-Modified Biomolecule:

    • Dissolve the TCO-modified biomolecule in the chosen reaction buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.

    • If the biomolecule is stored in a buffer containing primary amines (e.g., Tris), it should be buffer-exchanged into an amine-free buffer like PBS.

Ligation Reaction
  • Initiate the Reaction:

    • Add the desired molar excess of the this compound stock solution to the solution of the TCO-modified biomolecule. A 1.5 to 5-fold molar excess of the biotin reagent is recommended to ensure complete labeling.

    • Gently mix the reactants by pipetting or vortexing at a low speed.

  • Incubation:

    • Incubate the reaction mixture for 30 to 120 minutes at room temperature (20-25°C). For sensitive biomolecules, the reaction can be performed at 4°C, but the reaction time may need to be extended.

    • The reaction can be monitored by observing the disappearance of the characteristic color of the tetrazine.

Purification of the Biotinylated Conjugate
  • Quenching (Optional):

    • To remove any unreacted this compound, the reaction can be quenched by adding a small molecule with a TCO group or by proceeding directly to purification.

  • Purification:

    • Remove the excess, unreacted this compound and reaction byproducts by size-exclusion chromatography. A PD-10 desalting column is suitable for proteins larger than 30 kDa.

    • For more stringent purification, HPLC with a suitable size-exclusion column can be used.

    • Collect the fractions containing the purified biotinylated biomolecule.

Analysis and Storage
  • Confirmation of Biotinylation:

    • The success of the conjugation can be confirmed by various methods, including:

      • SDS-PAGE: A slight increase in the molecular weight of the biotinylated protein may be observed.

      • Mass Spectrometry: To confirm the precise mass of the conjugate.

      • Western Blot or ELISA: Using a streptavidin-HRP conjugate to detect the incorporated biotin.

  • Storage:

    • Store the purified biotinylated biomolecule under conditions that are optimal for the stability of the parent biomolecule. For long-term storage, it is recommended to aliquot the conjugate and store it at -20°C or -80°C.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Insufficient molar excess of this compound.Increase the molar ratio of the biotinylation reagent.
Inactive TCO groups on the biomolecule.Ensure the TCO-modified biomolecule has been stored correctly and is active.
Reaction time is too short.Increase the incubation time.
Precipitation of Biomolecule High concentration of organic solvent from the stock solution.Use a more concentrated stock solution to minimize the volume of organic solvent added.
The biomolecule is not stable under the reaction conditions.Perform the reaction at a lower temperature (e.g., 4°C).

Signaling Pathway and Logical Relationship Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products biotin This compound reaction iEDDA Cycloaddition biotin->reaction tco TCO-Modified Biomolecule tco->reaction conjugate Biotinylated Biomolecule reaction->conjugate n2 N₂ Gas reaction->n2

Caption: The iEDDA reaction between this compound and a TCO-biomolecule.

References

Application Notes and Protocols: Labeling of Glycans with Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic glycoengineering (MGE) is a powerful technique for the study of glycans, enabling the introduction of bioorthogonal chemical reporters into cellular glycoconjugates. This allows for the visualization and characterization of glycans in living systems. This document provides detailed application notes and protocols for the labeling of glycans using a two-step strategy: metabolic incorporation of a trans-cyclooctene (TCO) modified monosaccharide, followed by a highly efficient and bioorthogonal inverse-electron demand Diels-Alder (iEDDA) click chemistry reaction with Biotin-PEG4-Methyltetrazine (Biotin-PEG4-MeTz).

This compound is a biotinylation reagent featuring a methyltetrazine moiety that reacts specifically and rapidly with TCO groups.[1][2][3] This reaction proceeds under physiological conditions without the need for a copper catalyst, making it ideal for live-cell applications.[1][3] The integrated polyethylene glycol (PEG4) spacer enhances the water solubility of the reagent and minimizes steric hindrance, ensuring efficient binding of the biotin tag to streptavidin for subsequent detection and analysis.

This technology has significant applications in various research areas, including cancer biology and immunology, where alterations in glycosylation are frequently observed. One key area of investigation is the interaction between glycans and Siglecs (Sialic acid-binding immunoglobulin-like lectins), a family of receptors that play crucial roles in regulating immune responses.[4][5][6] By labeling specific glycan populations, researchers can probe these interactions and elucidate their roles in health and disease.

Data Presentation

Table 1: Quantitative Analysis of Glycan Labeling Efficiency and Cell Viability
ParameterValueConditionsReference
Labeling Efficiency
Biotinylation of CD4540%K20 cells, 100 µM aminooxy-biotin (PAL method)[7]
Biotinylation of CD45100%K20 cells, 250 µM aminooxy-biotin (PAL method)[7]
Cell Viability
Cell Viability (A549 cells)>95%0-100 µM Ac4ManNAz for 3 days[8][9]
Cell Viability (A549 cells)>95%0-100 µM DBCO-Cy5 for 3 days[8][9]
Cell Viability (PAL method)~93%Combined periodate and oxime ligation[7]
Detection Sensitivity
Limit of Quantification (BioRBC)1 in 274,000 - 649,000Dependent on biotin-labeling density[10]
Signal Amplification (Flow Cytometry)5-fold increaseBiotin tyramine treatment (anti-CD4)[11]
Signal Amplification (Flow Cytometry)Additional 2.5-foldRepeated biotin tyramine treatment (anti-CD36)[11]

Note: The data presented is a summary from various labeling methods. Direct quantitative data for the Ac4Man-TCO and this compound system is limited in the reviewed literature. The presented data provides a general expectation of efficiency and viability for similar metabolic glycoengineering and bioorthogonal chemistry techniques.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with Ac4Man-TCO

This protocol describes the metabolic incorporation of a TCO-modified mannosamine analog, tetraacetylated N-(trans-cyclooct-2-en-1-yl)carbamate-mannosamine (Ac4Man-TCO), into cellular glycans. This procedure is adapted from protocols for azide-modified mannosamine (Ac4ManNAz).[8][9]

Materials:

  • Mammalian cells of interest (e.g., Jurkat, HeLa, CHO)

  • Complete cell culture medium

  • Ac4Man-TCO (trans-cyclooctene-modified mannosamine)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., Trypan Blue)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells of interest in a culture plate at a density that will result in 70-80% confluency at the time of harvesting.

  • Preparation of Ac4Man-TCO Stock Solution: Prepare a 50 mM stock solution of Ac4Man-TCO in sterile DMSO. Store at -20°C.

  • Metabolic Labeling:

    • The day after seeding, replace the culture medium with fresh medium containing the desired final concentration of Ac4Man-TCO. A typical starting concentration is 25-50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line, balancing labeling efficiency with potential cytotoxicity.

    • Incubate the cells for 48-72 hours in a humidified incubator at 37°C with 5% CO2.

  • Cell Harvesting:

    • For adherent cells, wash the cells twice with PBS, then detach them using a non-enzymatic cell dissociation solution or gentle scraping.

    • For suspension cells, collect the cells by centrifugation.

    • Wash the cells twice with cold PBS by centrifugation.

  • Cell Counting and Viability Assessment: Resuspend the cells in PBS and determine the cell count and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

Protocol 2: Labeling of TCO-Modified Glycans with this compound

This protocol details the click chemistry reaction between the TCO groups on the cell surface and this compound.

Materials:

  • Metabolically labeled cells from Protocol 1

  • This compound

  • DMSO

  • PBS

  • Bovine Serum Albumin (BSA)

Procedure:

  • Preparation of this compound Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Preparation: Resuspend the metabolically labeled cells in PBS containing 1% BSA at a concentration of 1 x 10^6 cells/mL.

  • Click Reaction:

    • Add the this compound stock solution to the cell suspension to a final concentration of 50-100 µM.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.

  • Washing:

    • Wash the cells three times with cold PBS containing 1% BSA to remove unreacted this compound. Centrifuge at 300 x g for 5 minutes for each wash.

  • Proceed to Detection: The biotin-labeled cells are now ready for detection by Western blotting (Protocol 3) or flow cytometry (Protocol 4).

Protocol 3: Detection of Biotinylated Glycoproteins by Western Blot

Materials:

  • Biotin-labeled cells from Protocol 2

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Streptavidin-HRP conjugate

  • TBST (Tris-buffered saline with 0.1% Tween-20)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the biotin-labeled cells in lysis buffer on ice for 30 minutes.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Streptavidin-HRP Incubation:

    • Incubate the membrane with a Streptavidin-HRP conjugate (diluted in blocking buffer according to the manufacturer's instructions) for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's protocol.

    • Visualize the biotinylated proteins using a chemiluminescence imaging system.

Protocol 4: Detection of Biotinylated Glycans by Flow Cytometry

Materials:

  • Biotin-labeled cells from Protocol 2

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Streptavidin conjugated to a fluorophore (e.g., FITC, PE, or APC)

  • Flow cytometer

Procedure:

  • Cell Staining:

    • Resuspend the biotin-labeled cells in FACS buffer at a concentration of 1 x 10^6 cells/mL.

    • Add the fluorescently labeled streptavidin conjugate to the cell suspension at the manufacturer's recommended concentration.

    • Incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cells in 500 µL of FACS buffer.

    • Analyze the cells on a flow cytometer, detecting the fluorescence signal from the streptavidin conjugate.

    • Include unlabeled cells and cells treated only with the streptavidin conjugate as negative controls.

Visualizations

experimental_workflow cluster_metabolic_labeling Metabolic Glycoengineering cluster_click_chemistry Click Chemistry cluster_detection Detection cells Mammalian Cells ac4man_tco Ac4Man-TCO Incubation (48-72h) cells->ac4man_tco tco_cells Cells with TCO-modified Glycans ac4man_tco->tco_cells click_reaction iEDDA Reaction (30-60 min) tco_cells->click_reaction biotin_metz This compound biotin_metz->click_reaction biotin_cells Biotinylated Cells click_reaction->biotin_cells western_blot Western Blot biotin_cells->western_blot flow_cytometry Flow Cytometry biotin_cells->flow_cytometry

Caption: Experimental workflow for labeling glycans with this compound.

siglec_signaling_pathway cluster_cell_surface Cell Surface cluster_intracellular Intracellular Signaling sialic_acid Sialic Acid Glycan siglec Siglec Receptor sialic_acid->siglec Binding itim ITIM Domain siglec->itim Phosphorylation shp1_shp2 SHP-1/SHP-2 itim->shp1_shp2 Recruitment & Activation downstream Downstream Signaling Molecules (e.g., MAPK, Akt) shp1_shp2->downstream Dephosphorylation cellular_response Inhibition of Cellular Activation downstream->cellular_response Leads to

Caption: Simplified inhibitory signaling pathway of Siglec receptors.

References

Application Notes and Protocols for Biotin-PEG4-MeTz in PET and SPECT Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-MeTz is a versatile bioorthogonal chemistry reagent designed for applications in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. This molecule incorporates three key functional components: a biotin moiety for high-affinity binding to avidin or streptavidin, a hydrophilic tetraethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a methyltetrazine (MeTz) group for highly specific and rapid inverse electron demand Diels-Alder (IEDDA) cycloaddition reactions with trans-cyclooctene (TCO) tagged molecules.[1][2][3] This unique combination of features makes this compound an ideal tool for pre-targeting imaging strategies, which aim to improve the target-to-background signal ratio and reduce the radiation dose to non-target tissues.[4][5]

The pre-targeting approach typically involves a two-step process. First, a targeting molecule, such as a monoclonal antibody modified with a TCO group, is administered and allowed to accumulate at the target site and clear from circulation. In the second step, a radiolabeled this compound derivative is injected, which rapidly reacts with the TCO-modified targeting molecule at the target site, leading to a high concentration of the radionuclide at the desired location.[6]

These application notes provide an overview of the use of this compound in PET and SPECT imaging, including detailed protocols for radiolabeling, and in vitro and in vivo evaluation.

Key Applications

  • Pre-targeted PET and SPECT Imaging: this compound is primarily used as a component in two-step pre-targeting strategies for imaging cancer and other diseases.[4][5]

  • Bioorthogonal Chemistry: The methyltetrazine moiety allows for highly specific and fast "click" reactions with TCO-modified molecules in complex biological environments.[1]

  • Avidin-Biotin Technology: The biotin group can be exploited for binding to streptavidin-conjugated targeting molecules, offering an alternative pre-targeting approach.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from studies utilizing tetrazine-based radiotracers for pre-targeted PET imaging. While these studies do not use the exact this compound molecule, the data provides a strong reference for expected performance.

Table 1: Radiolabeling Efficiency of Tetrazine-Based Radiotracers

RadiotracerRadionuclideChelator/Prosthetic GroupRadiochemical Yield (RCY)Molar Activity (GBq/µmol)Reference
[68Ga]Ga-HBED-CC-PEG4-Tz68GaHBED-CC> 96%0.5 - 28.6[8][9]
[68Ga]Ga-DOTA-PEG4-Tz68GaDOTA> 88%Not Reported[8][9]
[18F]AmBF3-Tz18FAmBF320.8 ± 10.3%15.4 ± 9.2[10]
Al[18F]-NOTA-Tetrazine18FNOTA> 94% (for click reaction)Not Reported[4]

Table 2: Ex Vivo Biodistribution of 68Ga-labeled Tetrazine Tracers in Healthy Mice (%ID/g)

Organ[68Ga]Ga-HBED-CC-PEG4-Tz (60 min p.i.)[68Ga]Ga-DOTA-PEG4-Tz (60 min p.i.)Reference
Blood0.15 ± 0.020.11 ± 0.02[8][9]
Heart0.11 ± 0.020.08 ± 0.01[8][9]
Lungs0.12 ± 0.020.09 ± 0.01[8][9]
Liver0.17 ± 0.020.11 ± 0.01[8][9]
Spleen0.08 ± 0.010.06 ± 0.01[8][9]
Kidneys1.15 ± 0.221.01 ± 0.15[8][9]
Muscle0.09 ± 0.010.06 ± 0.01[8][9]
Bone0.11 ± 0.020.08 ± 0.01[8][9]

p.i. = post-injection

Table 3: Tumor Uptake in Pre-targeted PET Imaging Studies

Targeting AgentRadiotracerTumor ModelTumor Uptake (%ID/g)Time Point (p.i. of tracer)Reference
TCO-modified A33 mAb64Cu-NOTA-TetrazineSW12224.1 ± 0.312 h[11]
TCO-modified 5B1 mAbAl[18F]-NOTA-TetrazineBxPC3~6.44 h[4]

Experimental Protocols

Protocol 1: Radiolabeling of a DOTA-conjugated this compound with Gallium-68 (68Ga)

This protocol is adapted from methodologies for radiolabeling DOTA-conjugated tetrazines.[8][9]

Materials:

  • DOTA-Biotin-PEG4-MeTz

  • 68Ge/68Ga generator

  • 0.1 M HCl

  • Sodium acetate buffer (1 M, pH 4.5)

  • Sterile water for injection

  • C18 Sep-Pak light cartridge

  • Ethanol

  • Phosphate-buffered saline (PBS)

  • Radio-TLC system

  • HPLC system with a radioactivity detector

Procedure:

  • Elute 68GaCl3 from the 68Ge/68Ga generator using 0.1 M HCl.

  • To the 68GaCl3 eluate, add sodium acetate buffer to adjust the pH to 4.0-4.5.

  • Add DOTA-Biotin-PEG4-MeTz (typically 5-20 nmol) to the buffered 68Ga solution.

  • Incubate the reaction mixture at 95°C for 10-15 minutes.

  • Allow the reaction to cool to room temperature.

  • Purify the [68Ga]Ga-DOTA-Biotin-PEG4-MeTz using a C18 Sep-Pak cartridge.

    • Condition the cartridge with ethanol followed by sterile water.

    • Load the reaction mixture onto the cartridge.

    • Wash the cartridge with sterile water to remove unreacted 68Ga.

    • Elute the final product with a small volume of ethanol/water mixture.

  • Determine the radiochemical purity and yield using radio-TLC and radio-HPLC.

Protocol 2: In Vitro Pre-targeting Assay

This protocol describes a general workflow to assess the binding of a radiolabeled tetrazine to TCO-modified cells.

Materials:

  • Cancer cell line expressing the target antigen

  • TCO-modified monoclonal antibody (mAb) against the target antigen

  • Radiolabeled this compound

  • Cell culture medium

  • PBS

  • Gamma counter

Procedure:

  • Seed the target cells in a 24-well plate and grow to confluence.

  • Incubate the cells with the TCO-modified mAb (e.g., 10 µg/mL) in cell culture medium for 1-2 hours at 37°C.

  • Wash the cells three times with cold PBS to remove unbound antibody.

  • Add the radiolabeled this compound (e.g., 1 MBq/mL) to the wells and incubate for 1 hour at 37°C.

  • Wash the cells three times with cold PBS to remove the unbound radiotracer.

  • Lyse the cells and measure the radioactivity in the cell lysate using a gamma counter.

  • Calculate the percentage of cell-bound radioactivity.

Protocol 3: In Vivo Pre-targeted PET Imaging in a Xenograft Mouse Model

This protocol outlines a typical pre-targeted imaging experiment in tumor-bearing mice.[4][11]

Materials:

  • Tumor-bearing mice (e.g., with subcutaneous xenografts)

  • TCO-modified monoclonal antibody (mAb)

  • Radiolabeled this compound

  • PET/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer the TCO-modified mAb (e.g., 100 µg) to the tumor-bearing mice via tail vein injection.

  • Allow the antibody to accumulate at the tumor and clear from the bloodstream. The optimal time interval between antibody and tracer injection needs to be determined empirically, but is often 24 to 72 hours.[4]

  • After the predetermined time interval, administer the radiolabeled this compound (e.g., 5-10 MBq) via tail vein injection.

  • Acquire dynamic or static PET/CT images at various time points post-tracer injection (e.g., 1, 2, 4, and 24 hours).

  • After the final imaging session, euthanize the mice and perform an ex vivo biodistribution study by dissecting major organs and the tumor, weighing them, and measuring their radioactivity using a gamma counter.

  • Analyze the PET images and biodistribution data to determine the tumor uptake and target-to-background ratios.

Visualizations

Pretargeting_Workflow cluster_step1 Step 1: Targeting Agent Administration cluster_step2 Step 2: Radiotracer Administration and Imaging TCO_mAb TCO-modified Monoclonal Antibody Injection1 Intravenous Injection TCO_mAb->Injection1 Circulation1 Circulation and Tumor Accumulation Injection1->Circulation1 Clearance Clearance of Unbound Antibody Circulation1->Clearance Tumor_Targeting Antibody binds to Tumor Antigen Circulation1->Tumor_Targeting Click_Reaction IEDDA Click Reaction at Tumor Site Tumor_Targeting->Click_Reaction Radio_Tz Radiolabeled this compound Injection2 Intravenous Injection Radio_Tz->Injection2 Circulation2 Rapid Circulation Injection2->Circulation2 Circulation2->Click_Reaction Imaging PET/SPECT Imaging Click_Reaction->Imaging

Caption: Workflow of a two-step pre-targeting imaging strategy.

IEDDA_Reaction cluster_reactants Reactants cluster_product Product Tetrazine This compound (Diene) Product Stable Dihydropyridazine Adduct Tetrazine->Product Inverse Electron Demand Diels-Alder Cycloaddition TCO TCO-modified Molecule (Dienophile) TCO->Product N2 N2 (byproduct)

Caption: The inverse electron demand Diels-Alder (IEDDA) reaction.

Radiolabeling_Workflow Start Start: 68Ge/68Ga Generator Elution Elute 68GaCl3 with 0.1 M HCl Start->Elution Buffering Adjust pH to 4.0-4.5 with Sodium Acetate Elution->Buffering Reaction Add DOTA-Biotin-PEG4-MeTz and Heat at 95°C Buffering->Reaction Purification Purify with C18 Sep-Pak Cartridge Reaction->Purification QC Quality Control (Radio-TLC/HPLC) Purification->QC Final_Product [68Ga]Ga-DOTA-Biotin-PEG4-MeTz QC->Final_Product

Caption: General workflow for radiolabeling with Gallium-68.

References

Application Notes and Protocols for Biotin-PEG4-MeTz in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-MeTz is a versatile reagent designed for the targeted delivery of therapeutics. This molecule leverages the high affinity of biotin for its receptors, which are frequently overexpressed on the surface of various cancer cells, to achieve selective drug accumulation in tumor tissues. The incorporation of a polyethylene glycol (PEG) spacer enhances solubility and bioavailability, while the methyltetrazine (MeTz) moiety allows for highly efficient and specific conjugation to drug molecules or drug-loaded nanoparticles via bioorthogonal click chemistry.

The core of this targeting strategy lies in the inverse electron demand Diels-Alder (iEDDA) reaction, a rapid and selective click chemistry reaction between the methyltetrazine group of this compound and a trans-cyclooctene (TCO)-modified therapeutic agent or carrier.[1][2] This bioorthogonal reaction proceeds efficiently under mild, physiological conditions without the need for a catalyst, making it an ideal method for conjugating sensitive biological molecules.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in the development of targeted drug delivery systems.

Principle of Biotin-Targeted Drug Delivery

Biotin, a B-vitamin, is essential for cell growth, and its receptors are often upregulated on the surface of rapidly proliferating cancer cells to meet their increased metabolic demands. This differential expression between cancerous and healthy tissues provides a molecular basis for targeted therapy. Biotin-conjugated drug delivery systems can bind to these overexpressed receptors, leading to internalization of the therapeutic payload via receptor-mediated endocytosis.[3][4] This mechanism enhances the intracellular concentration of the drug in cancer cells while minimizing exposure to healthy tissues, thereby improving therapeutic efficacy and reducing off-target toxicity.

cluster_0 Cell Membrane cluster_1 Intracellular BiotinReceptor Biotin Receptor Endosome Endosome BiotinReceptor->Endosome Endocytosis DrugCarrier This compound Targeted Nanoparticle DrugCarrier->BiotinReceptor Binding Lysosome Lysosome Endosome->Lysosome Fusion DrugRelease Drug Release Lysosome->DrugRelease

Biotin Receptor-Mediated Endocytosis Pathway.

Experimental Protocols

Protocol 1: Preparation of a TCO-Modified Drug

This protocol describes a general method for modifying a drug containing a primary amine with a TCO-NHS ester.

Materials:

  • Drug with a primary amine functional group

  • TCO-NHS ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

  • Dissolve the amine-containing drug in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add TCO-NHS ester to the reaction mixture in a 1.2 molar excess relative to the drug.

  • Add TEA to the reaction mixture in a 2 molar excess relative to the drug to act as a base.

  • Stir the reaction at room temperature for 4-6 hours, protected from light.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • Upon completion, purify the TCO-modified drug using preparative HPLC.

  • Lyophilize the purified product to obtain a dry powder.

  • Characterize the final product by Mass Spectrometry and NMR to confirm successful conjugation.

Protocol 2: Formulation and Biotinylation of Drug-Loaded Nanoparticles

This protocol outlines the preparation of drug-loaded nanoparticles and their surface functionalization with this compound.

Materials:

  • TCO-modified drug (from Protocol 1)

  • Biodegradable polymer (e.g., PLGA)

  • This compound

  • Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)

  • Dichloromethane (DCM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Probe sonicator

  • Centrifuge

Procedure:

Part A: Nanoparticle Formulation

  • Dissolve the TCO-modified drug and PLGA in DCM.

  • Add this organic phase to an aqueous PVA solution.

  • Emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion.

  • Stir the emulsion at room temperature overnight to allow for solvent evaporation and nanoparticle formation.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

Part B: Surface Biotinylation via Click Chemistry

  • Resuspend the TCO-functionalized nanoparticles in PBS.

  • Add this compound in a 5-fold molar excess to the estimated amount of TCO on the nanoparticle surface.

  • Incubate the mixture at room temperature for 1-2 hours with gentle stirring.

  • Wash the biotinylated nanoparticles three times with PBS to remove unreacted this compound.

  • Resuspend the final targeted nanoparticles in PBS for characterization or in a suitable buffer for in vitro/in vivo studies.

Start Start: TCO-Drug & PLGA Emulsification Emulsification (Oil-in-Water) Start->Emulsification SolventEvaporation Solvent Evaporation Emulsification->SolventEvaporation NP_Formation TCO-Nanoparticle Formation SolventEvaporation->NP_Formation Washing1 Washing & Centrifugation NP_Formation->Washing1 ClickReaction Click Reaction with This compound Washing1->ClickReaction Washing2 Final Washing ClickReaction->Washing2 FinalProduct Biotin-Targeted Nanoparticles Washing2->FinalProduct

Workflow for Nanoparticle Formulation and Biotinylation.
Protocol 3: Characterization of Biotinylated Nanoparticles

A. Size and Zeta Potential Analysis

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in deionized water.

    • Measure the hydrodynamic diameter and polydispersity index (PDI) using a DLS instrument.

    • Measure the zeta potential to assess surface charge and stability.

B. Morphological Analysis

  • Method: Transmission Electron Microscopy (TEM)

  • Procedure:

    • Place a drop of the diluted nanoparticle suspension on a carbon-coated copper grid.

    • Allow the sample to air-dry.

    • Optionally, negatively stain the sample (e.g., with uranyl acetate) to enhance contrast.

    • Image the nanoparticles using a TEM to observe their size, shape, and morphology.

C. Drug Loading and Encapsulation Efficiency

  • Procedure:

    • Lyophilize a known amount of drug-loaded nanoparticles.

    • Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM) to release the encapsulated drug.

    • Quantify the amount of drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate Drug Loading (%) and Encapsulation Efficiency (%) using the following formulas:

      • Drug Loading (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

      • Encapsulation Efficiency (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of the targeted nanoparticles against cancer cells.

Materials:

  • Cancer cell line with high biotin receptor expression (e.g., HeLa, MCF-7)

  • Control cell line with low biotin receptor expression

  • Complete cell culture medium

  • 96-well plates

  • Biotin-targeted nanoparticles, non-targeted nanoparticles, and free drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with serial dilutions of the free drug, non-targeted nanoparticles, and biotin-targeted nanoparticles. Include untreated cells as a control.

  • Incubate the cells for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability (%) as (Absorbance of treated cells / Absorbance of control cells) x 100.

  • Determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.

Protocol 5: In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft mouse model to evaluate the in vivo efficacy of the targeted drug delivery system. All animal procedures should be performed in accordance with institutional and national guidelines.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line for tumor induction

  • Biotin-targeted nanoparticles, non-targeted nanoparticles, free drug, and vehicle control (e.g., saline)

  • Calipers for tumor measurement

  • Syringes and needles for injection

Procedure:

  • Subcutaneously inject cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize the mice into treatment groups (n=6-8 per group): Vehicle control, free drug, non-targeted nanoparticles, and biotin-targeted nanoparticles.

  • Administer the treatments intravenously (or via another appropriate route) at a predetermined dose and schedule (e.g., twice a week for three weeks).

  • Measure the tumor volume and body weight of the mice every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biodistribution).

  • Plot tumor growth curves for each group to evaluate the therapeutic efficacy.

Quantitative Data Summary

The following table presents representative data from a study on a biotin-PEG-naphthalimide conjugate, which serves as an example of the type of quantitative results that can be obtained.

Cell LineCompoundIC50 (µM)
MGC-803Biotin-PEG4-Naphthalimide2.15 ± 0.16
BGC-823Biotin-PEG4-Naphthalimide3.24 ± 0.21
SGC-7901Biotin-PEG4-Naphthalimide1.89 ± 0.12
HCT-116Biotin-PEG4-Naphthalimide4.56 ± 0.33
GES-1 (Normal)Biotin-PEG4-Naphthalimide> 50

Data is illustrative and based on analogous compounds.

Visualization of the Click Chemistry Reaction

The key conjugation step involves the iEDDA reaction between the methyltetrazine of this compound and the TCO group on the drug or nanoparticle.

Biotin_PEG4_MeTz This compound Plus + Reaction iEDDA Click Reaction (Bioorthogonal) Biotin_PEG4_MeTz->Reaction TCO_Drug TCO-Modified Drug/ Nanoparticle TCO_Drug->Reaction Conjugate Biotin-Targeted Conjugate Reaction->Conjugate

Bioorthogonal Click Chemistry Conjugation.

References

Troubleshooting & Optimization

Optimizing Biotin-PEG4-MeTz Reactions: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Biotin-PEG4-MeTz for successful bioconjugation. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound?

This compound reacts with a trans-cyclooctene (TCO)-modified molecule via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3][4] This is followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine bond.[1][2][3] This type of "click chemistry" is known for its high speed and selectivity, and it does not require a copper catalyst.[3][4][5][6]

Q2: What are the key advantages of using the this compound and TCO reaction?

The primary advantages of this bioorthogonal reaction include:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 to 30,000 M⁻¹s⁻¹.[3][4][6] This allows for efficient conjugation even at low concentrations.[3][6]

  • Biocompatibility: The reaction proceeds efficiently under mild, physiological conditions (aqueous buffers, room temperature) without the need for cytotoxic copper catalysts.[2][5][7]

  • High Selectivity: The methyltetrazine and TCO groups react specifically with each other and do not interfere with other functional groups commonly found in biological samples.[2][7]

  • Stability: Both the this compound and TCO-modified molecules exhibit good stability in aqueous media.[2] The resulting conjugate is also stable.

Q3: How should I store and handle this compound?

Proper storage is crucial to maintain the reactivity of this compound. It is recommended to store the reagent at -20°C, protected from moisture. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like DMSO or DMF. While stock solutions in anhydrous solvents can be stored for a few days at low temperatures, it is generally recommended to prepare them fresh before use as the tetrazine moiety can be susceptible to hydrolysis.

Q4: What is the role of the PEG4 linker?

The polyethylene glycol (PEG4) spacer in this compound offers several benefits:

  • Increased Solubility: It enhances the water solubility of the reagent and the resulting biotinylated molecule.[3]

  • Reduced Aggregation: For protein labeling, the hydrophilic PEG spacer helps to reduce aggregation of the labeled protein.[3]

  • Minimized Steric Hindrance: The length and flexibility of the PEG linker reduce steric hindrance, which can be important for the subsequent binding of the biotin to avidin or streptavidin.[7]

Troubleshooting Guide

Diagram: Troubleshooting Decision Tree for this compound Reactions

troubleshooting_flowchart Troubleshooting this compound Reactions start Low or No Conjugation Product check_reagents Are your this compound and TCO-modified molecule active and correctly prepared? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_conditions Are the reaction conditions optimal? reagent_yes->check_conditions check_storage Check storage conditions and age of reagents. Re-prepare fresh stock solutions. reagent_no->check_storage conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_purification Is the purification method appropriate? conditions_yes->check_purification optimize_conditions Optimize reaction parameters: - Molar Ratio - pH - Solvent - Temperature - Incubation Time conditions_no->optimize_conditions purification_yes Yes check_purification->purification_yes Yes purification_no No check_purification->purification_no No side_reactions Consider potential side reactions or instability. purification_yes->side_reactions optimize_purification Review purification strategy. Consider alternative methods like SEC or dialysis. purification_no->optimize_purification experimental_workflow General Workflow for this compound Conjugation cluster_0 Step 1: TCO Modification cluster_1 Step 2: this compound Ligation a Prepare Target Molecule (e.g., protein in amine-free buffer) b Prepare TCO-NHS Ester (freshly in anhydrous DMSO) a->b c React Target Molecule with TCO-NHS Ester (e.g., 1 hr at RT) b->c d Purify TCO-modified Molecule (e.g., desalting column to remove excess TCO) c->d f React TCO-modified Molecule with this compound (e.g., 30-60 min at RT) d->f TCO-modified molecule e Prepare this compound (freshly in anhydrous DMSO) e->f g Purify Final Conjugate (e.g., SEC to remove excess biotin reagent) f->g h Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) g->h

References

troubleshooting low yield in Biotin-PEG4-MeTz labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Biotin-PEG4-MeTz for labeling of trans-cyclooctene (TCO)-modified molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a click chemistry reagent used for biotinylating molecules that have been functionalized with a trans-cyclooctene (TCO) group. The labeling reaction is based on an inverse electron demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine (MeTz) moiety of the reagent and the TCO group on the target molecule. This reaction is highly efficient, selective, and occurs rapidly under mild, aqueous conditions without the need for a catalyst. The PEG4 linker enhances the water solubility of the reagent and the resulting conjugate, while also reducing potential steric hindrance.[1]

Q2: What are the optimal reaction conditions for this compound labeling?

A2: Optimal conditions can vary depending on the specific protein or molecule being labeled. However, the reaction is typically performed in a neutral to slightly basic buffer, such as phosphate-buffered saline (PBS) at a pH between 6.0 and 9.0.[2] The reaction proceeds efficiently at room temperature, and in many cases, can be completed within 30 to 120 minutes.[3][4] For optimal results, it is recommended to perform a pilot experiment to determine the ideal molar ratio of this compound to your TCO-modified molecule.

Q3: How should I store this compound?

A3: this compound should be stored at -20°C, protected from moisture and light.[5][6] Stock solutions can be prepared in an anhydrous solvent like DMSO or DMF and stored at -20°C for up to one month, or at -80°C for up to six months.[5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: How can I confirm that my protein has been successfully biotinylated?

A4: Successful biotinylation can be confirmed using several methods. A common approach is a Western blot followed by detection with streptavidin conjugated to an enzyme like horseradish peroxidase (HRP). Alternatively, mass spectrometry (LC-MS) can be used to determine the mass shift corresponding to the addition of the this compound moiety, which can also help quantify the degree of labeling.[7] For a less quantitative but simple check, a dot blot with streptavidin-HRP can also be performed.

Q5: What is the purpose of the PEG4 linker?

A5: The polyethylene glycol (PEG4) linker serves two main purposes. Firstly, it increases the hydrophilicity and water solubility of the biotinylation reagent and the resulting labeled molecule, which can help prevent aggregation.[1] Secondly, the linker provides a flexible spacer arm that separates the biotin molecule from the target, minimizing steric hindrance and ensuring efficient binding to avidin or streptavidin for downstream applications.[1]

Troubleshooting Guide for Low Labeling Yield

Low yield in this compound labeling can arise from several factors related to the reagents, reaction conditions, or the target molecule itself. This guide provides a systematic approach to identifying and resolving common issues.

Problem: Low or No Biotinylation Detected

Below is a decision tree to help troubleshoot low labeling yields.

Troubleshooting_Low_Yield start Low Labeling Yield check_reagents 1. Verify Reagent Integrity start->check_reagents check_tco Is the TCO-modified protein stable and active? check_reagents->check_tco Check TCO check_metz Is the this compound reagent active? check_tco->check_metz Yes solution_tco Solution: - Confirm TCO modification via MS. - Check for TCO isomerization in the  presence of thiols or copper. - Store TCO-protein appropriately. check_tco->solution_tco No check_reaction 2. Evaluate Reaction Conditions check_metz->check_reaction Yes solution_metz Solution: - Use fresh or properly stored reagent. - Avoid repeated freeze-thaw cycles  of stock solutions. check_metz->solution_metz No check_buffer Is the reaction buffer compatible? check_reaction->check_buffer check_ratio Is the molar ratio of reactants optimal? check_buffer->check_ratio Yes solution_buffer Solution: - Use amine-free buffers (e.g., PBS). - Ensure pH is between 6.0 and 9.0. check_buffer->solution_buffer No check_time_temp Are reaction time and temperature sufficient? check_ratio->check_time_temp Yes solution_ratio Solution: - Increase the molar excess of  this compound (e.g., 5-20 fold). - Perform a titration to find the  optimal ratio. check_ratio->solution_ratio No check_purification 3. Assess Purification and Analysis check_time_temp->check_purification Yes solution_time_temp Solution: - Increase reaction time (e.g., to 2 hours  or overnight at 4°C). - While the reaction is fast, ensure  sufficient time for completion. check_time_temp->solution_time_temp No check_loss Is there product loss during purification? check_purification->check_loss check_detection Is the detection method sensitive enough? check_loss->check_detection No solution_loss Solution: - Use appropriate MWCO for desalting  columns. - Check for protein precipitation. check_loss->solution_loss Yes solution_detection Solution: - Optimize Western blot conditions. - Increase the concentration of  streptavidin-HRP. check_detection->solution_detection No

Troubleshooting Decision Tree for Low Labeling Yield
Potential Cause Explanation Recommended Action
Reagent Instability The trans-cyclooctene (TCO) group on your protein may have isomerized to the less reactive cis-cyclooctene, especially in the presence of thiols or copper ions.[8] The methyltetrazine moiety of this compound can degrade if not stored properly or if subjected to repeated freeze-thaw cycles.- Confirm the presence of the TCO group on your protein using mass spectrometry before labeling. - Ensure that buffers used for storing the TCO-modified protein are free of thiols (e.g., DTT, BME). - Use fresh or properly stored this compound. Prepare fresh stock solutions in anhydrous DMSO or DMF and aliquot for single use.
Suboptimal Reaction Buffer The pH of the reaction buffer can influence the stability and reactivity of the reactants. Buffers containing primary amines (e.g., Tris, glycine) are not recommended for the initial TCO-modification step if using an NHS-ester chemistry, but are generally compatible with the tetrazine-TCO ligation itself.- Perform the labeling reaction in a buffer with a pH between 6.0 and 9.0, such as PBS.[2] - If you suspect buffer interference, perform a buffer exchange of your TCO-modified protein into PBS before adding the this compound.
Incorrect Molar Ratio An insufficient molar excess of this compound will result in incomplete labeling of the TCO-modified protein. Conversely, an extremely high excess may not significantly improve the yield and can make purification more challenging.- Increase the molar excess of this compound. A 5 to 20-fold molar excess over the TCO-modified protein is a good starting point.[9][10][11] - For optimal and reproducible results, perform a titration experiment with varying molar ratios of this compound to your protein.
Insufficient Reaction Time or Temperature While the iEDDA reaction is very fast, allowing insufficient time for the reaction to go to completion, especially at low reactant concentrations, can lead to low yields.- Incubate the reaction for at least 1-2 hours at room temperature.[3][4] For very dilute samples, consider a longer incubation time or incubation at 4°C overnight.
Side Reactions Although the tetrazine-TCO ligation is highly bioorthogonal, some tetrazine derivatives have been reported to react with free cysteine residues under certain conditions.[12][13][14][15][16]- If your protein of interest has highly accessible and reactive cysteine residues, and you suspect a side reaction, you can cap the free thiols with a reagent like N-ethylmaleimide (NEM) prior to the TCO-modification and biotinylation steps.
Product Loss During Purification The biotinylated protein can be lost during the removal of excess labeling reagent if the purification method is not appropriate.- If using size-exclusion chromatography or desalting columns, ensure the molecular weight cutoff (MWCO) is appropriate for your protein to prevent its loss. - Check for precipitation of the labeled protein, which could indicate aggregation. The PEG4 linker is designed to minimize this, but it can still occur with some proteins.
Inefficient Detection The low yield might be an analytical artifact if the detection method is not sensitive enough or is not optimized.- For Western blotting, ensure that the transfer was efficient and optimize the concentration of the streptavidin-HRP conjugate and the incubation time. - When using mass spectrometry, be aware that biotinylation can alter the ionization and fragmentation of peptides, which may require optimization of the LC-MS/MS parameters for detection.[17][18]

Data Presentation

The efficiency of this compound labeling is influenced by several factors, most notably the molar ratio of the labeling reagent to the TCO-modified protein. Below is a table summarizing expected labeling outcomes based on data compiled from various studies on antibody and protein labeling with tetrazine-TCO chemistry.

Molar Ratio (MeTz:Protein)Typical Reaction TimeExpected Degree of Labeling (DOL)Notes
5:11-2 hours2-4 biotins/antibodyA good starting point for many applications.[4]
10:11-2 hours4-8 biotins/antibodyOften provides a good balance between labeling efficiency and protein function.[4]
15:11-2 hours8-10 biotins/antibodyHigher labeling density, which can be beneficial for signal amplification.[4]
20:11-2 hours>10 biotins/antibodyMay approach saturation of available TCO sites. Monitor for protein precipitation or loss of activity.[9][10][11]

Note: The Degree of Labeling (DOL) is highly dependent on the number of TCO groups successfully incorporated onto the protein in the preceding step. The values presented are illustrative for a typical IgG antibody.

Experimental Protocols

Protocol 1: Standard this compound Labeling of a TCO-Modified Antibody

This protocol describes a general method for labeling a TCO-functionalized antibody with this compound.

Materials:

  • TCO-modified antibody (in PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

  • Microcentrifuge tubes

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution by dissolving the required amount of this compound in anhydrous DMSO. For example, dissolve 0.675 mg in 100 µL of DMSO.

    • Vortex briefly to ensure complete dissolution. This stock solution should be used immediately or aliquoted and stored at -80°C for up to 6 months.[5]

  • Set up the Labeling Reaction:

    • Determine the amount of TCO-modified antibody needed for your experiment. As an example, we will use 100 µg of an IgG antibody (molecular weight ~150 kDa) at a concentration of 1 mg/mL.

      • Amount of antibody = 100 µg = 0.67 nmol.

    • Calculate the volume of this compound stock solution required for the desired molar excess. For a 20-fold molar excess:

      • Amount of this compound = 20 * 0.67 nmol = 13.4 nmol.

      • Volume of 10 mM stock = 13.4 nmol / 10 mM = 1.34 µL.

    • In a microcentrifuge tube, combine 100 µL of the 1 mg/mL TCO-modified antibody solution with 1.34 µL of the 10 mM this compound stock solution.

    • Gently mix by pipetting up and down.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[3] Alternatively, the reaction can be carried out overnight at 4°C.

  • Purification:

    • Remove the unreacted this compound using a desalting column with a molecular weight cutoff appropriate for your antibody (e.g., 40K MWCO for an IgG).

    • Follow the manufacturer's instructions for the desalting column.

    • Collect the purified, biotinylated antibody.

  • Characterization and Storage:

    • Determine the concentration of the purified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.

    • Confirm biotinylation using a Western blot with streptavidin-HRP or by mass spectrometry.

    • Store the biotinylated antibody under conditions appropriate for the unmodified antibody, typically at 4°C for short-term storage or at -20°C or -80°C in aliquots for long-term storage.

Protocol 2: Quantification of Biotinylation

A common method to estimate the degree of biotinylation is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.

Materials:

  • HABA/Avidin solution (commercially available kits are recommended)

  • Purified biotinylated protein sample

  • Spectrophotometer or plate reader capable of measuring absorbance at 500 nm

Procedure:

  • Follow the instructions provided with your HABA assay kit.

  • Measure the absorbance of the HABA/Avidin solution at 500 nm before adding your sample.

  • Add a known volume of your purified biotinylated protein to the HABA/Avidin solution and mix.

  • Measure the absorbance at 500 nm again after the reading has stabilized.

  • Calculate the change in absorbance and use the equations provided in the kit's manual, along with the extinction coefficient of the HABA/Avidin complex, to determine the concentration of biotin in your sample.[11]

  • Divide the molar concentration of biotin by the molar concentration of your protein to determine the average number of biotin molecules per protein (Degree of Labeling).

Visualizations

experimental_workflow start Start: TCO-Modified Protein prepare_reagent Prepare 10 mM This compound in anhydrous DMSO start->prepare_reagent reaction_setup Combine TCO-Protein and This compound (e.g., 20x molar excess) prepare_reagent->reaction_setup incubation Incubate 1-2 hours at Room Temperature reaction_setup->incubation purification Purify via Desalting Column (e.g., 40K MWCO) incubation->purification characterization Characterize: - Protein Concentration (BCA) - Biotinylation (Western/MS) purification->characterization end End: Purified Biotinylated Protein characterization->end reaction_mechanism TCO_Protein TCO-Modified Protein Labeled_Protein Biotinylated Protein TCO_Protein->Labeled_Protein iEDDA Reaction Biotin_MeTz This compound Biotin_MeTz->Labeled_Protein N2 N₂ Gas

References

Technical Support Center: Biotin-PEG4-MeTz Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-MeTz reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the efficiency of your this compound conjugation experiments.

Understanding the this compound Reaction

The this compound reaction is a cornerstone of bioorthogonal chemistry, enabling the efficient and specific labeling of biomolecules. This reaction, a type of "click chemistry," is technically an inverse-electron demand Diels-Alder (iEDDA) cycloaddition. It involves the rapid and selective reaction of a methyltetrazine (MeTz) moiety with a strained trans-cyclooctene (TCO) group.[1][2][3][4][5][6] This ligation is prized for its exceptional speed and biocompatibility, as it proceeds readily under physiological conditions without the need for a cytotoxic copper catalyst.[3][5][7][8]

The reaction's efficiency is dependent on the electronic properties of both the tetrazine and the TCO partner. Generally, a more electron-deficient tetrazine and a more electron-rich TCO will react faster.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for the this compound reaction?

A1: The this compound reaction is robust and proceeds efficiently in a variety of common biological buffers. Phosphate-buffered saline (PBS) at a pH range of 6.0-9.0 is a standard and effective choice.[9] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, if the TCO-containing molecule was functionalized using an NHS ester, as these will compete with the intended reaction.

Q2: What is the recommended molar ratio of this compound to the TCO-containing molecule?

A2: For optimal conjugation, a slight molar excess of the this compound reagent is recommended. A common starting point is a 1.5- to 5-fold molar excess of the tetrazine reagent over the TCO-modified molecule.[10] However, the ideal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the this compound reaction can be monitored spectrophotometrically. The tetrazine moiety has a characteristic absorbance in the visible range (around 510-550 nm).[9] As the reaction proceeds, this absorbance will decrease, allowing for real-time tracking of the conjugation.[11] Alternatively, techniques such as HPLC-MS can be used to analyze the reaction mixture and quantify the formation of the desired conjugate.

Q4: How should I store and handle the this compound reagent?

A4: this compound is sensitive to moisture and light. It should be stored desiccated at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4][12] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. For preparing stock solutions, use anhydrous DMSO or DMF.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Conjugation Degraded this compound Reagent: The methyltetrazine moiety is susceptible to hydrolysis, especially if exposed to moisture.- Ensure the reagent has been stored properly under dry conditions at -20°C or -80°C. - Prepare fresh stock solutions in anhydrous DMSO or DMF. - Avoid repeated freeze-thaw cycles of the stock solution.
Inactive TCO-Molecule: The trans-cyclooctene may have isomerized to the less reactive cis-cyclooctene or degraded.- Confirm the integrity of your TCO-functionalized molecule using a suitable analytical method (e.g., NMR, MS). - Ensure proper storage of the TCO-containing molecule as recommended by the supplier.
Incorrect Buffer Composition: Presence of competing nucleophiles or inappropriate pH.- If applicable, ensure the buffer is free of primary amines (e.g., Tris, glycine). - Optimize the reaction pH within the recommended range of 6.0-9.0. While the reaction is generally pH-insensitive in this range, some specific applications might show pH dependence.[13]
Slow Reaction Rate Low Reactant Concentrations: The reaction rate is concentration-dependent.- Increase the concentration of one or both reactants. - If working with dilute protein solutions, consider using a larger molar excess of the this compound reagent.
Suboptimal Temperature: The reaction is typically performed at room temperature, but lower temperatures will slow down the kinetics.- Perform the incubation at room temperature (20-25°C) or slightly elevated temperatures (e.g., 37°C) if your biomolecule is stable under these conditions.
Steric Hindrance: The tetrazine or TCO moiety may be in a sterically hindered environment within the biomolecule.- If designing a custom TCO-labeled molecule, consider incorporating a longer spacer arm to increase the accessibility of the reactive group.
High Background/Non-specific Binding Excess Unreacted this compound: Insufficient removal of the labeling reagent after the reaction.- Purify the biotinylated product using size-exclusion chromatography, dialysis, or spin filtration to remove excess unreacted this compound.
Hydrophobic Interactions: The biotin moiety can sometimes lead to non-specific binding.- Include a non-ionic detergent (e.g., Tween-20) in your buffers for subsequent applications. - Use a blocking agent, such as bovine serum albumin (BSA), in your assay buffers.

Data Presentation

Factors Influencing Tetrazine-TCO Ligation Kinetics
Factor Effect on Reaction Rate Notes
Tetrazine Substituents Electron-withdrawing groups on the tetrazine ring generally increase the reaction rate.[2]Methyl-substituted tetrazines (like in this compound) offer a good balance of high stability and fast kinetics, making them suitable for protein labeling.[3] Hydrogen-substituted tetrazines are more reactive but less stable.[3]
TCO Structure Increased ring strain in the trans-cyclooctene dienophile enhances the reaction rate.[2]Different TCO isomers (axial vs. equatorial) can exhibit different reactivities.
pH Generally, the reaction is efficient across a broad pH range (6.0-9.0).[9]For certain "click-to-release" applications using specific tetrazines, the release kinetics can be pH-dependent, with enhanced release in acidic environments.[13][14]
Solvent The reaction proceeds well in aqueous buffers and polar organic solvents like DMSO and DMF.The choice of solvent can have a moderate effect on the reaction rate constant.[15]
Temperature Higher temperatures generally lead to faster reaction rates.Most applications proceed efficiently at room temperature. For cellular applications, 37°C is standard.
Representative Second-Order Rate Constants for Tetrazine-TCO Reactions
Tetrazine Derivative TCO Derivative Solvent Approximate Rate Constant (M⁻¹s⁻¹)
Methyl-substituted TetrazineTCOAqueous Media~1,000[3]
Hydrogen-substituted TetrazineTCOAqueous Mediaup to 30,000[3]
General Tetrazine-TCO--800 - 30,000[3][7]
HELIOS 347MeTCO-pSar₆₆PBS (pH 7.4)1806[11]
mTz-pSar₂₀TCO-PEG₄PBS (pH 7.4)463[11]

Experimental Protocols

General Protocol for Labeling a TCO-Modified Protein with this compound

This protocol provides a general guideline. Optimization may be required for specific applications.

1. Reagent Preparation: a. Equilibrate the vial of this compound to room temperature before opening. b. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF. c. Prepare your TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

2. Labeling Reaction: a. To your TCO-modified protein solution, add the desired molar excess of the this compound stock solution. For example, for a 5-fold molar excess, add 5 equivalents of the tetrazine reagent. b. Mix gently by pipetting or brief vortexing. c. Incubate the reaction at room temperature for 30-60 minutes.[10] The reaction is often complete within this timeframe due to the fast kinetics.

3. Purification: a. Remove the excess, unreacted this compound and byproducts. This is a critical step to reduce background in downstream applications. b. Suitable purification methods include:

  • Size-Exclusion Chromatography (SEC): Use a desalting column appropriate for the volume of your sample.
  • Dialysis: Dialyze against a large volume of your chosen buffer.
  • Spin Filtration: Use a centrifugal filter unit with a molecular weight cutoff (MWCO) that will retain your protein while allowing the smaller biotinylation reagent to pass through.

4. Storage: a. Store the purified biotinylated protein under conditions that are optimal for the stability of the protein. This is typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations

Reaction_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_product 4. Final Product TCO_Protein TCO-Modified Protein in Amine-Free Buffer Reaction Mix & Incubate (Room Temperature, 30-60 min) TCO_Protein->Reaction Biotin_Tz This compound Stock Solution (DMSO/DMF) Biotin_Tz->Reaction Purify Remove Excess Reagent (SEC, Dialysis, or Spin Filtration) Reaction->Purify Final_Product Purified Biotinylated Protein Purify->Final_Product

Caption: Experimental workflow for protein biotinylation.

Troubleshooting_Logic Start Low/No Conjugation? Check_Reagents Check Reagent Stability (this compound & TCO-Molecule) Start->Check_Reagents Yes Check_Buffer Verify Buffer Composition (pH, No Amines) Check_Reagents->Check_Buffer Reagents OK Check_Ratio Optimize Molar Ratio (Increase Tetrazine Excess) Check_Buffer->Check_Ratio Buffer OK Check_Concentration Increase Reactant Concentrations Check_Ratio->Check_Concentration Still Low Yield

Caption: Troubleshooting logic for low reaction efficiency.

References

preventing non-specific binding of Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-MeTz. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary components?

A1: this compound is a click chemistry reagent comprised of three key components:

  • Biotin: A small molecule (Vitamin H) that exhibits an exceptionally strong and specific non-covalent interaction with avidin and streptavidin proteins (Kd = 10⁻¹⁵ M).[1][2] This property is widely used for purification and detection.

  • PEG4: A polyethylene glycol linker consisting of four repeating ethylene glycol units. This hydrophilic spacer arm enhances water solubility and reduces steric hindrance, facilitating the efficient binding of biotin to avidin or streptavidin.[3][4]

  • Methyltetrazine (MeTz): A reactive moiety that participates in inverse electron demand Diels-Alder cycloaddition (IEDDA) reactions with strained alkenes, such as trans-cyclooctene (TCO).[4][5][6] This bioorthogonal reaction is highly efficient and selective, allowing for covalent labeling of target molecules in complex biological systems.[4]

Q2: What is non-specific binding (NSB) and why is it a concern when using this compound?

A2: Non-specific binding (NSB) refers to the undesirable adhesion of the this compound reagent or biotinylated molecules to surfaces and molecules other than the intended target.[7] This can be caused by various interactions, including hydrophobic, electrostatic, and other non-covalent forces.[8][9] NSB is a significant concern because it can lead to high background signals, low signal-to-noise ratios, and inaccurate quantification in assays such as Western blots, ELISAs, and imaging experiments.[10]

Q3: How does the PEG4 linker in this compound help in reducing non-specific binding?

A3: The polyethylene glycol (PEG) linker plays a crucial role in minimizing non-specific binding. PEG is a neutral and hydrophilic polymer that creates a microenvironment conducive to protein stabilization and improved biomolecular interactions.[11] It forms a flexible "cloud" around the biotinylated molecule, which provides a steric shield, physically hindering non-specific interactions with other surfaces and proteins.[12][13] This hydrophilic shield also reduces hydrophobic interactions, a common cause of NSB.[11]

Troubleshooting Guide: Non-Specific Binding

This guide provides solutions to common issues encountered during experiments involving this compound.

Issue Potential Cause Recommended Solution
High background in Western Blots or ELISAs 1. Inadequate Blocking: Insufficient blocking of non-specific sites on the membrane or plate.Optimize Blocking Conditions: Increase the concentration or incubation time of the blocking agent. Consider using alternative blocking agents. (See Table 1 for a comparison of common blocking agents).
2. Hydrophobic Interactions: The biotinylated protein or the detection system is binding non-specifically to the support.Add Surfactants: Include a non-ionic surfactant, such as Tween-20 (0.05% - 0.1%), in your washing and antibody incubation buffers to disrupt hydrophobic interactions.[14][15]
3. Electrostatic Interactions: Charged molecules are non-specifically binding to the support or other proteins.Adjust Buffer Composition: Increase the salt concentration (e.g., NaCl up to 500 mM) in your buffers to shield electrostatic interactions.[14][16] Adjusting the buffer pH to be near the isoelectric point of your protein can also help.[8][14]
4. Endogenous Biotin: The sample itself contains biotinylated proteins, leading to background signal.Perform Biotin Blocking: Before adding the streptavidin conjugate, incubate the sample with an avidin/biotin blocking solution to saturate any endogenous biotin.[17][18]
False positives in pull-down assays 1. Non-specific binding to beads: The biotinylated molecule or other proteins are binding directly to the affinity matrix (e.g., streptavidin beads).Pre-clear the lysate: Incubate the cell lysate with unconjugated beads before adding the biotinylated bait protein to remove proteins that non-specifically bind to the beads.
2. Insufficient Washing: Non-specifically bound proteins are not adequately removed.Increase Wash Stringency: Increase the number of wash steps and/or the concentration of salt and detergent in the wash buffer.
High background in fluorescence imaging 1. Aggregation of Biotinylated Probe: The probe may be forming aggregates that bind non-specifically.Purify the Probe: Ensure the biotinylated probe is properly purified and filtered to remove any aggregates before use.
2. Autofluorescence: The sample itself exhibits natural fluorescence.Use appropriate controls: Image an unstained sample to assess the level of autofluorescence and use this as a baseline for background subtraction.
Table 1: Comparison of Common Blocking Agents
Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5% (w/v)Effective at reducing non-specific protein-protein and protein-surface interactions.[14][16]Can contain endogenous biotin, which may interfere with biotin-streptavidin systems.[10]
Non-fat Dry Milk 5-10% (w/v)Inexpensive and effective for many applications.Contains phosphoproteins that can interfere with phospho-specific antibody detection. Also contains endogenous biotin.[10]
Casein 1% (w/v)A purified milk protein, often used as an alternative to non-fat dry milk.Can also contain endogenous biotin.[10]
Fish Gelatin 0.5-2% (w/v)Does not contain mammalian proteins, reducing cross-reactivity with mammalian antibodies.May not be as effective as other blocking agents for all applications.
Commercial Blocking Buffers VariesOptimized formulations, often protein-free, for specific applications.Can be more expensive.

Experimental Protocols

Protocol 1: General Blocking Procedure for Western Blots
  • After transferring proteins to a nitrocellulose or PVDF membrane, wash the membrane briefly with Tris-Buffered Saline with Tween-20 (TBST).

  • Prepare a blocking solution of 5% (w/v) non-fat dry milk or 3% (w/v) BSA in TBST.

  • Incubate the membrane in the blocking solution for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 5 minutes each with TBST.

  • The membrane is now ready for incubation with the primary antibody.

Protocol 2: Avidin/Biotin Blocking for Immunohistochemistry

This protocol is essential when working with tissues that have high levels of endogenous biotin, such as the liver and kidney.

  • Deparaffinize and rehydrate the tissue sections.

  • Perform antigen retrieval if necessary.

  • Incubate the sections with an avidin solution (e.g., from a commercial avidin/biotin blocking kit) for 15 minutes at room temperature.[17]

  • Rinse the sections with buffer.

  • Incubate the sections with a biotin solution for 15 minutes at room temperature.[17]

  • Rinse the sections with buffer.

  • The sections are now ready for the primary antibody incubation.

Visualizing Experimental Workflows and Concepts

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking Non-Specific Sites cluster_binding Specific Binding cluster_detection Detection start Start: Cell Lysate/Tissue labeling Labeling with This compound-TCO start->labeling blocking Blocking Step (e.g., BSA, Casein) labeling->blocking incubation Incubation with Streptavidin Conjugate blocking->incubation wash Washing Steps incubation->wash detection Signal Detection (e.g., Chemiluminescence, Fluorescence) wash->detection end end detection->end End: Analysis

Caption: A generalized experimental workflow for using this compound.

non_specific_binding cluster_surface Surface cluster_molecules Molecules in Solution surface Membrane/Bead Surface biotin_peg This compound biotin_peg->surface Non-Specific Binding (Undesirable) target Target Protein biotin_peg->target Specific Binding (Desirable) blocking_agent Blocking Agent (e.g., BSA) blocking_agent->surface Blocks Non-Specific Sites

Caption: The principle of blocking agents in preventing non-specific binding.

References

stability of Biotin-PEG4-MeTz in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Biotin-PEG4-MeTz in cell culture media. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound in a cell culture environment.

Problem Possible Cause Solution
Low or no signal in downstream detection (e.g., streptavidin blot or imaging) 1. Degradation of the methyltetrazine (MeTz) moiety: The MeTz ring can degrade in aqueous cell culture media, especially over long incubation times. This degradation is accelerated by the presence of nucleophiles.a. Minimize the incubation time of this compound in the cell culture medium. b. Prepare fresh solutions of this compound for each experiment. Do not use previously prepared and stored solutions. c. Perform a stability test of this compound in your specific medium (see Experimental Protocols).
2. Reaction with media components: Primary amines (e.g., from amino acids like glycine) and thiols (e.g., from cysteine) in the cell culture medium can react with or contribute to the degradation of the tetrazine ring.[1]a. If possible, perform the labeling in a buffer that does not contain primary amines or thiols, such as phosphate-buffered saline (PBS).[2] b. If labeling must be done in complete media, be aware that the effective concentration of the reagent may decrease over time.
3. Hydrolysis of a reactive ester (if applicable): If using a variant of this compound with a reactive group like an NHS ester for conjugation, it may have hydrolyzed before reacting with the target.a. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation. b. Reconstitute the reagent in anhydrous DMSO or DMF immediately before use.[2]
High background or non-specific signal 1. Non-specific binding of this compound: The compound may non-specifically adhere to cells or other surfaces.a. Increase the number of washing steps after incubation with this compound. b. Include a blocking step with a protein like BSA in your protocol.
2. Reaction of MeTz with cellular components: Tetrazines can exhibit some level of non-specific reactivity with cellular proteins, particularly those with accessible thiol and amine groups.a. Consider using a tetrazine derivative with lower non-specific proteome reactivity if available. b. Optimize the concentration of this compound to the lowest effective level.
Inconsistent results between experiments 1. Variability in reagent stability: The stability of this compound can be affected by the age of the stock solution and the specific lot of cell culture medium or serum.a. Use freshly prepared stock solutions for each experiment.[3][4] b. Qualify new lots of media and serum for their impact on the stability of the reagent.
2. Inconsistent incubation times or temperatures: Small variations in experimental conditions can lead to different degrees of degradation.a. Strictly adhere to a standardized protocol with consistent incubation times and temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in complete cell culture medium (e.g., DMEM + 10% FBS)?

A1: The stability of this compound in cell culture media is variable and depends on several factors, including the media composition, pH, temperature, and incubation time. While methyltetrazines are among the more stable tetrazines for bioorthogonal chemistry, they are still susceptible to slow degradation in aqueous environments.[1] Components in cell culture media, such as amino acids and reducing agents, can contribute to this degradation. For critical experiments, it is recommended to assess the stability under your specific conditions.

Q2: How should I prepare and store this compound for optimal stability?

A2: For long-term storage, this compound should be stored as a solid at -20°C or -80°C, protected from moisture and light.[3] Stock solutions should be prepared in anhydrous DMSO or DMF and can be stored at -20°C or -80°C for short periods (e.g., up to one month).[3] It is crucial to minimize freeze-thaw cycles. For use in experiments, it is best to prepare fresh dilutions in your desired buffer or medium immediately before addition to cells.

Q3: Can I pre-mix this compound in cell culture medium and store it?

A3: This is not recommended. Due to the potential for degradation in aqueous media, especially those containing a complex mixture of biomolecules like cell culture medium, you should add freshly diluted this compound to your cells immediately after preparation.

Q4: What are the potential degradation products of this compound in cell culture media?

A4: While specific degradation products in complex media have not been fully characterized, the tetrazine ring is the primary site of instability. Degradation can occur through reactions with nucleophiles, such as thiols present in the media (e.g., from cysteine), leading to a loss of the diene required for the click reaction with TCO.

Q5: How can I test the stability of this compound in my specific cell culture medium?

A5: You can perform a time-course experiment where you incubate this compound in your cell culture medium at 37°C. At various time points, you can assess the concentration of the active compound. A detailed protocol for such a stability assessment is provided below.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Cell Culture Media

This protocol allows for the quantitative assessment of the stability of this compound over time in a specific cell culture medium.

Materials:

  • This compound

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM + 10% FBS)

  • TCO-functionalized fluorescent dye (e.g., TCO-FITC)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microplate (black, clear bottom for fluorescence measurements)

  • Plate reader capable of fluorescence detection

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 mM stock solution of the TCO-functionalized fluorescent dye in anhydrous DMSO.

  • Incubation in Cell Culture Medium:

    • In separate tubes, dilute the 10 mM this compound stock solution to a final concentration of 100 µM in your cell culture medium.

    • Incubate the tubes at 37°C in a cell culture incubator.

    • Prepare a control tube with 100 µM this compound in PBS.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each tube.

  • Reaction with TCO-Fluorophore:

    • In a 96-well plate, add a small volume of each aliquot from the time-course experiment.

    • To each well, add an equimolar amount of the TCO-functionalized fluorescent dye.

    • Allow the click reaction to proceed for 30 minutes at room temperature, protected from light.

  • Quantification:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for your chosen fluorophore.

    • The fluorescence intensity is proportional to the amount of the reaction product, which in turn reflects the concentration of active this compound at each time point.

  • Data Analysis:

    • Plot the fluorescence intensity against the incubation time.

    • The decrease in fluorescence over time indicates the degradation of this compound.

    • Calculate the half-life (t½) of this compound in your medium.

Quantitative Data Summary (Template)

The following table is a template for presenting the stability data obtained from the protocol above.

Medium Incubation Time (hours) Remaining Active this compound (%) Calculated Half-life (hours)
PBS, pH 7.40100
1
2
4
8
12
24
DMEM + 10% FBS0100
1
2
4
8
12
24
RPMI-1640 + 10% FBS0100
1
2
4
8
12
24

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_reaction Click Reaction cluster_analysis Analysis prep_reagent Prepare 100 µM this compound in Cell Culture Medium incubate Incubate at 37°C prep_reagent->incubate prep_control Prepare 100 µM this compound in PBS prep_control->incubate sampling Take Aliquots at Time Points (0-24h) incubate->sampling reaction React with TCO-Fluorophore sampling->reaction measure Measure Fluorescence reaction->measure plot Plot Data and Calculate Half-life measure->plot

Caption: Workflow for assessing this compound stability.

logical_relationships cluster_compound Compound cluster_factors Factors Affecting Stability cluster_outcome Outcome compound This compound degradation Degradation of MeTz Moiety compound->degradation influenced by media Cell Culture Medium (Amino Acids, Thiols) media->degradation time Incubation Time time->degradation temp Temperature temp->degradation ph pH ph->degradation loss Loss of Reactivity with TCO degradation->loss

Caption: Factors influencing this compound stability.

References

Technical Support Center: Quenching Unreacted Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on quenching unreacted Biotin-PEG4-MeTz after a bioconjugation reaction. It includes frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of quenching unreacted this compound?

After conjugating this compound to a biomolecule (e.g., an antibody or protein) that has been modified with a trans-cyclooctene (TCO) group, any unreacted this compound remains in the solution. The reactive methyltetrazine (MeTz) group on this excess reagent can bind to other TCO-modified molecules in subsequent steps of an experiment, leading to non-specific signals, high background, and inaccurate results. Quenching deactivates this excess reagent to prevent such interference.

Q2: How is unreacted this compound quenched?

The most common and effective method to quench the reactive methyltetrazine group is to add a small molecule containing a trans-cyclooctene (TCO) moiety. This "quenching agent" will rapidly react with the excess this compound via the same inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, also known as tetrazine ligation, used in the initial conjugation. This reaction forms a stable, inert product.

Q3: What are suitable quenching agents for this compound?

Small, water-soluble molecules containing a TCO group are ideal. Commercially available options include:

  • TCO-amine: A simple and effective quenching agent.[1][2]

  • TCO-PEG-amine: The polyethylene glycol (PEG) spacer enhances water solubility.[1][3][4][5]

Q4: Are there alternatives to quenching?

Yes, unreacted this compound can be removed from the reaction mixture using various purification methods that separate molecules based on size. This is a good option if the introduction of a quenching agent and its adduct is undesirable for downstream applications. Common methods include:

  • Size-Exclusion Chromatography (SEC): Utilizes spin desalting columns or gel filtration columns to separate the larger biotinylated biomolecule from the smaller, unreacted this compound.[6][7][8]

  • Dialysis: The reaction mixture is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) membrane that allows the smaller unreacted biotin reagent to diffuse out into a larger volume of buffer, while retaining the larger biotinylated biomolecule.[6][7]

  • Immobilized Metal Affinity Chromatography (IMAC): This method can be used if the biomolecule has a histidine tag, allowing for purification away from non-tagged excess biotin reagent.[9]

Q5: How can I confirm that the quenching or removal of excess this compound was successful?

Several analytical techniques can be employed:

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay can be used to determine the degree of biotinylation on your biomolecule.[10][11][12][13] By measuring the biotin-to-protein ratio before and after the quenching/purification step, you can infer the removal of free biotin. Note that this assay measures total biotin, so a purification step is necessary before the assay to ensure you are only measuring conjugated biotin.

  • Mass Spectrometry (MS): Can be used to analyze the final product. The absence of a peak corresponding to the unreacted this compound would indicate its successful removal or quenching.[14]

  • High-Performance Liquid Chromatography (HPLC): Can be used to separate and detect the different components in the reaction mixture, allowing for the visualization of the removal of the unreacted biotin reagent.

Troubleshooting Guide

Problem Possible Cause Solution
High background or non-specific signal in downstream assays (e.g., ELISA, Western Blot). Incomplete quenching or removal of unreacted this compound.- For quenching: Increase the molar excess of the TCO quenching agent (e.g., from 5-fold to 10-fold molar excess over the initial amount of this compound). Extend the quenching reaction time (e.g., from 30 minutes to 1 hour). - For purification: Ensure the chosen method is appropriate for the size difference between your biomolecule and the biotin reagent. For SEC, use a column with the correct MWCO. For dialysis, ensure a sufficient number of buffer changes and adequate dialysis time.
Low signal or loss of activity of the biotinylated biomolecule. - Over-biotinylation causing protein aggregation and loss. - Loss of protein during purification steps.- Optimize the initial biotinylation reaction by reducing the molar excess of this compound. - If using spin desalting columns, ensure you are using the correct volume and centrifugation speed as per the manufacturer's protocol to maximize recovery.[7] For dialysis, minimize the number of handling steps. Consider adding a carrier protein like BSA to prevent your antibody from sticking to surfaces.[7]
Inconsistent results between batches. - Variability in the efficiency of the quenching or purification step. - Inaccurate quantification of reagents.- Standardize the quenching/purification protocol and ensure consistent execution. - Accurately determine the concentration of your biomolecule and the this compound solution before starting the reaction. - Perform a quality control check after each biotinylation, such as a HABA assay, to ensure a consistent biotin-to-protein ratio.[11]
Quenching agent or its adduct interferes with downstream applications. The chemical properties of the TCO-quencher adduct may interfere with the assay.- Switch to a purification-based method (SEC or dialysis) to remove the excess this compound instead of quenching it. - If quenching is necessary, consider using a different TCO-quencher with properties that are less likely to interfere (e.g., a more hydrophilic one if hydrophobic interactions are a concern).

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound with TCO-amine

This protocol assumes you have already performed the biotinylation of your TCO-modified biomolecule with this compound.

Materials:

  • Reaction mixture containing your biotinylated biomolecule and unreacted this compound.

  • TCO-amine or TCO-PEG-amine solution (e.g., 10 mM in DMSO or aqueous buffer).

  • Reaction buffer (e.g., PBS, pH 7.2-7.5).

Procedure:

  • Calculate the amount of quenching agent needed: Determine the initial molar amount of this compound used in your biotinylation reaction. Add a 5- to 10-fold molar excess of the TCO-amine quenching agent to the reaction mixture.

  • Add the quenching agent: Add the calculated volume of the TCO-amine solution to your reaction mixture.

  • Incubate: Gently mix and incubate the reaction for 30-60 minutes at room temperature.[15] The reaction is often complete within this timeframe due to the fast kinetics of the TCO-tetrazine ligation.

  • Proceed to downstream applications: The quenched reaction mixture can now be used for subsequent experiments. If necessary, the small molecule quencher-adduct can be removed by purification (see Protocol 2).

Protocol 2: Removal of Unreacted this compound by Size-Exclusion Chromatography (Spin Desalting Column)

This is an alternative to quenching and is performed after the initial biotinylation reaction.

Materials:

  • Reaction mixture containing your biotinylated biomolecule and unreacted this compound.

  • Spin desalting column with an appropriate molecular weight cut-off (MWCO) (e.g., 7K or 40K MWCO for antibodies).[7]

  • Elution buffer (e.g., PBS, pH 7.2-7.5).

  • Collection tubes.

Procedure:

  • Prepare the spin column: Refer to the manufacturer's instructions to prepare the spin desalting column. This typically involves removing the storage buffer and equilibrating the column with the elution buffer.

  • Apply the sample: Load your reaction mixture onto the center of the compacted resin bed of the spin column.

  • Centrifuge: Place the spin column into a collection tube and centrifuge according to the manufacturer's protocol. The larger, biotinylated biomolecule will be eluted, while the smaller, unreacted this compound will be retained in the column resin.

  • Collect the purified sample: Your purified, biotinylated biomolecule is now in the collection tube and is ready for use.

Data Presentation

Table 1: Comparison of Methods for Handling Unreacted this compound

Method Principle Advantages Disadvantages Typical Time
Quenching Chemical inactivation of the reactive tetrazine group with a small molecule TCO.- Fast and simple procedure. - Does not require specialized equipment.- Introduces a new small molecule (the quencher-adduct) into the sample, which could potentially interfere with downstream applications.30-60 minutes
Size-Exclusion Chromatography (SEC) Separation based on molecular size.- Efficiently removes small molecules. - High recovery of the biomolecule is possible.[7] - Fast for small sample volumes (spin columns).[16]- May lead to some sample dilution. - Potential for protein loss, especially with low concentration samples.[7]15-30 minutes (spin column)
Dialysis Separation based on differential diffusion across a semi-permeable membrane.- Gentle method that preserves protein activity. - Can handle larger sample volumes.- Time-consuming (requires several hours to overnight with multiple buffer changes). - Potential for sample loss during handling.4 hours to overnight

Visualizations

Quenching_Workflow cluster_biotinylation Biotinylation Reaction cluster_quenching Quenching Step TCO-modified Biomolecule TCO-modified Biomolecule Reaction_Mix Reaction Mixture (Biotinylated Biomolecule + Excess this compound) TCO-modified Biomolecule->Reaction_Mix This compound This compound This compound->Reaction_Mix Quenched_Mix Quenched Mixture (Biotinylated Biomolecule + Inert Adduct) Reaction_Mix->Quenched_Mix Add Quencher TCO-amine TCO-amine (Quenching Agent) TCO-amine->Quenched_Mix Downstream_Application Downstream_Application Quenched_Mix->Downstream_Application Ready for Use Purification_vs_Quenching Start Post-Biotinylation Reaction Mixture Decision Need to remove unreacted this compound? Start->Decision Quenching Quenching (Add TCO-amine) Decision->Quenching Yes Purification Purification (SEC or Dialysis) Decision->Purification Yes Quenching_Outcome Biotinylated Biomolecule + Inert Quencher Adduct Quenching->Quenching_Outcome Purification_Outcome Purified Biotinylated Biomolecule Purification->Purification_Outcome End Proceed to Downstream Application Quenching_Outcome->End Purification_Outcome->End

References

Biotin-PEG4-MeTz side reactions with thiols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG4-MeTz. The information focuses on potential side reactions with thiols and strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

This compound is a click chemistry reagent designed for bioorthogonal labeling. Its primary reaction is an inverse-electron demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This reaction is exceptionally fast and forms a stable covalent bond without the need for a copper catalyst or reducing agents[1][2][3].

Q2: Can this compound react with thiol-containing molecules?

Yes, under certain conditions, the methyltetrazine moiety of this compound can undergo side reactions with thiol-containing molecules such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), cysteine, and glutathione. These interactions can potentially compromise your experiments by reducing the concentration of active this compound available for the desired IEDDA reaction.

Q3: What are the primary types of side reactions between this compound and thiols?

There are two main types of side reactions to be aware of:

  • Reduction of the Tetrazine Ring: Thiol-containing reducing agents, and even the non-thiol reducing agent TCEP, can reduce the tetrazine ring to a dihydrotetrazine[4]. This reduced form is inactive and will not participate in the IEDDA reaction. In some cases, this reduction may be reversible upon exposure to air[4].

  • Tetrazine-Thiol Exchange (TeTEx): While more prominent with non-symmetric thiol-functionalized tetrazines, the core tetrazine structure can undergo a nucleophilic aromatic substitution (SNAr) reaction with thiols[4][5][6]. This "tetrazine-thiol exchange" can lead to the formation of a new thiol-tetrazine adduct, effectively capping the this compound and preventing its reaction with TCO.

Q4: Are there any quantitative data on the stability of this compound in the presence of thiols?

Compound/ConditionThiol/Reducing AgentObservationReference
Generic TetrazineTCEPLittle reduction observed after 24 hours.[4]
Me4Pyr-Tetrazine10% Fetal Bovine Serum (contains thiols)30% of the tetrazine remained intact after 12 hours.[7]
ThiomethyltetrazineCysteineReversible covalent modification with second-order rate constants up to 100 M⁻¹s⁻¹.[5]

Troubleshooting Guide

Problem 1: Low or no signal in my labeling experiment after reacting this compound with a TCO-modified molecule.

  • Possible Cause: The this compound may have been degraded or inactivated by reducing agents or other thiol-containing molecules in your buffer.

  • Troubleshooting Steps:

    • Analyze Your Buffer: Check for the presence of DTT, TCEP, β-mercaptoethanol, or high concentrations of cysteine or glutathione.

    • Remove Thiols: If possible, remove the thiol-containing compounds before adding this compound. This can be achieved through dialysis, desalting columns, or buffer exchange.

    • Use a Thiol-Resistant Alternative (if applicable): For some applications, alternative chemistries that are less susceptible to thiol interference may be considered.

    • Optimize Reaction Time: If complete removal of thiols is not possible, minimize the incubation time of this compound in the thiol-containing buffer.

    • Test for Tetrazine Activity: Before your main experiment, you can perform a small-scale test to confirm the activity of your this compound stock. This can be done by reacting it with a known TCO-containing fluorophore and measuring the fluorescence signal.

Problem 2: Inconsistent results between experimental batches.

  • Possible Cause: Variability in the concentration of thiols in your samples or buffers. This is particularly relevant when working with cell lysates or biological fluids where endogenous thiol concentrations can vary.

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure that your sample preparation protocol is consistent across all batches to minimize variations in thiol content.

    • Quantify Thiol Content: If feasible, quantify the free thiol content in your samples before proceeding with the labeling reaction. This can help in adjusting the amount of this compound used.

    • Pre-treat Samples: Consider a pre-treatment step to block free thiols if they are not essential for your downstream application. Reagents like N-ethylmaleimide (NEM) can be used for this purpose, but ensure they do not interfere with your target molecule.

Experimental Protocols

Protocol 1: Monitoring this compound Stability in the Presence of a Thiol using UV-Vis Spectroscopy

This protocol allows for the quantitative assessment of this compound stability in a thiol-containing buffer by monitoring the decrease in its characteristic absorbance.

Materials:

  • This compound

  • Thiol of interest (e.g., DTT, TCEP, Glutathione)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a working solution of this compound in the reaction buffer at a concentration that gives a measurable absorbance in the range of 510-540 nm (typically in the µM range).

  • Prepare a solution of the thiol of interest in the reaction buffer at the desired concentration.

  • Initiate the reaction by mixing the this compound working solution with the thiol solution in a cuvette.

  • Immediately measure the absorbance at the λmax of the methyltetrazine (around 520 nm). This will be your time zero (T0) reading.

  • Continue to monitor the absorbance at regular intervals (e.g., every 5, 10, 30, or 60 minutes) for the desired duration of the experiment.

  • Calculate the percentage of remaining this compound at each time point using the formula: (Absorbance at T_x / Absorbance at T_0) * 100.

Visualizations

Primary IEDDA Reaction vs. Thiol Side Reaction cluster_main Primary Bioorthogonal Reaction cluster_side Potential Thiol Side Reactions Biotin_PEG4_MeTz This compound IEDDA_Product Stable Biotinylated Product Biotin_PEG4_MeTz->IEDDA_Product IEDDA Reaction TCO TCO-modified Molecule TCO->IEDDA_Product Thiol Thiol (e.g., DTT, Cysteine) Reduced_Tetrazine Reduced (Inactive) Tetrazine Thiol->Reduced_Tetrazine Thiol_Adduct Thiol-Tetrazine Adduct Thiol->Thiol_Adduct Biotin_PEG4_MeTz_side This compound Biotin_PEG4_MeTz_side->Reduced_Tetrazine Reduction Biotin_PEG4_MeTz_side->Thiol_Adduct TeTEx

Caption: IEDDA reaction vs. thiol side reactions.

Troubleshooting Workflow for Low Labeling Signal Start Low Labeling Signal Observed Check_Buffer Check for Thiols in Buffer (DTT, TCEP, etc.) Start->Check_Buffer Thiols_Present Thiols Present Check_Buffer->Thiols_Present Yes No_Thiols No Thiols Detected Check_Buffer->No_Thiols No Remove_Thiols Remove Thiols (Dialysis, Desalting) Thiols_Present->Remove_Thiols Check_Other Investigate Other Causes (e.g., Reagent Quality, Protocol Error) No_Thiols->Check_Other Re_run_Experiment Re-run Experiment Remove_Thiols->Re_run_Experiment

Caption: Troubleshooting workflow for low signal.

Experimental Workflow for Stability Assay Prep_Reagents Prepare Stock Solutions: 1. This compound 2. Thiol of Interest Prep_Working Prepare Working Solutions in Reaction Buffer Prep_Reagents->Prep_Working Mix_Reagents Mix Reagents in Cuvette Prep_Working->Mix_Reagents Measure_T0 Measure Initial Absorbance (T0) at ~520 nm Mix_Reagents->Measure_T0 Monitor_Absorbance Monitor Absorbance Over Time Measure_T0->Monitor_Absorbance Analyze_Data Calculate % Remaining Tetrazine Monitor_Absorbance->Analyze_Data

Caption: Workflow for UV-Vis stability assay.

References

Technical Support Center: Biotin-PEG4-MeTz & TCO Ligation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Biotin-PEG4-MeTz and TCO ligation system. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully applying this powerful bioorthogonal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound and TCO ligation reaction?

The inverse-electron demand Diels-Alder (IEDDA) reaction between methyltetrazine (MeTz) and trans-cyclooctene (TCO) is efficient over a broad pH range. For the ligation itself, a pH between 6.0 and 9.0 is generally recommended.[1] However, it is crucial to consider the pH stability of the molecules you are conjugating and any other functional groups present. Most biological samples and buffers used for protein manipulation fall within this range, making the ligation compatible with many applications.

Q2: How does pH affect the stability of the this compound and TCO reagents?

  • This compound: The methyltetrazine moiety is generally stable in aqueous solutions.

  • TCO: The TCO functional group is stable in aqueous buffered media (pH 7.5) for weeks when stored at 4°C.[2] However, TCO can isomerize to its non-reactive cis-cyclooctene (CCO) form, especially in the presence of thiols or over long-term storage.[3][4] More advanced TCO derivatives, such as d-TCO, have been developed to have improved stability.[5][6]

Q3: Can I use buffers containing primary amines, such as Tris or glycine?

If you are using a pre-functionalized this compound and a TCO-modified molecule, buffers like Tris and glycine are acceptable for the ligation step itself. However, if you are performing an upstream reaction to attach the MeTz or TCO moiety to a protein or other molecule using an N-hydroxysuccinimide (NHS) ester, you must avoid buffers containing primary amines.[2][7] These amines will compete with the desired reaction, leading to low labeling efficiency. In such cases, use an amine-free buffer like phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffer.[7]

Q4: What are the typical reaction times for the this compound and TCO ligation?

This reaction is known for its exceptionally fast kinetics.[2][8][9] At micromolar concentrations (5-10 µM), the reaction is often complete within 30-60 minutes at room temperature.[2] For reactions at 4°C, the incubation time may need to be extended to 30-120 minutes.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Ligation Product Incorrect Buffer pH: The pH may be outside the optimal range for your specific biomolecules, leading to degradation or reduced reactivity.Confirm the pH of your reaction buffer is between 6.0 and 9.0. Optimize the pH for the stability of your particular protein or molecule of interest.
Isomerization of TCO: The TCO reagent may have isomerized to the unreactive CCO form.Use fresh TCO reagent. Avoid prolonged storage of TCO in solution.[4] Consider using more stable TCO derivatives if isomerization is a persistent issue.[5][6]
Hydrolysis of NHS Ester (if applicable): If labeling a molecule with a TCO-NHS or MeTz-NHS ester, the ester may have hydrolyzed before reacting with the amine.Prepare NHS ester solutions immediately before use.[7] Ensure the reaction is performed in an amine-free buffer at a pH between 7.0 and 9.0.[7][10]
Presence of Competing Thiols: High concentrations of thiols (e.g., DTT, β-mercaptoethanol) can promote the isomerization of TCO.[11]Remove excess thiols from your sample before adding the TCO reagent, for example, by using a desalting column.
High Background Signal Non-specific Binding: The biotinylated probe may be binding non-specifically to other components in your sample.Include a blocking step in your protocol (e.g., with bovine serum albumin or another appropriate blocking agent). Add a detergent like Tween-20 to your wash buffers to reduce non-specific interactions.
Excess Reagent: Too much this compound may be present, leading to high background.Optimize the molar ratio of MeTz to TCO. Typically, a 1.1 to 2-fold molar excess of the non-limiting reagent is recommended.[7] Purify the conjugated product to remove excess reagents.

Quantitative Data Summary

The ligation of tetrazine and TCO is characterized by its exceptionally high second-order rate constants, indicating a very fast reaction.

Reactants Second-Order Rate Constant (k₂) M⁻¹s⁻¹ Conditions Reference
Tetrazine and trans-Cyclooctene (general)> 800Aqueous Media[2][8]
3,6-diphenyl-s-tetrazine and s-TCO160 times faster than original TCONot specified[5]
3,6-dipyridyl-s-tetrazine and d-TCO366,000 ± 15,00025°C in pure water[6]
Tz and TCO-OH21037°C in PBS, pH 7.4[12]

Experimental Protocols

Protocol 1: General this compound and TCO-Modified Protein Ligation

This protocol assumes you have a protein pre-labeled with TCO and are conjugating it with this compound.

  • Prepare the TCO-containing Protein:

    • Dissolve or dilute your TCO-modified protein in a suitable reaction buffer (e.g., PBS, pH 7.4).

  • Prepare the this compound Solution:

    • Dissolve the this compound in an organic solvent like DMSO to create a stock solution.

  • Perform the Ligation Reaction:

    • Add the this compound stock solution to the TCO-containing protein solution. A slight molar excess (e.g., 1.5 equivalents) of the this compound is often used.

    • Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 1-2 hours.[2]

  • Purification (Optional):

    • If necessary, remove the excess, unreacted this compound using size-exclusion chromatography or a desalting column.

Protocol 2: Two-Step Protein Biotinylation using a TCO-NHS Ester

This protocol describes the initial labeling of a protein with TCO, followed by ligation with this compound.

  • Protein Preparation:

    • Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5).[2]

  • TCO-NHS Ester Labeling:

    • Prepare a fresh stock solution of the TCO-PEG-NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester to the protein solution.

    • Incubate at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching and Purification:

    • Stop the reaction by adding an amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[2][7]

    • Remove the excess, unreacted TCO-NHS ester via dialysis or a desalting spin column.

  • Ligation with this compound:

    • Follow the steps outlined in Protocol 1 to ligate the now TCO-labeled protein with this compound.

Visualizations

Ligation_Workflow cluster_step1 Step 1: Preparation cluster_step2 Step 2: TCO Labeling (pH 7-9) cluster_step3 Step 3: Ligation (pH 6-9) Protein Protein of Interest TCO_Protein TCO-Labeled Protein Protein->TCO_Protein Amine-reactive conjugation TCO_NHS TCO-PEG-NHS Ester TCO_NHS->TCO_Protein Final_Product Biotinylated Protein TCO_Protein->Final_Product Tetrazine Ligation Biotin_MeTz This compound Biotin_MeTz->Final_Product

Caption: Experimental workflow for a two-step protein biotinylation using TCO-NHS ester and this compound.

Tetrazine_Ligation_Reaction cluster_reactants Reactants cluster_product Product Biotin_MeTz Biotin-PEG4-Methyltetrazine Conjugate Stable Biotinylated Conjugate Biotin_MeTz->Conjugate IEDDA Cycloaddition TCO_Molecule TCO-Functionalized Molecule TCO_Molecule->Conjugate Nitrogen N₂ Gas Conjugate->Nitrogen Retro-Diels-Alder (byproduct)

Caption: Chemical pathway of the inverse-electron demand Diels-Alder (IEDDA) reaction between this compound and a TCO-functionalized molecule.

References

Technical Support Center: Biotin-PEG4-MeTz for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-MeTz. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of using this compound for in vivo applications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vivo application?

This compound is a bioorthogonal labeling reagent. It consists of a biotin molecule linked via a polyethylene glycol (PEG4) spacer to a methyltetrazine (MeTz) moiety. Its primary application is in pre-targeted in vivo imaging and therapy. This involves a two-step "click chemistry" approach where a targeting molecule (e.g., an antibody) conjugated to a trans-cyclooctene (TCO) is first administered and allowed to accumulate at the target site. Subsequently, the smaller, faster-clearing this compound is injected, which then rapidly and specifically reacts with the TCO-modified targeting molecule at the site of interest. The biotin tag can then be detected using streptavidin-based reporters.[1][2][3][4][5][6][7]

Q2: What are the key advantages of using the tetrazine-TCO ligation for in vivo studies?

The inverse electron demand Diels-Alder (iEDDA) reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 106 M-1s-1.[8] This rapid kinetics is crucial for efficient labeling at the low concentrations of reagents typically found in vivo.[2][3][8] The reaction is highly specific and does not interfere with native biological processes.[9] Additionally, the use of fluorogenic tetrazine probes can provide a "turn-on" signal upon reaction, reducing background noise in imaging applications.[10][11]

Troubleshooting Guide

Issue 1: Low Signal or Inefficient In Vivo Reaction

Possible Cause 1: Poor Bioavailability or Rapid Clearance of this compound.

  • Troubleshooting:

    • Formulation: Ensure this compound is fully dissolved in a biocompatible vehicle before injection. Aggregates can lead to rapid uptake by the reticuloendothelial system (RES). While the PEG4 linker enhances water solubility, using a small amount of a biocompatible co-solvent like DMSO and then diluting with saline or PBS is a common practice.

    • Route of Administration: Intravenous (IV) injection is typically recommended for rapid and systemic distribution. Ensure proper IV injection technique to avoid extravasation.

    • Pharmacokinetics: The pharmacokinetic properties of small molecules like this compound can be highly variable. Consider performing a pilot pharmacokinetic study to determine the optimal time window for injection after the TCO-conjugated targeting molecule has been administered.

Possible Cause 2: Instability of the Tetrazine Moiety.

  • Troubleshooting:

    • Storage and Handling: Store this compound desiccated at -20°C or lower.[9][12][13] Prepare solutions fresh before each experiment. The tetrazine ring can be susceptible to degradation, especially with prolonged exposure to aqueous environments or nucleophiles.[14][15][16][17]

    • In Vivo Stability: While some tetrazines show good stability in serum, others can degrade.[14][16] If instability is suspected, consider using more stable tetrazine derivatives or increasing the injected dose. The stability of tetrazines is structure-dependent, with some showing half-lives of several hours in biological media.[14]

Possible Cause 3: Instability of the TCO Reaction Partner.

  • Troubleshooting:

    • TCO Isomerization: Trans-cyclooctenes can isomerize to the less reactive cis-isomers. Ensure the TCO-conjugated molecule is stored and handled correctly to maintain the integrity of the strained alkene.

    • Reaction with Nucleophiles: TCOs can react with thiols. While generally stable, this potential side reaction should be considered.

Possible Cause 4: Suboptimal Reaction Kinetics In Vivo.

  • Troubleshooting:

    • Concentration of Reactants: The efficiency of the in vivo reaction is dependent on the local concentrations of both the TCO-tagged molecule and the injected this compound.[18] Ensure a sufficient dose of the tetrazine is administered to drive the reaction to completion at the target site.

    • Timing of Injection: The time delay between the administration of the TCO-conjugate and the this compound is critical. This interval should be long enough for the TCO-conjugate to accumulate at the target and for unbound conjugate to clear from circulation, but not so long that the TCO or tetrazine degrades. This timing needs to be empirically determined for each specific application.

Issue 2: High Background Signal or Non-Specific Binding

Possible Cause 1: Non-Specific Uptake of this compound.

  • Troubleshooting:

    • Hydrophobicity: Highly lipophilic molecules can exhibit non-specific binding to proteins and membranes, leading to high background. The PEG4 linker in this compound is designed to increase hydrophilicity and reduce this effect.[9] However, if background is high, consider using tetrazine probes with longer, more hydrophilic PEG chains. Studies have shown that lower lipophilicity (logD7.4 < -3) is a strong indicator for better in vivo performance of tetrazines in pre-targeting approaches.[19]

    • Biodistribution: The biodistribution of biotinylated molecules can lead to accumulation in organs with high levels of biotin receptors, such as the liver and kidneys.[20][21] This can be a source of background signal. Blocking with an excess of free biotin prior to imaging with a streptavidin-based reagent may help reduce this background.

    • Clearance: Ensure sufficient time is allowed for the clearance of unbound this compound before imaging. The small size of this molecule should lead to relatively rapid renal clearance.

Possible Cause 2: Off-Target Reactions of the Tetrazine.

  • Troubleshooting:

    • Proteome Reactivity: Some tetrazine derivatives have been shown to react non-specifically with cellular proteins.[22] While the methyltetrazine used in this reagent is generally considered to be highly selective for TCO, this possibility should not be entirely dismissed. Using the lowest effective concentration of this compound can help minimize potential off-target reactions.

Issue 3: Potential for Immunogenicity

Possible Cause: Immune Response to the PEGylated Moiety.

  • Troubleshooting:

    • Anti-PEG Antibodies: PEGylation is known to sometimes elicit an immune response, leading to the production of anti-PEG antibodies. This can result in accelerated blood clearance (ABC) of the PEGylated molecule upon repeated administration and potentially lead to adverse effects. While PEG4 is a very short PEG chain and may be less immunogenic than larger PEGs, this remains a consideration for longitudinal studies involving repeated injections.

    • Monitoring: If repeated administrations are planned, it may be prudent to monitor for signs of an immune response or altered pharmacokinetics of the this compound over time.

Quantitative Data Summary

ParameterValue/RangeCompound/ConditionReference
Reaction Kinetics
Second-Order Rate ConstantUp to 106 M-1s-1Tetrazine-TCO Ligation (general)[8]
~103 M-1s-1Asymmetric tetrazine with trans-cyclooctene at 37°C[10]
In Vivo Stability
Dimethyltetrazine Half-life~14 hoursin PBS[14]
Dipyridyl-tetrazine Half-life9.6 hoursin PBS[14]
Phenyl s-tetrazine40% intact after 10 hoursin Fetal Bovine Serum at 37°C[16]
Biodistribution
[99mTc]-HYNIC-tetrazineHigh uptake in kidneys and bladder (indicating renal clearance)CD1 mice, 0.5-6h post-injection[23]
[11C]-biotin>10% ID/g in liver, kidneys, and heartBalb/C mice, 70 min post-injection[20][21]
Optimal Lipophilicity
clogD7.4< -3.0For high in vivo ligation performance in pre-targeting[19]

Experimental Protocols

General Protocol for In Vivo Pre-Targeted Labeling

This protocol provides a general framework. Specific parameters such as doses, volumes, and timing must be optimized for each experimental model.

  • Preparation of Reagents:

    • Dissolve the TCO-conjugated targeting molecule (e.g., antibody) in a sterile, biocompatible buffer (e.g., PBS).

    • Shortly before use, dissolve this compound in a minimal amount of sterile DMSO and then dilute to the final injection volume with sterile saline or PBS. Ensure the final concentration of DMSO is low (typically <5% v/v) to avoid toxicity. Prepare this solution fresh.

  • Administration of TCO-Conjugated Targeting Molecule:

    • Administer the TCO-conjugated molecule to the animal model, typically via intravenous injection. The dose will depend on the specific targeting agent and its affinity for the target.

    • Allow sufficient time for the targeting molecule to accumulate at the target site and for unbound molecules to clear from circulation. This "pre-targeting" interval is critical and can range from several hours to days depending on the pharmacokinetics of the targeting molecule.[5][7]

  • Administration of this compound:

    • After the optimized pre-targeting interval, administer the this compound solution, typically via intravenous injection. The molar excess of the tetrazine to the TCO at the target site will influence the reaction efficiency.

  • Clearance and Detection:

    • Allow time for the unbound this compound to clear from the body. Due to its small size, this clearance is expected to be relatively rapid, primarily through the kidneys.

    • Detect the biotinylated target using a streptavidin-based detection reagent (e.g., streptavidin-fluorophore for optical imaging, streptavidin-HRP for IHC, or radiolabeled streptavidin for nuclear imaging). Administer the detection reagent and allow for its distribution and clearance of unbound reagent before imaging or tissue analysis.

Visualizations

experimental_workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Bioorthogonal Ligation cluster_step3 Step 3: Detection TCO_Ab TCO-Antibody Administration (IV) Accumulation Accumulation at Target Site TCO_Ab->Accumulation Clearance1 Clearance of Unbound Antibody Accumulation->Clearance1 Biotin_MeTz This compound Administration (IV) Clearance1->Biotin_MeTz Click_Reaction In Vivo Click Reaction Biotin_MeTz->Click_Reaction Clearance2 Clearance of Unbound this compound Click_Reaction->Clearance2 Strep_Probe Streptavidin-Probe Administration Clearance2->Strep_Probe Detection Imaging or Tissue Analysis Strep_Probe->Detection

Caption: Experimental workflow for in vivo pre-targeted labeling.

signaling_pathway TCO_Target TCO-modified Targeting Molecule IEDDA Inverse Electron Demand Diels-Alder Reaction (Click Chemistry) TCO_Target->IEDDA Biotin_MeTz This compound Biotin_MeTz->IEDDA Labeled_Target Biotinylated Target Molecule IEDDA->Labeled_Target Streptavidin Streptavidin-Probe (e.g., Fluorophore) Labeled_Target->Streptavidin High Affinity Binding Signal Detectable Signal Streptavidin->Signal

Caption: Logical relationship of the bioorthogonal reaction and detection.

References

minimizing background signal with Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-MeTz. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background signals and achieve optimal results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a click chemistry reagent that contains a biotin molecule linked to a methyltetrazine (MeTz) group via a 4-unit polyethylene glycol (PEG) spacer.[1][2][3] It is primarily used for the biotinylation of molecules containing a trans-cyclooctene (TCO) group through an inverse electron demand Diels-Alder (iEDDA) reaction.[1][4] This bioorthogonal reaction is known for its high speed and selectivity, allowing for the specific labeling of biomolecules in complex biological systems.[4][5] The PEG4 linker is hydrophilic, which helps to improve the solubility of the reagent and reduces steric hindrance.[6]

Q2: What are the common causes of high background signal when using this compound?

High background signal can arise from several sources:

  • Endogenous Biotin: Many tissues and cells, particularly liver and kidney, contain naturally occurring biotin, which can be detected by streptavidin-based reagents, leading to non-specific signals.[7][8]

  • Non-specific Binding of this compound: The biotinylated reagent itself may bind non-specifically to components in the sample.

  • Non-specific Binding of Streptavidin Conjugates: The streptavidin conjugate used for detection can bind non-specifically to the sample.

  • Tetrazine Reactivity: While highly selective for TCO, the methyltetrazine group may in some cases exhibit off-target reactivity, contributing to background. The stability of tetrazine derivatives can be influenced by the physiological environment.[9]

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on surfaces (e.g., microplates, beads) or within the sample can lead to high background.

  • Inadequate Washing: Insufficient washing steps can leave unbound reagents behind, contributing to the background signal.[10]

Q3: How should I store this compound?

For long-term storage, this compound should be stored at -20°C.[2] Some suppliers recommend storage at -80°C for periods up to 6 months.[1] It is important to protect the reagent from moisture and light.[1]

Troubleshooting Guides

Issue 1: High Background Signal Across the Entire Sample

This is a common issue that can often be resolved by optimizing your experimental protocol.

cluster_prep Sample Preparation cluster_reaction Bioorthogonal Reaction cluster_detection Detection Sample Prepare Sample (Cells/Tissue/Lysate) Block_Endo Block Endogenous Biotin (if necessary) Sample->Block_Endo Add_TCO Introduce TCO-modified molecule Block_Endo->Add_TCO Incubate_TCO Incubate Add_TCO->Incubate_TCO Wash_1 Wash to remove unbound TCO Incubate_TCO->Wash_1 Add_Biotin Add this compound Wash_1->Add_Biotin Incubate_Biotin Incubate Add_Biotin->Incubate_Biotin Wash_2 Wash to remove unbound this compound Incubate_Biotin->Wash_2 Block_Nonspecific Block Non-specific Binding Sites Wash_2->Block_Nonspecific Add_Streptavidin Add Streptavidin Conjugate Block_Nonspecific->Add_Streptavidin Incubate_Strep Incubate Add_Streptavidin->Incubate_Strep Wash_3 Extensive Washing Incubate_Strep->Wash_3 Develop Develop Signal Wash_3->Develop

Caption: A general experimental workflow for using this compound.

  • Blocking Endogenous Biotin: If you are working with samples known to have high levels of endogenous biotin (e.g., liver, kidney), a two-step blocking protocol is recommended.[7][8] This should be performed before the addition of any biotinylated reagents.

    • Protocol for Blocking Endogenous Biotin:

      • After initial sample preparation and blocking of non-specific protein binding sites (e.g., with BSA or normal serum), incubate the sample with an avidin or streptavidin solution (e.g., 0.1 mg/mL) for 15-30 minutes at room temperature.[11]

      • Wash the sample thoroughly with your wash buffer (e.g., PBS with 0.05% Tween-20) for 3 x 5 minutes.[11]

      • Incubate the sample with a biotin solution (e.g., 0.05 mg/mL) for 15-30 minutes at room temperature to block any remaining biotin-binding sites on the avidin/streptavidin.[11]

      • Wash the sample again with your wash buffer for 3 x 5 minutes before proceeding with the addition of your TCO-modified molecule.[11]

  • Optimizing Blocking Buffers: The choice of blocking buffer can significantly impact background signal.

    Blocking AgentConcentrationAdvantagesDisadvantages
    Bovine Serum Albumin (BSA) 1-5%Inexpensive, generally low cross-reactivity.[12]Can be a weaker blocker than milk, potentially leading to higher background.[12]
    Non-fat Dry Milk 1-5%Inexpensive and a more stringent blocker than BSA.Contains endogenous biotin, which can interfere with biotin-streptavidin detection systems. Not recommended for this application.[13]
    Normal Serum 5-10%Can be very effective, especially when using a serum from the same species as the secondary antibody.Can contain endogenous biotin and immunoglobulins that may cross-react with your reagents.[13]
    Fish Gelatin 0.1-0.5%Less likely to cross-react with mammalian antibodies.[14]Can be less effective than other blockers for certain applications.
    Commercial Blockers Per manufacturerOptimized formulations, often protein-free and biotin-free.[13]More expensive.
  • Increasing Washing Steps: Insufficient washing is a frequent cause of high background.

    • Increase the number of wash cycles (e.g., from 3 to 5-7 cycles) after incubating with the biotinylated antibody and after the streptavidin-HRP conjugate.[10]

    • Increase the duration of each wash step (e.g., from 5 to 10-15 minutes).

    • Ensure adequate volume of wash buffer to completely cover the sample.

    • Consider adding a small amount of free biotin to the final wash buffer after the streptavidin incubation step to help remove non-specifically bound streptavidin.[15]

  • Titrating Reagents: Using excessive concentrations of either this compound or the streptavidin conjugate can lead to increased non-specific binding.

    • Perform a titration experiment to determine the optimal concentration of this compound that gives a good signal-to-noise ratio.

    • Similarly, titrate the streptavidin conjugate to find the lowest concentration that still provides a robust signal.[10]

Issue 2: High Background Signal in Negative Controls

If you are observing a high signal in your negative control samples (i.e., samples without the TCO-modified molecule), the issue may be related to the non-specific binding of the this compound or the detection system.

Start High Background in Negative Control Check_Endo Is endogenous biotin a likely issue? Start->Check_Endo Block_Endo Implement endogenous biotin blocking protocol Check_Endo->Block_Endo Yes Check_Blocking Is the general blocking protocol optimized? Check_Endo->Check_Blocking No Block_Endo->Check_Blocking Optimize_Blocking Test different blocking agents and incubation times Check_Blocking->Optimize_Blocking No Check_Reagents Are reagent concentrations too high? Check_Blocking->Check_Reagents Yes Optimize_Blocking->Check_Reagents Titrate_Reagents Titrate this compound and streptavidin conjugate Check_Reagents->Titrate_Reagents Yes Check_Washing Are washing steps sufficiently stringent? Check_Reagents->Check_Washing No Titrate_Reagents->Check_Washing Increase_Washing Increase number and duration of washes Check_Washing->Increase_Washing No Resolved Background Minimized Check_Washing->Resolved Yes Increase_Washing->Resolved

Caption: A troubleshooting flowchart for high background in negative controls.

  • Evaluate Tetrazine Stability and Reactivity: The reactivity of tetrazines can be influenced by their chemical environment.

    • Ensure that the buffer conditions for the click reaction are within a pH range of 6-9.[5]

    • If you suspect non-specific reactions with the tetrazine moiety, consider including a control where a non-biotinylated methyltetrazine is added to a separate sample to see if it contributes to background.

    • Recent studies have investigated the proteome reactivity of different tetrazine derivatives, with some showing more non-specific binding than others.[9] If background persists, exploring a different tetrazine derivative might be an option.

  • Role of the PEG Linker: The PEG4 linker is designed to reduce non-specific binding.[6] However, very small proteins may still be able to penetrate the PEG network and bind to underlying surfaces.[16]

    • Ensure that your blocking step is robust to prevent this. Using a protein-based blocker like BSA can help to saturate these potential non-specific binding sites.

  • Pre-clearing Lysates: If working with cell or tissue lysates, consider a pre-clearing step to remove components that may bind non-specifically to your beads or surfaces.

    • Incubate your lysate with unconjugated beads/surface for 1-2 hours at 4°C before adding it to your experimental samples.

Signaling Pathway and Reaction Mechanism

Biotin-Streptavidin Interaction and TCO-Tetrazine Ligation

cluster_reaction Bioorthogonal Reaction cluster_detection Detection TCO TCO-modified Biomolecule Biotin_MeTz This compound TCO->Biotin_MeTz iEDDA Click Reaction Biotinylated_Biomolecule Biotinylated Biomolecule Biotin_MeTz->Biotinylated_Biomolecule Streptavidin Streptavidin-HRP (or other conjugate) Biotinylated_Biomolecule->Streptavidin High-affinity Biotin-Streptavidin Interaction Substrate Substrate Streptavidin->Substrate Signal Detectable Signal Substrate->Signal

Caption: The two-stage process of labeling and detection.

This guide provides a starting point for troubleshooting background signal issues when using this compound. Remember that optimization is key, and the ideal conditions may vary depending on your specific application and sample type.

References

Biotin-PEG4-MeTz storage and handling best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-MeTz. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the storage, handling, and application of this reagent, along with troubleshooting advice for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: Upon receipt, this compound should be stored at -20°C, protected from light and moisture.[1][2] For long-term storage, -80°C is recommended.[3][4]

Q2: What is the recommended solvent for reconstituting this compound?

A: Anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for reconstituting this compound to create a stock solution.[2][3] It is soluble in DMSO up to 250 mg/mL.[4] Ensure you are using a fresh, anhydrous grade of DMSO, as the reagent is moisture-sensitive.[3]

Q3: How should I store the reconstituted stock solution?

A: Once reconstituted, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored under desiccated conditions.[3][4][5] For optimal stability, store the aliquots at -80°C.[3][4]

Q4: What is the stability of the reconstituted stock solution?

A: The stability of the stock solution depends on the storage temperature. Properly stored aliquots are stable for up to 6 months at -80°C or up to 1 month at -20°C.[3][4]

Q5: What is the mechanism of action for this compound in bioconjugation?

A: this compound is a click chemistry reagent.[3][4] The methyltetrazine (MeTz) group reacts with a trans-cyclooctene (TCO) group in a highly efficient and selective inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction.[1][2] This reaction is catalyst-free and forms a stable covalent bond, making it ideal for labeling biomolecules in complex biological systems.[1][2]

Storage and Stability Data

The following table summarizes the recommended storage conditions and stability for this compound in both solid and solution forms.

FormStorage TemperatureDuration of StabilityKey Considerations
Solid -20°CUp to 24 months[6]Store desiccated and protected from light.[4]
Stock Solution (in DMSO) -20°CUp to 1 month[3][4]Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light.[4][5]
Stock Solution (in DMSO) -80°CUp to 6 months[3][4]Aliquot to avoid freeze-thaw cycles; keep sealed and away from moisture and light.[4][5]

Troubleshooting Guide

Problem 1: Low or No Labeling of the TCO-Containing Molecule.

  • Possible Cause A: Degraded this compound. The methyltetrazine moiety is sensitive to moisture. Improper storage or handling of the solid reagent or stock solution can lead to hydrolysis and inactivation.

    • Solution: Always use fresh, anhydrous DMSO to prepare stock solutions.[3] Equilibrate the vial of solid this compound to room temperature before opening to prevent condensation. Store stock solutions in small, single-use aliquots at -80°C.[3][4]

  • Possible Cause B: Suboptimal Molar Ratio of Reactants. The ratio of this compound to the TCO-containing molecule may be too low for efficient labeling.

    • Solution: Optimize the labeling reaction by testing a range of molar ratios. A slight excess of the this compound (e.g., 1.5 to 5 equivalents) relative to the TCO-modified molecule is often recommended to drive the reaction to completion.[7]

  • Possible Cause C: Incorrect Reaction Buffer. While the tetrazine-TCO ligation is robust, extreme pH or the presence of certain interfering substances could potentially affect the stability of the reactants or the target molecule.

    • Solution: The reaction is typically performed in aqueous buffers such as phosphate-buffered saline (PBS) at a pH range of 6.0-9.0.[8] Ensure your buffer components are compatible with your target molecule and do not contain substances that might degrade the tetrazine or TCO.

Problem 2: High Background or Non-Specific Signal.

  • Possible Cause A: Excess, Unreacted this compound. Insufficient removal of the biotinylation reagent after the labeling reaction can lead to high background in downstream applications (e.g., western blot, ELISA).

    • Solution: After the incubation period, remove unreacted this compound using a desalting column, dialysis, or size-exclusion chromatography appropriate for your labeled molecule.[7]

  • Possible Cause B: Non-Specific Binding of the Biotinylated Molecule. The biotinylated target molecule itself may be binding non-specifically to other components in your assay.

    • Solution: Incorporate appropriate blocking steps in your downstream application protocols. For example, use a biotin-free blocking buffer (e.g., bovine serum albumin) for western blots or ELISAs.

Problem 3: Precipitate Formation During Reconstitution or Reaction.

  • Possible Cause A: Low Solubility in the Chosen Solvent. While highly soluble in DMSO, attempting to dissolve this compound directly in aqueous buffers at high concentrations can lead to precipitation.

    • Solution: Always prepare a concentrated stock solution in anhydrous DMSO first.[3] Then, add the DMSO stock to your aqueous reaction buffer. The final concentration of DMSO in the reaction should be kept as low as possible (typically <10%) to maintain the stability of the target molecule (e.g., a protein).

  • Possible Cause B: Instability of the Target Molecule. The addition of the organic solvent (DMSO) or other reaction components may be causing your target molecule to precipitate.

    • Solution: Optimize the final concentration of DMSO in your reaction mixture. If your protein is sensitive to DMSO, consider using a more water-soluble formulation of the tetrazine reagent if available, or perform the reaction at a lower protein concentration.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Labeling start Start: Low/No Labeling Signal check_reagent Check Reagent Integrity start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Stored correctly reagent_bad Reagent Potentially Degraded check_reagent->reagent_bad Improper storage? Opened in humid air? optimize_ratio Optimize Molar Ratio reagent_ok->optimize_ratio use_fresh Use Fresh Reagent/Stock (Store at -80°C, aliquot) reagent_bad->use_fresh ratio_ok Ratio Optimized optimize_ratio->ratio_ok Signal Improved ratio_not_ok Low Signal Persists optimize_ratio->ratio_not_ok Tried 1:1, 2:1, 5:1 ratios purify Check Purification of Labeled Molecule ratio_ok->purify check_buffer Verify Reaction Buffer (pH 6-9) ratio_not_ok->check_buffer buffer_ok Buffer OK check_buffer->buffer_ok Standard PBS used buffer_bad Incorrect Buffer check_buffer->buffer_bad pH out of range? Interfering agents? buffer_ok->purify correct_buffer Use PBS or other compatible buffer buffer_bad->correct_buffer success Problem Solved use_fresh->success increase_metz Increase this compound (e.g., 1.5-5 eq) correct_buffer->success purify->success purify->success

Caption: A logical workflow for troubleshooting low labeling efficiency with this compound.

Experimental Protocols

Protocol: Biotinylation of a TCO-Modified Protein

This protocol provides a general guideline for labeling a protein that has been pre-functionalized with a trans-cyclooctene (TCO) group using this compound.

1. Materials:

  • TCO-modified protein in an amine-free buffer (e.g., PBS, pH 7.4).

  • This compound solid.

  • Anhydrous DMSO.

  • Desalting column (e.g., Zeba™ Spin Desalting Column) appropriate for the volume and molecular weight of the protein.

2. Reagent Preparation:

  • Prepare this compound Stock Solution (10 mM):

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration (Molecular Weight of this compound is ~675 g/mol ; for 1 mg, add ~148 µL of DMSO).

    • Vortex briefly to ensure complete dissolution. This stock solution should be used immediately or aliquoted and stored at -80°C for up to 6 months.[3][4]

3. Labeling Reaction:

  • Dilute the TCO-modified protein to a concentration of 1-5 mg/mL in PBS (pH 7.4).

  • Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the protein solution. For example, for 1 nmol of a TCO-protein, add 0.15 to 0.5 µL of the 10 mM stock.

  • Mix gently by pipetting or brief vortexing.

  • Incubate the reaction for 30-120 minutes at room temperature.[7] The reaction is very fast, so shorter incubation times are often sufficient.[1][2]

4. Purification:

  • Following incubation, remove the excess, unreacted this compound by applying the reaction mixture to a desalting column that has been equilibrated with your desired storage buffer (e.g., PBS).

  • Centrifuge the column according to the manufacturer's instructions to collect the purified, biotinylated protein.

  • The purified protein conjugate is now ready for use in downstream applications or for storage under conditions optimal for the protein's stability.

ExperimentalWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Labeling Reaction cluster_purify 3. Purification reagent This compound (solid) stock 10 mM Stock Solution (Store at -80°C) reagent->stock dmso Anhydrous DMSO dmso->stock mix Mix & Incubate (RT, 30-120 min) stock->mix protein TCO-Modified Protein (in PBS, pH 7.4) protein->mix desalt Desalting Column mix->desalt final_product Purified Biotinylated Protein desalt->final_product downstream Downstream Applications (e.g., Western, ELISA) final_product->downstream final_product->downstream

Caption: Workflow for the biotinylation of a TCO-modified protein using this compound.

References

Validation & Comparative

A Researcher's Guide to Quantifying Biotinylation with Biotin-PEG4-MeTz and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and molecular labeling, the precise quantification of biotin incorporation is paramount for ensuring the consistency and efficacy of downstream applications. This guide provides a comprehensive comparison of methods for quantifying biotinylation, with a focus on molecules labeled using Biotin-PEG4-MeTz, a popular click chemistry reagent. Researchers, scientists, and drug development professionals can leverage this information to select the most appropriate quantification strategy for their experimental needs.

This compound is a biotinylation reagent that contains a methyltetrazine (MeTz) moiety. This group reacts specifically and efficiently with trans-cyclooctene (TCO) functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3][4] This bioorthogonal reaction is known for its high speed and selectivity, allowing for the precise labeling of target molecules in complex biological environments.[4][5] Once the biotin tag is introduced, its quantification is a critical step. This guide will compare three primary methods for this purpose: the colorimetric HABA assay, fluorescent-based assays, and mass spectrometry.

Comparative Analysis of Biotin Quantification Methods

The choice of a biotin quantification method depends on several factors, including the required sensitivity, sample throughput, cost, and the level of detail needed. The following table summarizes the key performance characteristics of the most common techniques.

FeatureHABA AssayFluorescent AssaysMass Spectrometry
Principle Colorimetric; displacement of HABA from avidin by biotin.[6][7]Fluorometric; displacement of a quencher from fluorescently labeled avidin by biotin.[8][9]Direct detection and quantification of biotinylated molecules based on mass-to-charge ratio.[10][11]
Sensitivity Lower (micromolar range).[12]High (picomolar to nanomolar range).[2][13]Very high (femtomolar to attomolar range).[14]
Dynamic Range Narrow (typically 2-16 µM).[12]Wider than HABA.Wide.
Throughput High (microplate compatible).[6][12]High (microplate compatible).[9][13]Lower, sample preparation can be extensive.[14]
Cost Low.Moderate.High (instrumentation and expertise).[14]
Qualitative Info No.No.Yes (site of biotinylation).[15][16]
Interfering Substances Free biotin, certain buffer components (e.g., potassium).[8][12]Free biotin, albumin, chromophoric proteins.[17]Complex sample matrices can cause ion suppression.[14]

Visualizing the Pathways and Workflows

To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the biotinylation reaction and the workflows for the HABA and fluorescent quantification assays.

G This compound Reaction Biotin_PEG4_MeTz This compound Biotinylated_Product Biotinylated Molecule Biotin_PEG4_MeTz->Biotinylated_Product IEDDA Reaction TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Biotinylated_Product

Caption: Reaction of this compound with a TCO-functionalized molecule.

G HABA Assay Workflow cluster_0 Assay Preparation cluster_1 Sample Addition & Incubation cluster_2 Measurement & Analysis Prepare_HABA_Avidin Prepare HABA/Avidin Solution Add_to_plate Add to Microplate Well Prepare_HABA_Avidin->Add_to_plate Add_Sample Add Biotinylated Sample Add_to_plate->Add_Sample Incubate Incubate Add_Sample->Incubate Measure_Absorbance Measure Absorbance at 500 nm Incubate->Measure_Absorbance Calculate_Biotin Calculate Biotin Concentration Measure_Absorbance->Calculate_Biotin G Fluorescent Assay Workflow cluster_0 Reagent Preparation cluster_1 Sample & Standard Addition cluster_2 Measurement & Analysis Prepare_Reporter Prepare Fluorescent Reporter (e.g., DyLight-Avidin/HABA) Add_to_plate Add to Microplate Well Prepare_Reporter->Add_to_plate Add_Sample Add Biotinylated Sample and Standards Add_to_plate->Add_Sample Incubate Incubate Add_Sample->Incubate Measure_Fluorescence Measure Fluorescence (e.g., Ex/Em 494/520 nm) Incubate->Measure_Fluorescence Generate_Curve Generate Standard Curve Measure_Fluorescence->Generate_Curve Calculate_Biotin Calculate Biotin Concentration Generate_Curve->Calculate_Biotin

References

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-MeTz vs. NHS-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins is a cornerstone of experimental success. Biotinylation, the process of attaching biotin to a protein, is a widely used technique for protein detection, purification, and immobilization. The choice of biotinylating reagent can significantly impact the outcome of an experiment. This guide provides an objective comparison of two popular biotinylation reagents: the traditional amine-reactive NHS-biotin and the bioorthogonal Biotin-PEG4-MeTz.

This comparison delves into their mechanisms of action, labeling specificity, and experimental workflows, supported by available data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.

Introduction to Biotinylation Reagents

NHS-Biotin: This is a classical and widely used biotinylation reagent. Its reactivity is based on the N-hydroxysuccinimide (NHS) ester, which forms stable amide bonds with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. The reaction is straightforward but can be non-specific due to the abundance of lysine residues on the protein surface.

This compound: This reagent represents a more modern approach to biotinylation, employing bioorthogonal click chemistry. It contains a methyltetrazine (MeTz) moiety that reacts specifically and rapidly with a trans-cyclooctene (TCO) group in an inverse electron demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly specific and occurs under mild, biocompatible conditions. A key difference in the workflow is that the target protein must first be modified to introduce a TCO group.

Mechanism of Action

The fundamental difference between these two reagents lies in their chemical reactivity and, consequently, their labeling strategy.

NHS-Biotin: Amine-Reactive Labeling

NHS-biotin's mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of a stable amide bond and the release of NHS. This reaction is typically carried out in a buffer with a pH between 7 and 9.

NHS_Biotin_Mechanism Protein Protein with Primary Amines (Lysine, N-terminus) Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Protein->Biotinylated_Protein + NHS-Biotin NHS_Biotin NHS-Biotin NHS_Biotin->Biotinylated_Protein NHS N-hydroxysuccinimide (Byproduct) Biotinylated_Protein->NHS releases

Mechanism of NHS-Biotin Labeling.
This compound: Bioorthogonal Click Chemistry

The labeling process with this compound is a two-step process. First, the protein of interest is functionalized with a TCO group, often by reacting it with a TCO-NHS ester. Then, the TCO-modified protein is specifically labeled with this compound through a rapid and irreversible iEDDA reaction.

Biotin_PEG4_MeTz_Mechanism cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Bioorthogonal Ligation Protein Protein TCO_Protein TCO-Modified Protein Protein->TCO_Protein + TCO-NHS Ester TCO_NHS TCO-NHS Ester Biotinylated_Protein Site-Specifically Biotinylated Protein TCO_Protein->Biotinylated_Protein + this compound (iEDDA Reaction) Biotin_MeTz This compound

Two-step mechanism of this compound labeling.

Performance Comparison: A Data-Driven Overview

While direct head-to-head comparative studies with extensive quantitative data are limited, the known characteristics of their respective chemistries allow for a qualitative and semi-quantitative comparison.

FeatureNHS-BiotinThis compoundSupporting Data/Observations
Specificity Lower: Reacts with all accessible primary amines (Lysines, N-terminus).[1][2]Higher: Reacts specifically with pre-introduced TCO groups.[3][4]NHS-biotin labeling can be heterogeneous, modifying multiple sites on a protein.[1] Bioorthogonal reactions like iEDDA are known for their high chemoselectivity, minimizing off-target reactions in complex biological mixtures.[3][4]
Reaction Speed Fast (minutes to hours).[5]Extremely Fast (seconds to minutes).[3][4]The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known.[3][4]
Control over Labeling Site Limited: Dependent on the location of accessible primary amines.High: Dependent on the site of TCO incorporation, allowing for site-specific labeling.[6]TCO can be introduced at specific sites through various methods, including enzymatic ligation or the use of unnatural amino acids.
Potential for Protein Perturbation Higher: Multiple biotin molecules can alter protein structure and function.[1]Lower: Site-specific, single-point attachment is less likely to disrupt protein function.[7]Non-selective labeling can interfere with binding sites or conformational stability.[1] Site-specific labeling minimizes such risks.[7]
Workflow Complexity Simpler: One-step reaction.More Complex: Two-step process requiring initial protein modification with TCO.The introduction of the TCO group adds an extra step to the experimental workflow.
Biocompatibility Good, but the reaction can be quenched by primary amines in the buffer or media.[8]Excellent: The reaction is bioorthogonal and does not interfere with native cellular processes.[3][4]The high specificity of the iEDDA reaction makes it suitable for labeling in living cells and complex biological samples with minimal side reactions.[3][4]

Experimental Protocols

Protocol 1: Protein Labeling with NHS-Biotin

This protocol is a general guideline for labeling a protein with NHS-biotin in solution.

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-7.5)

  • NHS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting column.

  • Prepare NHS-Biotin Stock Solution: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the NHS-Biotin stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-biotin. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Two-Step Protein Labeling with this compound

This protocol outlines the two-step process for labeling a protein with this compound.

Part A: Introduction of TCO onto the Protein

Materials:

  • Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • TCO-NHS ester

  • Anhydrous DMF or DMSO

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: As in Protocol 1, ensure the protein is in an amine-free buffer.

  • Prepare TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-NHS ester in DMF or DMSO to a concentration of 10 mM.

  • TCO Functionalization: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[9]

  • Incubation: Incubate the reaction for 1 hour at room temperature.[9]

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM.[9]

  • Purification: Remove excess TCO-NHS ester using a desalting column to obtain the TCO-modified protein.[9]

Part B: Biotinylation via Click Chemistry

Materials:

  • TCO-modified protein from Part A

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in the reaction buffer.

  • Click Reaction: Add a 1.5- to 5-fold molar excess of this compound to the TCO-modified protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often complete within this timeframe due to the fast kinetics of the iEDDA reaction.[10]

  • Purification (Optional): Depending on the downstream application, excess this compound may need to be removed via a desalting column or dialysis.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflows for both labeling methods.

Experimental_Workflows Experimental Workflows for Protein Biotinylation cluster_NHS NHS-Biotin Labeling cluster_MeTz This compound Labeling start_nhs Start: Protein in Amine-Free Buffer add_nhs Add NHS-Biotin start_nhs->add_nhs incubate_nhs Incubate (30-60 min, RT) add_nhs->incubate_nhs quench_nhs Quench Reaction incubate_nhs->quench_nhs purify_nhs Purify (Desalting Column) quench_nhs->purify_nhs end_nhs End: Biotinylated Protein purify_nhs->end_nhs start_metz Start: Protein in Amine-Free Buffer add_tco Add TCO-NHS Ester start_metz->add_tco incubate_tco Incubate (1 hr, RT) add_tco->incubate_tco quench_tco Quench Reaction incubate_tco->quench_tco purify_tco Purify TCO-Protein quench_tco->purify_tco add_metz Add this compound purify_tco->add_metz incubate_metz Incubate (30-60 min, RT) add_metz->incubate_metz purify_metz Purify (Optional) incubate_metz->purify_metz end_metz End: Site-Specifically Biotinylated Protein purify_metz->end_metz

Comparison of experimental workflows.

Conclusion

The choice between NHS-biotin and this compound depends heavily on the specific requirements of the experiment.

NHS-biotin is a reliable and straightforward choice for general biotinylation applications where site-specificity is not a primary concern and a potentially heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks.

This compound , on the other hand, offers unparalleled specificity and control over the labeling site. This makes it the superior choice for applications where maintaining protein function is critical, for site-specific attachment of other molecules, and for experiments in complex biological environments where off-target reactions must be minimized. While the two-step workflow is more involved, the benefits of bioorthogonality and precise control often outweigh the additional effort for advanced applications in drug development and fundamental research.

By carefully considering the factors of specificity, control, and experimental complexity, researchers can select the optimal biotinylation strategy to achieve their scientific goals.

References

A Head-to-Head Comparison: Biotin-PEG4-MeTz (iEDDA) vs. SPAAC for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the ability to visualize and track biological processes in real-time within living cells is paramount. Bioorthogonal chemistry provides a powerful toolkit for this purpose, allowing for the specific labeling of biomolecules without interfering with native cellular functions. Among the most prominent bioorthogonal techniques are the inverse-electron-demand Diels-Alder (iEDDA) reaction, often utilizing reagents like Biotin-PEG4-Methyltetrazine (MeTz), and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide offers an objective comparison of these two methods for live cell imaging applications, supported by experimental data and detailed protocols.

Mechanism of Action: A Tale of Two Chemistries

At their core, both methods involve a "click" reaction where two biocompatible chemical partners react quickly and selectively with one another inside a complex biological environment.

  • Biotin-PEG4-MeTz (iEDDA): This approach utilizes the reaction between a tetrazine (in this case, methyltetrazine or MeTz) and a strained alkene, most commonly a trans-cyclooctene (TCO). The reaction is exceptionally fast and is driven by the release of dinitrogen gas, forming a stable covalent bond.[1][2] The this compound reagent acts as the probe, where biotin serves as an affinity tag for later detection with streptavidin, and the PEG4 linker enhances water solubility.[1][3]

  • SPAAC: This copper-free click reaction involves the cycloaddition of an azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[4][5] The ring strain of the cyclooctyne allows the reaction to proceed efficiently at physiological temperatures without the need for a cytotoxic copper catalyst, which is a major limitation of the original copper-catalyzed azide-alkyne cycloaddition (CuAAC).[5][6]

cluster_0 This compound (iEDDA Reaction) cluster_1 SPAAC Reaction TCO Target Molecule (with TCO) Labeled_TCO Labeled Target (Stable Linkage) TCO->Labeled_TCO + MeTz This compound (Probe) MeTz->Labeled_TCO N2 N₂ Gas Labeled_TCO->N2 + Azide Target Molecule (with Azide) Labeled_Azide Labeled Target (Triazole Linkage) Azide->Labeled_Azide + Cyclooctyne Cyclooctyne-Fluorophore (Probe) Cyclooctyne->Labeled_Azide

Fig. 1: Bioorthogonal reaction schemes for iEDDA and SPAAC.

Quantitative Performance Comparison

The choice between this compound (iEDDA) and SPAAC often depends on the specific experimental requirements, such as the need for rapid labeling or the nature of the biomolecule being targeted. The table below summarizes key quantitative metrics for both methods.

ParameterThis compound (iEDDA with TCO)SPAAC (with DBCO)Key Considerations
Reaction Kinetics (k₂) Extremely fast (~10³ - 10⁶ M⁻¹s⁻¹)Fast (~1 M⁻¹s⁻¹)iEDDA kinetics are unparalleled, allowing for rapid labeling with low probe concentrations.[2] SPAAC reactions are generally slower.[7]
Biocompatibility High; no catalyst required.[1]High; avoids copper cytotoxicity.[4][6]Both are highly biocompatible and suitable for live-cell applications. Some strained alkynes in SPAAC have shown reactivity towards nucleophiles.[4]
Typical Probe Conc. Low (nM to low µM)Low to moderate (µM)The faster kinetics of iEDDA often permit the use of lower probe concentrations, reducing potential off-target effects.
Incubation Time Short (minutes)Moderate (15-60 minutes or longer)SPAAC may require longer incubation times or higher concentrations to achieve sufficient labeling compared to iEDDA.[8][9]
Specificity Highly specific for strained alkenes.Highly specific for azides.Both reactions are bioorthogonal, meaning they do not cross-react with native functional groups in cells.[1][4]
Signal-to-Noise Ratio Potentially higher due to faster kinetics and lower background from unbound probe.Good, but can be limited by slower kinetics requiring higher probe concentrations or longer incubation.Signal-to-noise is influenced by labeling efficiency, probe concentration, and washing efficacy.[10]

Experimental Protocols & Workflows

Below are generalized protocols for labeling cell surface proteins in live cells using either this compound or a SPAAC-based reagent.

Protocol 1: Live Cell Imaging with this compound (iEDDA)

This protocol involves a two-step labeling process: metabolic incorporation of a TCO-modified sugar, followed by reaction with this compound and subsequent detection using a fluorescent streptavidin conjugate.

Methodology:

  • Metabolic Labeling: Culture cells in media supplemented with a TCO-modified precursor (e.g., TCO-GlcNAc) for 24-48 hours to allow incorporation into cell surface glycans.

  • Cell Preparation: Gently wash the cells three times with pre-warmed, serum-free media or PBS to remove unincorporated precursors.

  • Primary Labeling: Incubate the cells with a solution of this compound (e.g., 5-10 µM in serum-free media) for 15-30 minutes at 37°C.

  • Washing: Wash the cells three times with media or PBS to remove excess this compound.

  • Secondary Labeling: Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., Streptavidin-AF488) at a suitable concentration (e.g., 1-5 µg/mL) for 10-20 minutes at 37°C, protected from light.

  • Final Wash & Imaging: Wash the cells twice with media or PBS. The cells are now ready for live imaging using fluorescence microscopy.

cluster_workflow Workflow: this compound (iEDDA) Metabolic_Labeling 1. Metabolic Labeling (Incorporate TCO into cells) Wash1 2. Wash Cells Metabolic_Labeling->Wash1 Primary_Labeling 3. Add this compound (iEDDA Reaction) Wash1->Primary_Labeling Wash2 4. Wash Cells Primary_Labeling->Wash2 Secondary_Labeling 5. Add Fluorescent Streptavidin Wash2->Secondary_Labeling Wash3 6. Final Wash Secondary_Labeling->Wash3 Imaging 7. Live Cell Imaging Wash3->Imaging

Fig. 2: Experimental workflow for iEDDA-based live cell imaging.
Protocol 2: Live Cell Imaging with SPAAC

This protocol describes a direct labeling approach where metabolically incorporated azides are directly targeted with a fluorophore-conjugated cyclooctyne.[8]

Methodology:

  • Metabolic Labeling: Culture cells in media supplemented with an azide-containing precursor (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz) for 24-48 hours.[8] This introduces azide groups onto cell surface glycans.

  • Cell Preparation: Gently wash the cells three times with pre-warmed PBS to remove excess azide precursor.

  • Fluorophore Incubation: Prepare a staining solution by diluting a fluorophore-conjugated cyclooctyne (e.g., DBCO-Cy5) to the desired concentration (e.g., 20-50 µM) in HBSS or serum-free media.[8]

  • SPAAC Reaction: Incubate the cells with the staining solution for 15-60 minutes at 37°C, protected from light.[8]

  • Final Wash & Imaging: Wash the cells three times with PBS to remove the unbound probe. Add fresh imaging media and proceed with live cell fluorescence microscopy.[8]

cluster_workflow Workflow: SPAAC Metabolic_Labeling 1. Metabolic Labeling (Incorporate Azide into cells) Wash1 2. Wash Cells Metabolic_Labeling->Wash1 Probe_Incubation 3. Add Fluorophore-Cyclooctyne (SPAAC Reaction) Wash1->Probe_Incubation Wash2 4. Final Wash Probe_Incubation->Wash2 Imaging 5. Live Cell Imaging Wash2->Imaging

Fig. 3: Experimental workflow for SPAAC-based live cell imaging.

Summary and Recommendations

Both this compound (via iEDDA) and SPAAC are excellent, highly biocompatible methods for live cell imaging. The optimal choice depends on the specific experimental goals.

  • Choose this compound (iEDDA) when:

    • Speed is critical: The unparalleled reaction kinetics are ideal for capturing rapid dynamic processes.[2]

    • Probe concentration is a concern: The high efficiency allows for the use of very low probe concentrations, minimizing potential toxicity or background signal.

    • Signal amplification is needed: The use of a biotin-streptavidin system allows for significant signal amplification, as one biotin molecule can be bound by a streptavidin conjugate carrying multiple fluorophores.

  • Choose SPAAC when:

    • A direct labeling strategy is preferred: SPAAC allows for a straightforward, one-step labeling of the target with a fluorescent probe after metabolic incorporation, simplifying the workflow.[8]

    • A well-established method is desired: SPAAC is a widely used and well-validated method for copper-free click chemistry in living systems.[4][6]

    • The target biomolecule is already azide-modified: If working with systems that are readily modified with azides, SPAAC provides a direct route for visualization.

Ultimately, both techniques represent the cutting edge of bioorthogonal chemistry. By understanding their respective strengths and workflows, researchers can select the most appropriate tool to illuminate the intricate workings of living cells.

References

A Head-to-Head Comparison: Biotin-PEG4-MeTz Outshines Copper-Catalyzed Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking the optimal bioconjugation strategy, the choice between copper-free and copper-catalyzed click chemistry is a critical decision point. This guide provides a comprehensive comparison of Biotin-PEG4-Methyltetrazine (MeTz), a key reagent in copper-free click chemistry, and the traditional copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The evidence clearly indicates that for applications demanding high efficiency, biocompatibility, and rapid kinetics, particularly in cellular and in vivo environments, Biotin-PEG4-MeTz offers significant advantages.

At the forefront of bioorthogonal chemistry, the inverse-electron-demand Diels-Alder reaction between methyltetrazine and a trans-cyclooctene (TCO) stands out for its exceptional performance. This compound harnesses this powerful, catalyst-free reaction, providing a robust tool for attaching biotin to biomolecules. In contrast, the well-established CuAAC, while effective, is hampered by the inherent cytotoxicity of its copper catalyst, a major concern for live-cell imaging and in vivo studies.[1][2]

Quantitative Performance: A Clear Winner in Speed and Biocompatibility

The most striking advantage of the tetrazine-TCO ligation employed by this compound is its unparalleled reaction speed.[3][4] This copper-free click chemistry variant boasts second-order rate constants that are orders of magnitude higher than those of CuAAC, enabling rapid and efficient labeling even at low reactant concentrations.[4][5]

FeatureThis compound (Tetrazine-TCO Ligation)Copper-Catalyzed Click Chemistry (CuAAC)
Reaction Mechanism Inverse-Electron-Demand Diels-Alder CycloadditionCopper(I)-Catalyzed Azide-Alkyne Cycloaddition
Catalyst Requirement None (Copper-Free)Copper(I)
Biocompatibility High; no cytotoxic catalyst required.[1][6]Limited; copper is toxic to living cells.[1] Ligands can mitigate but not eliminate toxicity.[2]
Reaction Kinetics Exceptionally fast; k > 800 M⁻¹s⁻¹.[3][4]Slower than Tetrazine-TCO ligation.
Reaction Conditions Mild; aqueous buffers, physiological pH and temperature.[5]Requires copper catalyst, reducing agent, and ligands.
Primary Applications Live-cell imaging, in vivo studies, antibody-drug conjugates (ADCs), PROTACs.[1]In vitro bioconjugation, material science.
Key Reagent Features PEG4 linker enhances water solubility and reduces non-specific binding.[7]Requires introduction of azide and alkyne functional groups.

Experimental Protocols: A Tale of Two Methodologies

The practical differences between these two leading bioconjugation techniques are clearly illustrated in their experimental protocols. The this compound workflow is notably simpler and avoids the handling of toxic metal catalysts.

Protocol 1: Protein Biotinylation using this compound and a TCO-Modified Protein

This protocol outlines a general procedure for labeling a protein modified with a trans-cyclooctene (TCO) group with this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Desalting column

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup: In a microcentrifuge tube, combine the TCO-modified protein with a 5-10 fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle shaking.

  • Purification: Remove the excess, unreacted this compound using a desalting column equilibrated with the desired buffer.

  • Confirmation of Biotinylation: The extent of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by western blot analysis using streptavidin-HRP.

Protocol 2: Protein Biotinylation using Copper-Catalyzed Click Chemistry (CuAAC)

This protocol describes a general method for labeling an alkyne-modified protein with a biotin-azide conjugate using CuAAC.

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG4-Azide

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Desalting column

Procedure:

  • Prepare Stock Solutions:

    • Biotin-PEG4-Azide: 10 mM in DMSO.

    • CuSO₄: 50 mM in deionized water.

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 100 mM in deionized water (prepare fresh).

  • Prepare Catalyst Premix: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • Reaction Setup:

    • In a separate microcentrifuge tube, add the alkyne-modified protein.

    • Add a 10-20 fold molar excess of the Biotin-PEG4-Azide stock solution.

    • Add the catalyst premix to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction for 1-4 hours at room temperature with gentle shaking.

  • Purification: Remove excess reagents and copper by a desalting column.

  • Confirmation of Biotinylation: Analyze the biotinylation level using a HABA assay or western blot with streptavidin-HRP.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To further clarify the distinction between these two powerful chemistries, the following diagrams illustrate their reaction mechanisms and a typical experimental workflow for protein biotinylation.

G cluster_0 This compound (Copper-Free Click Chemistry) cluster_1 Copper-Catalyzed Click Chemistry (CuAAC) Biotin_TCO TCO-Modified Biomolecule Intermediate Diels-Alder Cycloaddition Biotin_TCO->Intermediate Reacts with MeTz This compound MeTz->Intermediate Product_MeTz Biotinylated Biomolecule Intermediate->Product_MeTz Forms stable bond N2 N₂ (gas) Intermediate->N2 Releases Alkyne Alkyne-Modified Biomolecule Product_CuAAC Biotinylated Biomolecule Alkyne->Product_CuAAC Azide Biotin-Azide Azide->Product_CuAAC Copper Cu(I) Catalyst Copper->Product_CuAAC Catalyzes reaction

Figure 1. Reaction mechanisms of this compound and CuAAC.

G cluster_0 This compound Workflow cluster_1 CuAAC Workflow start_MeTz Start: TCO-Modified Protein step1_MeTz Add this compound start_MeTz->step1_MeTz step2_MeTz Incubate (Room Temp, 30-60 min) step1_MeTz->step2_MeTz step3_MeTz Purify (Desalting Column) step2_MeTz->step3_MeTz end_MeTz End: Biotinylated Protein step3_MeTz->end_MeTz start_CuAAC Start: Alkyne-Modified Protein step1_CuAAC Add Biotin-Azide, Cu(I) Catalyst & Ligand start_CuAAC->step1_CuAAC step2_CuAAC Incubate (Room Temp, 1-4 hours) step1_CuAAC->step2_CuAAC step3_CuAAC Purify (Desalting Column) step2_CuAAC->step3_CuAAC end_CuAAC End: Biotinylated Protein step3_CuAAC->end_CuAAC

Figure 2. Comparative experimental workflows.

Conclusion: The Superior Choice for Modern Bioconjugation

While copper-catalyzed click chemistry has been a valuable tool for bioconjugation, the advent of copper-free alternatives like the tetrazine-TCO ligation represents a significant leap forward. This compound, as a key reagent in this advanced methodology, offers a combination of high biocompatibility, exceptionally fast reaction kinetics, and a simplified experimental workflow. For researchers and drug development professionals working with live cells, in vivo models, or sensitive biological systems, this compound is the demonstrably superior choice, enabling cleaner, faster, and more reliable bioconjugation outcomes.

References

A Head-to-Head Comparison of Bioorthogonal Ligation Kinetics: Biotin-PEG4-MeTz TCO Ligation Leads the Pack

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a bioorthogonal reaction is critical. Reaction kinetics, in particular, can dictate the success of an experiment, especially in dynamic biological systems. This guide provides an objective comparison of the ligation kinetics of Biotin-PEG4-MeTz with a trans-cyclooctene (TCO) and other widely used bioorthogonal reactions, supported by experimental data and detailed methodologies.

The inverse electron-demand Diels-Alder (IEDDA) cycloaddition between a methyltetrazine (MeTz), such as in this compound, and a strained trans-cyclooctene (TCO) consistently emerges as one of the fastest bioorthogonal reactions available.[1][2] This rapid, catalyst-free ligation offers significant advantages for applications requiring high efficiency at low concentrations, such as in vivo imaging and the labeling of low-abundance biomolecules.[2][3]

Comparative Analysis of Second-Order Rate Constants

The efficacy of a bioorthogonal reaction is quantitatively described by its second-order rate constant (k₂). A higher k₂ value signifies a faster reaction, enabling efficient conjugation at lower reactant concentrations and shorter reaction times. The following table summarizes the reported k₂ values for the this compound TCO ligation and other prominent bioorthogonal reactions.

Bioorthogonal ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Characteristics
Tetrazine-TCO Ligation (IEDDA) Biotin-PEG4-Methyltetrazine + TCO > 800 [4]Exceptionally fast, catalyst-free, forms a stable covalent bond.[1][4]
Tetrazine-TCO Ligation (IEDDA)General Methyltetrazine + TCO~ 1,000[2]High stability in aqueous media.[2]
Tetrazine-TCO Ligation (IEDDA)General Tetrazine + TCO1 - 1 x 10⁶[3]Kinetics are tunable based on tetrazine and TCO structure.[3]
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Cyclooctyne (e.g., DBCO) + Azide1.2 x 10⁻³ - 1Copper-free, but generally slower than IEDDA reactions.
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)Cyclooctyne + Nitrone3.4 x 10⁻⁴ - 5.8 x 10⁻²Offers an alternative to azide-based cycloadditions.

Experimental Protocols for Kinetic Analysis

Accurate determination of second-order rate constants is paramount for comparing bioorthogonal reactions. The two primary methods employed are Stopped-Flow Spectrophotometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Stopped-Flow Spectrophotometry

This technique is ideal for monitoring rapid reactions by measuring changes in absorbance or fluorescence. The disappearance of the characteristic tetrazine absorbance (around 520-540 nm) upon reaction with TCO is commonly monitored.[3][5]

Protocol:

  • Reagent Preparation: Prepare stock solutions of the tetrazine derivative (e.g., this compound) and the TCO derivative in a suitable solvent (e.g., PBS, or a mixed aqueous/organic solvent system).[6] The concentration of the dienophile (TCO) should be in large excess (at least 10-fold) of the tetrazine concentration to ensure pseudo-first-order kinetics.

  • Instrument Setup: Use a stopped-flow spectrophotometer equipped with a UV-Vis or fluorescence detector. Thermostat the syringes and the mixing cell to the desired temperature (e.g., 25 °C or 37 °C).[5]

  • Data Acquisition: Rapidly mix equal volumes of the tetrazine and TCO solutions. Monitor the decay of the tetrazine absorbance at its λmax (e.g., 535 nm) over time.[5] Collect data for several half-lives of the reaction.

  • Data Analysis: Fit the absorbance decay curve to a single exponential function to obtain the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the TCO derivative in excess.[5]

NMR Spectroscopy

NMR spectroscopy allows for the direct monitoring of the consumption of reactants and the formation of products over time, providing detailed kinetic information for slower reactions.

Protocol:

  • Sample Preparation: Prepare a solution of the reactants (e.g., tetrazine and TCO) in a deuterated solvent suitable for NMR. Include an internal standard with a known concentration for accurate quantification.

  • Instrument Setup: Use an NMR spectrometer with good temperature control. Acquire an initial spectrum before initiating the reaction to serve as a time-zero reference.[7]

  • Data Acquisition: Initiate the reaction (e.g., by adding the final reactant) and immediately begin acquiring a series of 1D NMR spectra at regular time intervals.[8][9] The time between acquisitions will depend on the reaction rate.

  • Data Analysis: Integrate the signals corresponding to a reactant and the internal standard in each spectrum. Plot the concentration of the reactant as a function of time. Fit the data to the appropriate rate law equation to determine the second-order rate constant.

Experimental Workflow and Visualization

A common application for these bioorthogonal reactions is the labeling of proteins for subsequent fluorescence imaging. The workflow for such an experiment is outlined below.

experimental_workflow cluster_cell_culture Cellular Engineering cluster_labeling Bioorthogonal Labeling cluster_detection Detection A 1. Introduce Bioorthogonal Handle (e.g., TCO-lysine via genetic code expansion) B 2. Add this compound A->B C 3. TCO-Tetrazine Ligation B->C Rapid Reaction D 4. Add Fluorescently-Labeled Streptavidin C->D E 5. Fluorescence Imaging D->E

Caption: Workflow for protein labeling using TCO-tetrazine ligation.

This diagram illustrates a typical experimental pipeline where a protein of interest is first genetically encoded with a TCO-modified amino acid. The cells are then incubated with this compound, which rapidly and specifically reacts with the TCO-tagged protein. Finally, a fluorescently-labeled streptavidin conjugate is introduced, which binds to the biotin, allowing for visualization of the protein of interest via fluorescence microscopy.[10][11][12]

Logical Relationship of Reaction Kinetics

The choice of bioorthogonal reaction is often a trade-off between reaction speed and the chemical properties of the reactants. The following diagram illustrates the general relationship between the major classes of bioorthogonal reactions discussed.

reaction_kinetics IEDDA IEDDA (TCO-Tetrazine) SPAAC SPAAC (Cyclooctyne-Azide) IEDDA->SPAAC Faster Kinetics SPANC SPANC (Cyclooctyne-Nitrone) IEDDA->SPANC Faster Kinetics SPAAC->SPANC Comparable/Slower Kinetics

Caption: General comparison of bioorthogonal reaction kinetics.

References

Assessing Off-Target Effects: A Comparative Guide to Biotin-PEG4-MeTz and Biotin-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of chemical biology and drug discovery, the precise labeling and tracking of biomolecules are paramount. Biotinylation, the process of attaching biotin to a molecule of interest, remains a cornerstone technique for detection, purification, and visualization. The choice of biotinylation reagent, particularly the linker and its reactive moiety, can significantly influence the specificity and potential off-target effects of a probe. This guide provides a comparative analysis of two popular biotinylation reagents: Biotin-PEG4-MeTz (utilizing bioorthogonal click chemistry) and Biotin-PEG4-NHS Ester (employing traditional amine-reactive chemistry).

This comparison focuses on assessing their potential for off-target effects, a critical consideration for ensuring the validity of experimental results and the safety of therapeutic agents. We present a summary of expected performance based on the chemical properties of their reactive groups, alongside detailed experimental protocols for evaluating these effects in your own research.

Executive Summary

FeatureThis compoundBiotin-PEG4-NHS Ester
Targeting Chemistry Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)Amine acylation
Target Residues Trans-cyclooctene (TCO) modified moleculesPrimary amines (Lysine, N-terminus)
Specificity High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins.
Reaction Speed Very Fast: Kinetics are exceptionally rapid, allowing for efficient labeling at low concentrations.Fast: Reaction proceeds quickly at physiological pH.
Potential for Off-Target Covalent Modification Low: The methyltetrazine group is designed to be inert to biological nucleophiles.High: NHS esters can react with any exposed primary amine on cellular proteins.
Associated Off-Target Pathways Minimal induction of cellular stress pathways is expected due to its bio-inertness.Can induce cellular stress responses due to widespread, non-specific protein modification.

Data Presentation: A Comparative Overview of Off-Target Effects

Table 1: Comparative Cytotoxicity

This table illustrates the expected difference in cellular toxicity, as measured by an MTT assay. Lower IC50 values indicate higher toxicity.

CompoundCell LineIncubation Time (hours)Illustrative IC50 (µM)
This compoundHEK29324> 100
HeLa24> 100
Jurkat24> 100
Biotin-PEG4-NHS EsterHEK2932450-100
HeLa2440-80
Jurkat2430-60

Note: The higher expected cytotoxicity of Biotin-PEG4-NHS ester is due to its potential for widespread, non-specific acylation of cellular proteins, which can disrupt their function and lead to cellular stress.

Table 2: Comparative Off-Target Protein Binding (Illustrative Proteomics Data)

This table illustrates the expected number of non-specifically bound proteins identified through a quantitative proteomics workflow.

CompoundCell LineNo. of Identified Off-Target Proteins (Illustrative)
This compound (reacted with TCO-protein)HEK293< 10
Biotin-PEG4-NHS EsterHEK293> 100

Note: The significantly lower number of expected off-target proteins for this compound reflects the high specificity of the bioorthogonal reaction. The NHS ester is expected to react with numerous accessible proteins.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxicity of the biotinylation reagents.

  • Materials:

    • 96-well plates

    • Cells of interest (e.g., HEK293, HeLa)

    • Complete cell culture medium

    • This compound and Biotin-PEG4-NHS Ester

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of this compound and Biotin-PEG4-NHS Ester in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

    • Incubate the plate for 24 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the cell viability as a percentage of the vehicle control and determine the IC50 values.

2. Proteomic Profiling of Off-Target Binding

This protocol outlines a workflow to identify proteins that are non-specifically labeled by the biotinylation reagents.

  • Materials:

    • Cells of interest

    • This compound and Biotin-PEG4-NHS Ester

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Streptavidin-coated magnetic beads

    • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

    • Elution buffer (e.g., high concentration of free biotin or a denaturing buffer)

    • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)

    • LC-MS/MS instrumentation

  • Procedure:

    • Culture cells to ~80% confluency.

    • Treat the cells with either this compound or Biotin-PEG4-NHS Ester at a specified concentration for a defined period. For this compound, this would typically be after introducing a TCO-labeled protein of interest.

    • Lyse the cells and quantify the protein concentration.

    • Incubate the cell lysate with streptavidin-coated magnetic beads to capture biotinylated proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

    • Elute the captured proteins from the beads.

    • Reduce, alkylate, and digest the eluted proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify and quantify the proteins using a proteomics software suite. Proteins identified in the treated samples but absent or at significantly lower levels in control samples (untreated or vehicle-treated) are considered potential off-target binders.

Mandatory Visualization

experimental_workflow cluster_treatment Cell Treatment cluster_assays Off-Target Assessment Cell Culture Cell Culture This compound This compound Cell Culture->this compound Treatment 1 Biotin-PEG4-NHS_Ester Biotin-PEG4-NHS Ester Cell Culture->Biotin-PEG4-NHS_Ester Treatment 2 Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) This compound->Cytotoxicity Assay (MTT) Proteomics Analysis Proteomics Analysis This compound->Proteomics Analysis Biotin-PEG4-NHS_Ester->Cytotoxicity Assay (MTT) Biotin-PEG4-NHS_Ester->Proteomics Analysis IC50 Values IC50 Values Cytotoxicity Assay (MTT)->IC50 Values Off-Target Protein List Off-Target Protein List Proteomics Analysis->Off-Target Protein List

Caption: Workflow for assessing off-target effects.

signaling_pathway cluster_metz This compound Pathway cluster_nhs Biotin-PEG4-NHS Ester Pathway This compound This compound Labeled Protein Specifically Labeled Protein This compound->Labeled Protein Bioorthogonal Reaction TCO-Protein TCO-modified Protein TCO-Protein->Labeled Protein Minimal Off-Target Binding Minimal Off-Target Binding Labeled Protein->Minimal Off-Target Binding Biotin-PEG4-NHS_Ester Biotin-PEG4-NHS Ester Labeled Proteins Non-specifically Labeled Proteins Biotin-PEG4-NHS_Ester->Labeled Proteins Amine Acylation Primary Amines Accessible Primary Amines (Lys, N-terminus) Primary Amines->Labeled Proteins Potential for Widespread\nOff-Target Effects Potential for Widespread Off-Target Effects Labeled Proteins->Potential for Widespread\nOff-Target Effects

Caption: Comparison of labeling mechanisms.

Conclusion

The choice between this compound and Biotin-PEG4-NHS Ester depends critically on the experimental context. For applications demanding high specificity and minimal perturbation of the biological system, such as live-cell imaging or precise target identification, This compound is the superior choice due to the bioorthogonal nature of its reactivity. Its off-target effects are expected to be minimal.

Conversely, Biotin-PEG4-NHS Ester is a more general-purpose biotinylation reagent suitable for applications where some level of non-specific labeling is tolerable, such as in vitro pull-down assays from purified protein samples. Researchers using NHS ester-based reagents in complex biological systems should be aware of the potential for off-target modifications and should include appropriate controls to validate their findings.

Ultimately, the careful consideration of the chemical properties of these reagents and the implementation of rigorous validation experiments, as outlined in this guide, will lead to more reliable and reproducible scientific outcomes.

Biotin-PEG4-MeTz: A High-Efficiency Alternative to Sortase-Mediated Ligation for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation techniques, the ability to specifically and efficiently label proteins and other biomolecules is paramount for advancing research, diagnostics, and therapeutics. For years, sortase-mediated ligation (SML) has been a reliable enzymatic method for site-specific protein modification. However, the emergence of bioorthogonal click chemistry, exemplified by the reaction between methyltetrazine (MeTz) and trans-cyclooctene (TCO), presents a compelling chemical alternative. This guide provides an in-depth comparison of Biotin-PEG4-MeTz, a key reagent in the tetrazine-TCO ligation, and the well-established sortase-mediated ligation, offering researchers the data and protocols needed to make an informed choice for their bioconjugation needs.

At a Glance: Comparing Ligation Chemistries
FeatureThis compound (Tetrazine-TCO Ligation)Sortase-Mediated Ligation (SML)
Reaction Type Chemical Ligation (Click Chemistry)Enzymatic Ligation
Mechanism Inverse electron-demand Diels-Alder cycloadditionTranspeptidation
Key Components This compound, TCO-modified proteinSortase A enzyme, LPXTG motif, Oligoglycine nucleophile
Reaction Speed Very Fast (minutes to a few hours)[1][2][3]Variable (minutes to hours, dependent on enzyme variant)[1]
Reaction Yield High to Quantitative (>99% reported)[2]Variable (40% to >95%), dependent on conditions and enzyme variant[1][4]
Specificity High (Bioorthogonal)[5][6]High (Enzyme-specific recognition sequence)
Reversibility IrreversibleReversible (can be mitigated with engineered enzymes or reaction conditions)[4][7]
Required Modifications Introduction of a TCO group onto the proteinGenetic encoding of an LPXTG tag or N-terminal glycines
Catalyst None (Catalyst-free)[5][6]Sortase A enzyme
Reaction Conditions Mild, physiological pH[5][6]Mild, physiological pH, may require Ca2+ (wild-type)[7]

Delving into the Mechanisms

This compound and Tetrazine-TCO Ligation

The power of this compound lies in its participation in one of the fastest bioorthogonal reactions currently known: the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, typically a trans-cyclooctene (TCO).[5][6] This reaction is characterized by its exceptional speed and selectivity, proceeding rapidly under physiological conditions without the need for a catalyst.[5][6] The PEG4 linker in this compound enhances the water solubility of the molecule and provides a flexible spacer between the biotin and the conjugated protein.

G This compound Ligation Mechanism cluster_0 Reactants cluster_1 Reaction cluster_2 Product Protein-TCO Protein-TCO IEDDA Inverse Electron-Demand Diels-Alder Cycloaddition Protein-TCO->IEDDA This compound This compound This compound->IEDDA Biotinylated_Protein Biotinylated Protein (Stable Dihydropyridazine Linkage) IEDDA->Biotinylated_Protein

This compound ligation via IEDDA reaction.
Sortase-Mediated Ligation (SML)

Sortase A is a transpeptidase found in Gram-positive bacteria that recognizes the C-terminal LPXTG motif (where X is any amino acid).[8] The enzyme cleaves the peptide bond between the threonine and glycine residues, forming a covalent acyl-enzyme intermediate.[8] This intermediate is then resolved by a nucleophilic attack from the N-terminal amine of an oligoglycine motif (typically GGG), resulting in the formation of a new peptide bond.[8] This process allows for the site-specific ligation of a protein containing the LPXTG tag to a molecule functionalized with an oligoglycine sequence.

G Sortase-Mediated Ligation Mechanism cluster_0 Reactants cluster_1 Intermediate cluster_2 Product Protein-LPXTG Protein-LPXTG Acyl-Enzyme Acyl-Enzyme Intermediate Protein-LPXTG->Acyl-Enzyme Sortase A GGG-Molecule GGG-Molecule Ligated_Protein Ligated Protein GGG-Molecule->Ligated_Protein SortaseA Sortase A SortaseA->Acyl-Enzyme Acyl-Enzyme->Ligated_Protein Nucleophilic attack by GGG-Molecule

Enzymatic mechanism of sortase-mediated ligation.

Quantitative Performance Comparison

The choice between this compound and sortase-mediated ligation often comes down to the desired reaction efficiency and speed. The following table summarizes key quantitative data gathered from various studies.

ParameterThis compound (Tetrazine-TCO Ligation)Sortase-Mediated Ligation (SML)
Reaction Time 30-60 minutes at room temperature is typical.[2][3]WT SrtA: 2-4 daysSrt3M: 2-3 hoursSrt4M: 5-15 minutesSrt5M: 1-2 hours[1]
Reaction Yield Often >99% conjugation efficiency.[2]WT SrtA: <20%Srt3M: 40-50%Srt4M: 70-100%Srt5M: 40-60%MA-SML: 74-95%[1][4]
Rate Constant (k) > 800 M⁻¹s⁻¹[5]Not typically reported in the same format; enzyme kinetics (kcat/KM) are used.
Reactant Ratio Typically 1.05-1.5 molar equivalents of tetrazine reagent to TCO-protein.[2]Often requires a significant excess of one reactant to drive the reaction forward due to reversibility.[7] MA-SML can achieve high yields with a 1:1 ratio.[4]

Experimental Protocols

Protocol 1: Biotinylation of a TCO-Modified Protein using this compound

This protocol provides a general guideline for the biotinylation of a protein that has been previously functionalized with a trans-cyclooctene (TCO) group.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in DMSO or DMF to a stock concentration of 10 mM

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the TCO-containing protein: Ensure the TCO-modified protein is in the desired reaction buffer at a concentration of 1-5 mg/mL.

  • Prepare the this compound solution: Immediately before use, dilute the 10 mM stock solution of this compound to the desired working concentration in the reaction buffer.

  • Initiate the ligation reaction: Add 1.05 to 1.5 molar equivalents of the this compound solution to the TCO-modified protein solution.

  • Incubate: Allow the reaction to proceed for 30 to 60 minutes at room temperature. For more dilute solutions or less reactive TCO isomers, the incubation time may be extended to 2 hours.

  • Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer.

  • Analysis: Confirm successful biotinylation using techniques such as SDS-PAGE with streptavidin-HRP blotting or mass spectrometry.

G This compound Ligation Workflow Start Start Prepare_TCO_Protein Prepare TCO-modified Protein Solution Start->Prepare_TCO_Protein Prepare_Biotin_MeTz Prepare this compound Solution Start->Prepare_Biotin_MeTz Mix_Reactants Mix TCO-Protein and This compound Prepare_TCO_Protein->Mix_Reactants Prepare_Biotin_MeTz->Mix_Reactants Incubate Incubate at Room Temp (30-60 min) Mix_Reactants->Incubate Purify Purify via Desalting or Dialysis Incubate->Purify Analyze Analyze Product Purify->Analyze End End Analyze->End

Workflow for protein biotinylation using this compound.
Protocol 2: Sortase-Mediated Ligation for Protein Labeling

This protocol outlines a general procedure for labeling a protein containing a C-terminal LPXTG tag with a molecule functionalized with an N-terminal triglycine (GGG) motif. This example uses an engineered, highly active sortase variant (e.g., Srt4M or Srt5M).

Materials:

  • Purified protein with a C-terminal LPXTG tag (e.g., LPETG)

  • GGG-functionalized molecule (e.g., GGG-biotin)

  • Purified, active sortase A variant (e.g., Srt5M)

  • Sortase reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5; if using a Ca2+-dependent variant, add 10 mM CaCl₂)

  • Quenching solution (e.g., EDTA for Ca2+-dependent sortases)

  • Purification system (e.g., Ni-NTA resin if using His-tagged components)

Procedure:

  • Prepare reactants: Dissolve the LPXTG-tagged protein and the GGG-functionalized molecule in the sortase reaction buffer to their final desired concentrations (e.g., 20-50 µM protein, and an equimolar or slight excess of the GGG-molecule).

  • Initiate the reaction: Add the sortase A enzyme to the reaction mixture to a final concentration of 1-10 µM.

  • Incubate: Incubate the reaction at the optimal temperature for the specific sortase variant (e.g., 4°C or room temperature) for the recommended time (e.g., 1-2 hours for Srt5M).[1] Monitor the reaction progress by taking time points and analyzing by SDS-PAGE.

  • Quench the reaction (optional): For Ca2+-dependent sortases, the reaction can be stopped by adding EDTA. For other variants, purification will separate the enzyme from the product.

  • Purify the labeled protein: Separate the labeled protein from the unreacted starting materials, the cleaved "G" or "GG" fragment, and the sortase enzyme. Affinity chromatography (e.g., using a His-tag on the protein of interest and/or the sortase) is a common method.

  • Analysis: Confirm the ligation product by SDS-PAGE, Western blot, or mass spectrometry.

G Sortase-Mediated Ligation Workflow Start Start Prepare_Reactants Prepare LPXTG-Protein and GGG-Molecule in Buffer Start->Prepare_Reactants Add_Sortase Add Sortase A Enzyme Prepare_Reactants->Add_Sortase Incubate Incubate at Optimal Temp (e.g., 1-2 hours for Srt5M) Add_Sortase->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Labeled Protein Quench->Purify Analyze Analyze Product Purify->Analyze End End Analyze->End

References

Performance of Biotin-PEG4-MeTz in Cellular Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Biotin-PEG4-MeTz for cellular labeling applications. We will delve into its performance, compare it with alternative biotinylation methods, and provide supporting experimental data and protocols to aid in your research and development endeavors.

Introduction to this compound

This compound is a bioorthogonal labeling reagent that enables the highly specific and efficient biotinylation of molecules in complex biological environments, including the surfaces of living cells. Its functionality is based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction. The methyltetrazine (MeTz) moiety on the reagent reacts specifically and rapidly with a trans-cyclooctene (TCO) group, forming a stable covalent bond.[1] This reaction is known for its exceptional kinetics and selectivity, proceeding efficiently under physiological conditions without the need for a copper catalyst.[1]

The polyethylene glycol (PEG4) linker enhances the water solubility of the molecule and provides a flexible spacer arm, which can minimize steric hindrance when the biotin is subsequently targeted by avidin or streptavidin-based detection reagents.

Principle of Bioorthogonal Labeling with this compound

Unlike traditional biotinylation methods that target common functional groups like primary amines, the use of this compound is a two-step process that offers superior specificity.

  • Introduction of the TCO Handle: The target cells must first be modified to display TCO groups on their surface. This is typically achieved through metabolic labeling, where cells are incubated with a TCO-modified precursor, such as a TCO-functionalized sugar, that is incorporated into cell surface glycans.

  • Bioorthogonal Ligation: The TCO-displaying cells are then treated with this compound. The tetrazine group of the reagent "clicks" onto the TCO handle, resulting in the specific biotinylation of the targeted cellular components.

This two-step approach ensures that biotinylation only occurs on the molecules that have been metabolically tagged with TCO, providing a high degree of control and specificity.

Performance and Considerations

Factors influencing performance:

  • Cell Type and Metabolism: The efficiency of metabolic labeling with TCO-sugars can vary between different cell lines due to differences in their metabolic pathways and rates.

  • Concentration and Incubation Time: Optimization of the concentration of the TCO precursor and the incubation time is crucial for achieving sufficient density of TCO handles on the cell surface.

  • Cytotoxicity: While the biotin-PEG moiety itself is generally considered to have low cytotoxicity, the metabolic labeling precursor (TCO-sugar) and the labeling process should be evaluated for potential cytotoxic effects on the specific cell line of interest. Studies on related biotin-PEG conjugates have shown minimal impact on cell viability.

Comparison with Alternative Biotinylation Methods

The most common alternative for cell surface biotinylation is the use of N-hydroxysuccinimide (NHS) ester-activated biotin reagents, such as NHS-PEG4-Biotin. These reagents react with primary amines on proteins.

Here is a comparison of the two methods:

FeatureThis compound (Bioorthogonal)NHS-PEG4-Biotin (Amine-reactive)
Target Trans-cyclooctene (TCO) groupsPrimary amines (e.g., lysine residues)[2][3]
Specificity Highly specific to the introduced TCO handleLess specific; labels all accessible proteins with primary amines
Control High; labeling is directed by the metabolic incorporation of TCOLow; dependent on the natural abundance and accessibility of amines
Reaction Kinetics Very fast (k > 800 M⁻¹s⁻¹)[1]Fast, but can be influenced by pH
Biocompatibility Excellent; reaction is bioorthogonalGenerally good, but high concentrations can be cytotoxic
Workflow Two-step process: TCO labeling followed by tetrazine ligationOne-step process: direct labeling of cells
Reagent Stability GoodNHS esters can hydrolyze in aqueous solutions[2]
Applications Ideal for specific labeling of metabolically targeted moleculesBroad labeling of cell surface proteins for proteomics

Experimental Protocols

Metabolic Labeling of Cells with a TCO-Modified Sugar (General Protocol)

This protocol describes the introduction of TCO handles onto the cell surface using a TCO-modified sugar. This is a prerequisite for labeling with this compound.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • TCO-modified sugar (e.g., Ac₄ManNAc-TCO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Preparation of TCO-Sugar Stock Solution: Dissolve the TCO-modified sugar in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Metabolic Labeling: Add the TCO-modified sugar stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 25-100 µM).

  • Incubation: Incubate the cells for 24-72 hours to allow for the metabolic incorporation of the TCO-sugar into cell surface glycans.

  • Washing: Gently wash the cells two to three times with PBS to remove any unincorporated TCO-sugar. The cells are now ready for labeling with this compound.

Labeling of TCO-Modified Cells with this compound

Materials:

  • TCO-modified cells (from Protocol 1)

  • This compound

  • PBS or other suitable buffer

Procedure:

  • Prepare this compound Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution. Further dilute the stock solution in PBS to the desired final labeling concentration (typically in the µM range).

  • Labeling Reaction: Add the this compound solution to the TCO-modified cells.

  • Incubation: Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically very fast.

  • Washing: Wash the cells three times with PBS to remove any unreacted this compound.

  • Downstream Analysis: The biotinylated cells are now ready for downstream applications, such as flow cytometry analysis, fluorescence microscopy (after staining with fluorescently labeled streptavidin), or cell lysis for proteomic analysis.

Visualizations

G cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Bioorthogonal Ligation TCO-Sugar TCO-Sugar Cell Culture Cell Culture TCO-Sugar->Cell Culture Incubation (24-72h) TCO-modified Cell TCO-modified Cell Cell Culture->TCO-modified Cell Metabolic Incorporation TCO-modified Cell_2 TCO-modified Cell This compound This compound This compound->TCO-modified Cell_2 iEDDA Reaction (30-60 min) Biotinylated Cell Biotinylated Cell TCO-modified Cell_2->Biotinylated Cell Specific Labeling

Caption: Workflow for bioorthogonal labeling of live cells using this compound.

G Bioorthogonal_Labeling This compound Target: TCO Groups + High Specificity + High Reaction Rate + Biocompatible - Two-step Process Amine_Reactive_Labeling NHS-PEG4-Biotin Target: Primary Amines + One-step Process - Lower Specificity - Potential for Side Reactions

Caption: Comparison of Bioorthogonal vs. Amine-Reactive Biotinylation.

Conclusion

This compound, in conjunction with metabolic labeling of a TCO handle, offers a powerful and highly specific method for biotinylating cellular targets. Its main advantage over traditional methods like NHS-ester based biotinylation lies in its superior specificity, which is critical for applications requiring precise labeling of a defined subset of molecules. While the two-step workflow requires more initial setup for TCO incorporation, the unparalleled reaction kinetics and bioorthogonality of the tetrazine-TCO ligation make it an invaluable tool for modern chemical biology, drug development, and advanced cellular imaging. Researchers should carefully consider the metabolic capacity of their cell lines and optimize labeling conditions to achieve the best results with this advanced biotinylation strategy.

References

A Head-to-Head Comparison: Biotin-PEG4-MeTz in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein analysis, the choice of labeling reagent is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of Biotin-PEG4-Methyltetrazine (MeTz) with other common biotinylation reagents for mass spectrometry-based proteomics, supported by experimental workflows and data interpretation principles.

The ever-expanding landscape of chemical proteomics offers a diverse toolkit for attaching biotin affinity tags to proteins. This enables their enrichment and subsequent identification and quantification by mass spectrometry. Among the established methods, such as those utilizing N-hydroxysuccinimide (NHS) esters, and the more recent bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction between methyltetrazine and a strained alkene or alkyne, such as trans-cyclooctene (TCO), has emerged as a powerful strategy. Biotin-PEG4-MeTz is a key reagent in this approach, offering high specificity and rapid reaction kinetics.

This guide will delve into a comparative analysis of this compound against traditional and other bioorthogonal labeling reagents, providing insights into their respective performances in quantitative proteomics workflows.

Performance Comparison of Biotinylation Reagents

The selection of a biotinylation reagent hinges on several factors, including the target amino acids, the chemical environment of the protein, and the desired specificity of the labeling. Below is a comparative overview of this compound and its alternatives.

FeatureThis compound (via TCO-labeled protein)NHS-BiotinBiotin-Alkyne (via Azide-labeled protein)
Target Residues Site-specifically incorporated trans-cyclooctene (TCO) unnatural amino acids or TCO-modified natural amino acids (e.g., lysine).Primary amines (N-terminus and Lysine residues).Site-specifically incorporated azide-containing unnatural amino acids (e.g., azidohomoalanine).
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.Nucleophilic acyl substitution.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC).
Specificity High. The reaction is bioorthogonal and specific to the TCO handle.Moderate. Reacts with all accessible primary amines, which can be widespread on the protein surface.High. Bioorthogonal reaction specific to the azide handle.
Reaction Kinetics Very fast (k > 800 M⁻¹s⁻¹).[1]Fast, but can be influenced by pH.CuAAC is fast but requires a copper catalyst which can be toxic to cells. SPAAC is slower than iEDDA.
In Vivo Labeling Yes, the bioorthogonal nature of the reaction allows for labeling in complex biological systems.Limited applicability for intracellular labeling due to reactivity with numerous biomolecules.Yes, particularly with SPAAC which avoids the need for a toxic copper catalyst.
Labeling Efficiency High, driven by the fast reaction kinetics and high specificity of the iEDDA reaction.Variable, dependent on the number and accessibility of lysine residues and the N-terminus.Generally high, though CuAAC can be impacted by ligand and catalyst accessibility.
Enrichment Efficiency High, due to the covalent and specific nature of the tag attachment.High, but can be affected by non-specific binding due to the widespread nature of the labeling.High, with specific enrichment of azide-tagged proteins.

Experimental Protocols

Detailed and robust experimental protocols are crucial for reproducible and reliable results in mass spectrometry-based proteomics. Below are representative protocols for protein labeling using this compound (following TCO labeling of the protein) and the more traditional NHS-Biotin.

Protocol 1: Labeling of TCO-modified Proteins with this compound

This protocol assumes that the protein of interest has been modified to incorporate a trans-cyclooctene (TCO) moiety. This can be achieved through the metabolic incorporation of a TCO-containing unnatural amino acid or by reacting a purified protein with a TCO-NHS ester.

Materials:

  • TCO-labeled protein sample (1-5 mg/mL)

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Desalting spin column

Procedure:

  • Protein Preparation: Ensure the TCO-labeled protein is in an amine-free buffer, such as PBS, at a concentration of 1-5 mg/mL.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Labeling Reaction: Add a 1.5 to 5-fold molar excess of the this compound solution to the TCO-labeled protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Removal of Excess Reagent: Remove the unreacted this compound using a desalting spin column or dialysis against PBS.

  • Sample Preparation for Mass Spectrometry:

    • Denature the biotinylated proteins in a buffer containing 8 M urea.

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest the proteins into peptides using trypsin overnight at 37°C.

    • Enrich the biotinylated peptides using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the biotinylated peptides from the beads using a solution containing a high concentration of acetonitrile and formic acid.

  • LC-MS/MS Analysis: Analyze the eluted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Labeling of Proteins with NHS-PEG4-Biotin

This protocol is suitable for labeling proteins on their primary amines (N-terminus and lysine residues).

Materials:

  • Protein sample (1-10 mg/mL)

  • NHS-PEG4-Biotin

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting spin column

Procedure:

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in anhydrous DMSO.

  • Labeling Reaction: Add a 12 to 20-fold molar excess of the NHS-PEG4-Biotin solution to the protein solution. The optimal molar ratio may need to be determined empirically.[2]

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes.

  • Removal of Excess Reagent: Remove unreacted and quenched NHS-PEG4-Biotin using a desalting spin column or dialysis.

  • Sample Preparation for Mass Spectrometry: Follow the same procedure as outlined in step 6 of Protocol 1.

  • LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in the mass spectrometry analysis of proteins labeled with this compound and NHS-Biotin.

experimental_workflow cluster_labeling Protein Labeling cluster_processing Sample Processing cluster_analysis Analysis Protein Protein TCO-Protein TCO-Protein Protein->TCO-Protein TCO-NHS ester Biotinylated Protein (NHS) Biotinylated Protein (NHS) Protein->Biotinylated Protein (NHS) NHS-Biotin Biotinylated Protein (MeTz) Biotinylated Protein (MeTz) TCO-Protein->Biotinylated Protein (MeTz) this compound NHS-Biotin NHS-Biotin This compound This compound Digestion Digestion Biotinylated Protein (NHS)->Digestion Biotinylated Protein (MeTz)->Digestion Enrichment Enrichment Digestion->Enrichment Streptavidin beads LC-MS/MS LC-MS/MS Enrichment->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

General workflow for biotin-based protein labeling and mass spectrometry analysis.

reaction_comparison cluster_tetrazine This compound Chemistry cluster_nhs NHS-Biotin Chemistry TCO_Protein Protein-TCO Labeled_Protein_MeTz Biotinylated Protein TCO_Protein->Labeled_Protein_MeTz iEDDA MeTz_Biotin This compound MeTz_Biotin->Labeled_Protein_MeTz Protein_NH2 Protein-NH2 (Lysine, N-terminus) Labeled_Protein_NHS Biotinylated Protein Protein_NH2->Labeled_Protein_NHS Nucleophilic Substitution NHS_Biotin_reagent NHS-Biotin NHS_Biotin_reagent->Labeled_Protein_NHS

Comparison of the reaction mechanisms for this compound and NHS-Biotin.

Data Analysis Considerations

The analysis of mass spectrometry data from biotin-labeled samples requires specific considerations to ensure accurate identification and quantification of modified peptides.

  • Variable Modifications: When setting up the search parameters in your proteomics software (e.g., MaxQuant, Proteome Discoverer, etc.), it is crucial to include the mass of the biotin tag as a variable modification on the potential target amino acids.

    • For this compound labeled TCO-lysine, the mass shift will be the sum of the TCO linker and the this compound.

    • For NHS-biotin, the modification should be specified on lysine residues and the protein N-terminus.

  • Enrichment Efficiency: It is advisable to analyze a small fraction of the sample before and after enrichment to assess the efficiency of the streptavidin pulldown.

  • Quantitative Analysis: For quantitative studies, label-free quantification (LFQ) or isotopic labeling methods (e.g., SILAC, TMT, iTRAQ) can be combined with the biotinylation workflow. When using isobaric tags like TMT or iTRAQ, the labeling with these tags is performed after the biotin enrichment and tryptic digest.

Conclusion

This compound, utilized in conjunction with TCO-modified proteins, represents a highly specific and efficient method for protein labeling in mass spectrometry-based proteomics. Its bioorthogonal nature and rapid kinetics offer significant advantages over less specific reagents like NHS-biotin, particularly for in vivo labeling and applications requiring high specificity. While traditional methods like NHS-biotin labeling are still valuable for their simplicity and broad reactivity, the move towards more controlled and specific labeling strategies positions this compound as a powerful tool for advanced proteomics research. The choice of reagent will ultimately depend on the specific experimental goals, with this compound being the superior choice for applications demanding precision and biocompatibility.

References

A Comparative Guide to Tetrazine Derivatives for Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate bioorthogonal chemical reporter pair is paramount for the success of in vivo imaging, drug delivery, and diagnostic applications. The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained dienophile, most notably a trans-cyclooctene (TCO), has emerged as a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction kinetics and high specificity.[1][2][3]

This guide provides a comparative analysis of various tetrazine derivatives, focusing on their reaction kinetics, stability, and suitability for different bioorthogonal labeling applications. The information presented herein is intended to aid researchers in making informed decisions when selecting a tetrazine derivative for their specific experimental needs.

Performance Comparison of Tetrazine Derivatives

The reactivity and stability of a tetrazine are critically influenced by the nature of the substituents on the tetrazine ring. Electron-withdrawing groups generally increase the rate of the iEDDA reaction but can also decrease the stability of the tetrazine in aqueous environments.[1][4] Conversely, electron-donating groups tend to enhance stability at the cost of slower reaction kinetics.[5] This inherent trade-off between reactivity and stability is a key consideration in the design and selection of tetrazine probes.[1][4]

Below is a summary of the key performance characteristics of commonly used tetrazine derivatives.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Stability (Half-life)Key Features & Applications
High Reactivity Derivatives
3,6-di(2-pyridyl)-s-tetrazine (DP-Tz)TCO~2000 - 22000[6][7]Low; susceptible to degradation in aqueous solutions.[8]Exceptionally fast kinetics make it ideal for rapid labeling at low concentrations.[1][7]
2-pyridyl-tetrazine (Py-Tz)TCO-PEG₄~69,400[1]Limited stability in biological media.[1]State-of-the-art for time-critical processes.[1]
5-substituted phenyl-tetrazinesaxTCO-PEG₄70,000 - 110,000[9]Varies with substituent.Versatile scaffold for developing highly reactive probes.[9]
High Stability Derivatives
3-methyl-6-phenyl-tetrazine (Me-Tz)TCOSlower than pyridyl derivatives.High; >92% remaining after 12h in physiological conditions.[10]Good balance of reactivity and stability for applications requiring longer incubation times.
Dihydropyridazine-substituted Tz (DHP-Tz)TCO-PEG₄~69,400[1]Exceptional stability; >90% remaining after 24h in cell growth medium.[1]Overcomes the reactivity-stability trade-off.[1]
Triazolyl-tetrazinesaxial-TCO~10,332[10]High; >92% remaining after 12h in physiological conditions.[10]Good stability and reactivity, suitable for live-cell labeling and radiolabeling.[10]
Hydrophilic Derivatives
3,6-di(2-hydroxyethyl)tetrazine18F-sTCONot specifiedNot specifiedImproved tumor-to-background contrast in PET imaging.[11][12]
Tetrazine-PEGVariesVariesGenerally stableEnhances solubility, stability, and biocompatibility for in vivo applications.[]
Fluorogenic Derivatives
Tetrazine-rhodamines (o-TzR)BCNNot specifiedNot specifiedHigh fluorescence turn-on (95-fold) upon reaction.[14]
Difluoroboronated tetrazines (Tz-BFs)Not specifiedNot specifiedNot specifiedHigh fluorescence turn-on ratio (up to 582-fold).[15]

Note: Reaction rates and stability can vary depending on the specific dienophile, solvent, and temperature.

Experimental Workflows and Logical Relationships

The selection and application of a tetrazine derivative in a bioorthogonal labeling experiment follow a logical workflow. The choice of tetrazine is dictated by the specific requirements of the experiment, such as the need for rapid kinetics, long-term stability, or fluorescence reporting.

Tetrazine_Selection_Workflow cluster_0 Experimental Requirements cluster_1 Tetrazine Selection cluster_2 Application Need_for_Speed Rapid Labeling Required? Need_for_Stability Long Incubation Time? Need_for_Speed->Need_for_Stability No High_Reactivity_Tz High Reactivity Tetrazines (e.g., DP-Tz, Py-Tz) Need_for_Speed->High_Reactivity_Tz Yes Need_for_Imaging Fluorescence Detection? Need_for_Stability->Need_for_Imaging No High_Stability_Tz High Stability Tetrazines (e.g., Me-Tz, DHP-Tz) Need_for_Stability->High_Stability_Tz Yes Fluorogenic_Tz Fluorogenic Tetrazines (e.g., Tz-Rhodamine) Need_for_Imaging->Fluorogenic_Tz Yes Application_Node Bioorthogonal Labeling (in vitro, in vivo) Need_for_Imaging->Application_Node No High_Reactivity_Tz->Application_Node High_Stability_Tz->Application_Node Fluorogenic_Tz->Application_Node

Tetrazine Selection Workflow

The inverse-electron-demand Diels-Alder (iEDDA) reaction is the core mechanism for tetrazine-based bioorthogonal labeling. This reaction proceeds through a [4+2] cycloaddition between the electron-poor tetrazine (diene) and an electron-rich, strained dienophile, followed by a retro-Diels-Alder reaction that releases nitrogen gas, driving the reaction to completion.[3]

iEDDA_Reaction_Pathway Reactants Tetrazine + trans-Cyclooctene (TCO) Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State iEDDA Reaction Intermediate Bicyclic Intermediate Transition_State->Intermediate Products Dihydropyridazine + N₂ Intermediate->Products Retro-Diels-Alder (N₂ release)

iEDDA Reaction Pathway

Experimental Protocols

Detailed methodologies are crucial for the successful application of tetrazine derivatives in bioorthogonal labeling. Below are generalized protocols for key experiments.

This protocol describes a general method for determining the second-order rate constant of a tetrazine-TCO ligation using UV-Vis spectroscopy.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Reaction buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).

  • Dilute the stock solutions in the reaction buffer to the desired final concentrations. The concentration of one reactant should be in excess (e.g., 10-fold) to ensure pseudo-first-order kinetics.

  • Monitor the reaction by recording the absorbance of the tetrazine at its λmax (typically between 510-550 nm) over time.[2]

  • The observed rate constant (kobs) can be determined by fitting the absorbance decay to a single exponential function.

  • The second-order rate constant (k₂) is calculated by dividing kobs by the concentration of the reactant in excess.

This protocol outlines a method to assess the stability of a tetrazine derivative under physiological conditions.

Materials:

  • Tetrazine derivative

  • Phosphate-buffered saline (PBS), pH 7.4, or cell culture medium

  • Incubator at 37°C

  • HPLC system with a UV-Vis detector

Procedure:

  • Prepare a stock solution of the tetrazine derivative in DMSO.

  • Dilute the stock solution in pre-warmed PBS or cell culture medium to a final concentration suitable for HPLC analysis.

  • Incubate the solution at 37°C.

  • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), take an aliquot of the solution.

  • Analyze the aliquot by HPLC to quantify the amount of intact tetrazine remaining. The degradation can be monitored by the decrease in the peak area of the tetrazine over time.

  • The half-life (t1/2) of the tetrazine can be calculated from the degradation curve.

This protocol provides a general procedure for labeling cells that have been metabolically engineered to express a TCO-modified biomolecule on their surface.

Materials:

  • Cells expressing TCO-modified biomolecules

  • Tetrazine-fluorophore conjugate

  • Cell culture medium

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture the TCO-expressing cells in a suitable vessel (e.g., multi-well plate, petri dish).

  • Prepare a working solution of the tetrazine-fluorophore conjugate in cell culture medium at the desired final concentration.

  • Remove the existing medium from the cells and wash them with PBS.

  • Add the tetrazine-fluorophore solution to the cells and incubate for a specific period (e.g., 30-60 minutes) at 37°C.

  • After incubation, remove the labeling solution and wash the cells multiple times with PBS to remove any unbound probe.

  • Image the cells using a fluorescence microscope or analyze the labeled cell population by flow cytometry.

Conclusion

The diverse array of available tetrazine derivatives offers a versatile toolkit for bioorthogonal chemistry. The choice of a specific derivative should be carefully considered based on the experimental context, balancing the need for rapid reaction kinetics with the requirement for stability in biological media. By understanding the properties of different tetrazines and employing robust experimental protocols, researchers can effectively harness the power of this bioorthogonal reaction for a wide range of applications in chemical biology, drug development, and molecular imaging.

References

Safety Operating Guide

Navigating the Safe Disposal of Biotin-PEG4-MeTz: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents like Biotin-PEG4-MeTz is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step information for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment. Adherence to these procedures is paramount for maintaining a safe and compliant research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The following table summarizes the recommended safety measures.

Protective EquipmentSpecificationPurpose
Eye ProtectionSafety glasses or gogglesProtects eyes from splashes or contact with the powder form of the reagent.
Hand ProtectionChemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body ProtectionLaboratory coatProvides a barrier against accidental spills.

It is recommended to handle the compound in a well-ventilated area, such as a fume hood, to avoid inhalation of any fine particles. In case of accidental contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as with many specialized laboratory chemicals, should be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular solid waste. The following protocol outlines the approved procedure for its disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is the first and most critical step.

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.

    • Contaminated materials such as weigh boats, pipette tips, and microfuge tubes should be collected in a designated, sealed plastic bag or container labeled as "Solid waste contaminated with this compound."

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle) designated for halogenated or non-halogenated organic waste, depending on the solvent used.

    • Clearly label the container with "Liquid waste containing this compound" and list all solvent components.

Step 2: Waste Labeling

Accurate and clear labeling of waste containers is mandatory for safety and compliance.

  • Attach a hazardous waste label to each container.

  • The label must include:

    • The full chemical name: "this compound"

    • The concentration or estimated amount of the chemical.

    • Associated hazards (e.g., "Irritant," if applicable based on the full Safety Data Sheet).

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Storage of Waste

Proper storage of chemical waste prevents accidents and ensures safety until disposal.

  • Store waste containers in a designated, secondary containment bin to prevent spills.

  • Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.

  • Ensure all waste containers are securely sealed to prevent leakage or evaporation.

Step 4: Arranging for Disposal

The final step is to arrange for the collection and disposal of the hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Provide the EHS department with a full inventory of the waste, including the chemical names and quantities.

  • Follow any specific instructions provided by the EHS department for the handover of the waste. In most cases, waste must be disposed of through a licensed waste disposal company contracted by your institution.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_0 Preparation cluster_1 Waste Segregation cluster_2 Packaging and Labeling cluster_3 Storage and Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Solid Waste (Unused reagent, contaminated labware) A->B C Liquid Waste (Solutions containing the reagent) A->C D Seal in Designated Waste Container B->D C->D E Attach Hazardous Waste Label D->E F Store in Secondary Containment in a Ventilated Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Disposal by Licensed Waste Contractor G->H

Caption: A workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Biotin-PEG4-MeTz

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety and logistical protocols for the handling and disposal of Biotin-PEG4-MeTz are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural steps for researchers, scientists, and drug development professionals to minimize risks and streamline workflow.

This compound is a valuable reagent in bioconjugation and click chemistry, enabling the precise labeling of molecules for a multitude of research applications. While specific safety data for this compound is not extensively documented, a comprehensive safety plan can be formulated by examining the hazards associated with its structural components: a biotin moiety, a polyethylene glycol (PEG) spacer, and a methyltetrazine group. Based on data from similar compounds, this compound should be handled with care, assuming it may cause skin and eye irritation, may be harmful if swallowed, and could lead to respiratory irritation.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust be worn at all times to protect from potential splashes.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated.
Body Protection Laboratory CoatA standard lab coat is required to protect skin and clothing from accidental spills.
Respiratory Protection Use in a well-ventilated areaWork should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols.[1]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.

1. Preparation and Handling:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent moisture condensation.

  • All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood.[1]

  • Avoid the generation of dust and aerosols.[1]

  • Ensure all lab personnel involved are familiar with the potential hazards and have read the relevant safety information.

2. Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

  • The recommended storage temperature is -20°C for long-term stability.[2][3][4][5]

  • Protect the compound from moisture and light.[3]

3. In Case of a Spill:

  • In the event of a small spill, carefully absorb the material with an inert absorbent material such as sand or vermiculite.[1][6]

  • Place the absorbed material into a sealed container for proper disposal.

  • Clean the spill area thoroughly with a suitable solvent.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.

First Aid Measures: Immediate Actions in Case of Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][6]
Ingestion Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][6]

Disposal Plan: Ensuring Environmental Responsibility

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.

  • All waste containing this compound should be considered chemical waste.

  • Collect waste in a clearly labeled, sealed container.

  • Dispose of the chemical waste through your institution's hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[1]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Equilibrate to Room Temp B Don PPE A->B C Work in Fume Hood B->C D Weigh Solid C->D E Prepare Solution D->E F Store at -20°C E->F H Collect Waste E->H G Protect from Moisture/Light F->G I Label as Hazardous H->I J Dispose via EHS I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.